(5E)-7-Oxozeaenol
Description
Structure
3D Structure
Properties
Molecular Formula |
C19H22O7 |
|---|---|
Molecular Weight |
362.4 g/mol |
IUPAC Name |
(4S,6E,9S,10S,12E)-9,10,18-trihydroxy-16-methoxy-4-methyl-3-oxabicyclo[12.4.0]octadeca-1(14),6,12,15,17-pentaene-2,8-dione |
InChI |
InChI=1S/C19H22O7/c1-11-5-3-7-14(20)18(23)15(21)8-4-6-12-9-13(25-2)10-16(22)17(12)19(24)26-11/h3-4,6-7,9-11,15,18,21-23H,5,8H2,1-2H3/b6-4+,7-3+/t11-,15-,18+/m0/s1 |
InChI Key |
NEQZWEXWOFPKOT-ULSULSEOSA-N |
SMILES |
CC1CC=CC(=O)C(C(CC=CC2=C(C(=CC(=C2)OC)O)C(=O)O1)O)O |
Isomeric SMILES |
C[C@H]1C/C=C/C(=O)[C@H]([C@H](C/C=C/C2=C(C(=CC(=C2)OC)O)C(=O)O1)O)O |
Canonical SMILES |
CC1CC=CC(=O)C(C(CC=CC2=C(C(=CC(=C2)OC)O)C(=O)O1)O)O |
Pictograms |
Acute Toxic |
Synonyms |
8,9,16-trihydroxy-14-methoxy-3-methyl-3,4,9,10-tetrahydro-1H-benzo(c)(1)oxacyclotetradecine-1,7(8H)-dione f152A1 compound FR 148083 FR-148083 FR148083 LL Z1640-2 LL-Z1640-2 |
Origin of Product |
United States |
Foundational & Exploratory
(5Z)-7-Oxozeaenol: A Technical Guide to its Discovery, Natural Origin, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the natural product (5Z)-7-Oxozeaenol, a potent and selective inhibitor of Transforming Growth Factor-β-Activated Kinase 1 (TAK1). This document covers its discovery, fungal origins, biosynthetic pathway, mechanism of action, and key experimental methodologies.
Introduction
(5Z)-7-Oxozeaenol is a resorcylic acid lactone (RAL) that has garnered significant interest in the scientific community for its potent anti-inflammatory and anti-cancer properties.[1][2] First isolated in 1978 from an unidentified fungal species, it has since been identified as a secondary metabolite produced by various fungi, including Curvularia sp. and a notable producer, the filamentous fungus MSX 63935.[2][3] As a highly selective, irreversible inhibitor of TAK1, (5Z)-7-Oxozeaenol serves as a critical tool for studying inflammatory signaling pathways and as a lead compound for the development of novel therapeutics.[4][5]
Note on Isomers: The vast majority of scientific literature focuses on the (5Z) isomer of 7-Oxozeaenol due to its significant biological activity. Information regarding the (5E) isomer is scarce, and therefore this guide will focus on the well-characterized (5Z)-7-Oxozeaenol.
Discovery and Natural Origin
(5Z)-7-Oxozeaenol, also known by its synonyms FR148083, L-783,279, and LL-Z 1640-2, was first reported in 1978.[2][3] It is a natural product of fungal origin.[5] One identified producer is the fungus Curvularia sp., from which it has been isolated.[3] A particularly prolific producer is the filamentous fungus designated MSX 63935.[6]
Biosynthesis of (5Z)-7-Oxozeaenol
The biosynthesis of (5Z)-7-Oxozeaenol is characteristic of resorcylic acid lactones, which are a major class of polyketides produced by fungi.[7] The core structure is assembled through the collaborative action of two iterative Type I polyketide synthases (PKSs): a highly reducing polyketide synthase (hrPKS) and a non-reducing polyketide synthase (nrPKS).[6][8]
The hrPKS is responsible for synthesizing a polyketide chain, which is then transferred to the nrPKS for further chain extension and subsequent cyclization to form the characteristic resorcylic acid lactone macrocycle.[6] This dual PKS system is a common strategy in fungi for the biosynthesis of complex polyketides.[8]
Mechanism of Action
(5Z)-7-Oxozeaenol is a potent and selective irreversible inhibitor of TAK1, a member of the mitogen-activated protein kinase kinase kinase (MAPKKK) family.[4][5] It acts as an ATP-competitive inhibitor, forming a covalent bond with a cysteine residue in the ATP-binding pocket of TAK1.[2][4] This irreversible binding inhibits both the kinase and the intrinsic ATPase activity of TAK1.[4]
TAK1 is a critical node in the signaling pathways of pro-inflammatory cytokines such as interleukin-1 (IL-1) and tumor necrosis factor-α (TNF-α).[5] By inhibiting TAK1, (5Z)-7-Oxozeaenol effectively blocks the activation of downstream signaling cascades, including the nuclear factor-κB (NF-κB) pathway and the c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (MAPK) pathways.[9] The inhibition of these pathways leads to a reduction in the production of inflammatory mediators, such as cyclooxygenase-2 (COX-2).[5]
Quantitative Data
The inhibitory activity of (5Z)-7-Oxozeaenol against various kinases has been quantified in numerous studies. The following tables summarize the reported half-maximal inhibitory concentration (IC50) values.
| Target Kinase | IC50 (nM) | Reference(s) |
| TAK1 | 8.1 | [3] |
| TAK1 | 8 | [5] |
| MEK1 | 411 | [3] |
| MEKK1 | 268 | [3] |
| ASK1 | >300 | [3] |
| IKKβ | >300 | [3] |
| VEGF-R2 | 52 | [4] |
| VEGF-R3 | 110 | [4] |
| FLT3 | 170 | [4] |
| PDGFR-β | 340 | [4] |
| B-RAF VE | 6300 | [4] |
| SRC | 6600 | [4] |
Table 1: Inhibitory Activity of (5Z)-7-Oxozeaenol Against Various Kinases
| Cellular Process | IC50 (nM) | Cell Line | Reference(s) |
| NF-κB Activation | 83 | HEK293 | [5] |
Table 2: Inhibitory Activity of (5Z)-7-Oxozeaenol on NF-κB Activation
Experimental Protocols
This section provides an overview of the methodologies used for the isolation, purification, and biological characterization of (5Z)-7-Oxozeaenol.
Isolation and Purification of (5Z)-7-Oxozeaenol from Fungal Culture
The following is a representative protocol for the isolation and purification of (5Z)-7-Oxozeaenol from a fungal culture, such as Curvularia sp.
-
Culturing: The producing fungal strain is cultured in a suitable solid or liquid medium to promote the production of secondary metabolites.
-
Extraction: The fungal biomass and/or culture medium are extracted with an organic solvent, such as ethyl acetate or methanol.
-
Fractionation: The crude extract is subjected to vacuum liquid chromatography (VLC) to separate the components into fractions of varying polarity.
-
Purification: The fraction containing (5Z)-7-Oxozeaenol is further purified using high-performance liquid chromatography (HPLC), typically on an octadecyl-silica (ODS) column with a methanol/water gradient.[7]
In Vitro TAK1 Kinase Inhibition Assay
This protocol outlines a typical in vitro kinase assay to determine the inhibitory activity of (5Z)-7-Oxozeaenol on TAK1.
-
Reaction Mixture Preparation: A reaction mixture is prepared containing purified recombinant TAK1/TAB1 complex, a suitable substrate (e.g., MKK6 or myelin basic protein), and assay buffer.
-
Inhibitor Addition: (5Z)-7-Oxozeaenol is added to the reaction mixture at various concentrations.
-
Initiation of Reaction: The kinase reaction is initiated by the addition of ATP (often radiolabeled with ³²P).
-
Incubation: The reaction is allowed to proceed for a defined period at a specific temperature (e.g., 30°C for 20-30 minutes).
-
Termination and Detection: The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done by separating the reaction products by SDS-PAGE and detecting the radiolabeled phosphate incorporation using autoradiography or by using a luminescence-based assay that measures ADP production (e.g., ADP-Glo™ Kinase Assay).[10][11]
Western Blot Analysis of TAK1 Signaling Pathway
This protocol describes the use of Western blotting to assess the effect of (5Z)-7-Oxozeaenol on the phosphorylation of downstream targets in the TAK1 signaling pathway.
-
Cell Culture and Treatment: A suitable cell line (e.g., HEK293, HeLa, or macrophages) is cultured and treated with a pro-inflammatory stimulus (e.g., IL-1 or TNF-α) in the presence or absence of (5Z)-7-Oxozeaenol for a specified time.
-
Cell Lysis: The cells are washed and then lysed in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Protein Quantification: The total protein concentration in the cell lysates is determined using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a nitrocellulose or PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for the phosphorylated and total forms of TAK1, IKK, p38, JNK, and NF-κB p65.
-
Detection: The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Visualizations
Signaling Pathways
Caption: TAK1 Signaling Pathway and Inhibition by (5Z)-7-Oxozeaenol.
Experimental Workflows
Caption: General Workflow for the Isolation of (5Z)-7-Oxozeaenol.
Caption: Workflow for an In Vitro TAK1 Kinase Inhibition Assay.
References
- 1. researchgate.net [researchgate.net]
- 2. Isolation, semisynthesis, covalent docking and transforming growth factor beta-activated kinase 1 (TAK1)-inhibitory activities of (5Z)-7-oxozeaenol analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. Mechanism and in vitro pharmacology of TAK1 inhibition by (5Z)-7-Oxozeaenol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A resorcylic acid lactone, 5Z-7-oxozeaenol, prevents inflammation by inhibiting the catalytic activity of TAK1 MAPK kinase kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Enzymatic Synthesis of Resorcylic Acid Lactones by Cooperation of Fungal Iterative Polyketide Synthases Involved in Hypothemycin Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Beta resorcylic acid lactones (RALs) from fungi: chemistry, biology, and biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. promega.com.cn [promega.com.cn]
- 11. bpsbioscience.com [bpsbioscience.com]
An In-depth Technical Guide to the Mechanism of Action of (5E)-7-Oxozeaenol
Audience: Researchers, scientists, and drug development professionals.
Abstract
(5E)-7-Oxozeaenol and its isomers are resorcylic acid lactones of fungal origin that have garnered significant interest as potent kinase inhibitors. The most extensively studied of these is the (5Z) isomer, (5Z)-7-Oxozeaenol, a highly potent, selective, and irreversible inhibitor of Transforming Growth Factor-β-Activated Kinase 1 (TAK1). TAK1 is a critical upstream kinase in the mitogen-activated protein kinase (MAPK) signaling cascade, playing a pivotal role in inflammation, immunity, and cell survival. This technical guide provides a comprehensive overview of the mechanism of action of (5Z)-7-Oxozeaenol, focusing on its molecular interactions, effects on downstream signaling pathways, and cellular consequences. Quantitative inhibitory data are presented, along with detailed experimental protocols and pathway diagrams to facilitate further research and development.
Introduction and Isomer Specificity
7-Oxozeaenol exists as different stereoisomers, with the user's query specifying the (5E) form. However, the vast majority of mechanistic and pharmacological studies have been conducted on its more potent isomer, (5Z)-7-Oxozeaenol .[1][2] This compound has been identified as a powerful tool for probing the function of TAK1. It is crucial to note that the biological activity of these isomers can differ significantly. For instance, (5Z)-7-oxozeaenol displays a much lower IC50 for TAK1 compared to related isomers, establishing it as the canonical TAK1 inhibitor of this family.[2] This guide will therefore focus on the well-documented mechanism of (5Z)-7-Oxozeaenol as the representative molecule for this class of inhibitors.
Primary Molecular Target: Transforming Growth Factor-β-Activated Kinase 1 (TAK1)
The primary molecular target of (5Z)-7-Oxozeaenol is TAK1 (also known as MAP3K7) , a key serine/threonine kinase in the MAP kinase kinase kinase (MAP3K) family. TAK1 acts as a central node for a wide range of extracellular stimuli, including pro-inflammatory cytokines like Interleukin-1 (IL-1) and Tumor Necrosis Factor-α (TNF-α), to activate downstream signaling pathways.[2][3]
Irreversible and Covalent Inhibition
(5Z)-7-Oxozeaenol functions as a highly potent, ATP-competitive, and irreversible inhibitor of TAK1.[4][5] Its mechanism involves the formation of a stable, covalent bond with the kinase. X-ray crystallography and mass spectrometry studies have confirmed that (5Z)-7-Oxozeaenol covalently modifies a specific cysteine residue within the ATP-binding pocket of TAK1.[5][6] This irreversible binding permanently inactivates the catalytic activity of the enzyme.[7] This covalent mechanism is also responsible for its inhibitory effect on other kinases that possess a reactive cysteine in a similar location, such as MAP2K7.[8][9]
Quantitative Data: Potency and Selectivity
(5Z)-7-Oxozeaenol exhibits high potency for TAK1 and selectivity over many other kinases. The following table summarizes its inhibitory concentrations (IC50) against various targets.
| Kinase Target | IC50 Value | Reference(s) |
| TAK1 (TGF-β-Activated Kinase 1) | 8.0 - 8.1 nM | [1][4] |
| Endogenous TAK1 (in-cell) | 65 nM | [7] |
| NF-κB Activation (cell-based assay) | 83 nM | [1][10] |
| VEGFR-2 | 52 nM | [11] |
| MEKK1 (MAP3K1) | 268 nM | [1] |
| MEK1 (MAP2K1) | 411 nM | [1][4] |
| ASK1 (MAP3K5) | >268 nM | [4] |
Modulation of Downstream Signaling Pathways
By inhibiting TAK1, (5Z)-7-Oxozeaenol effectively blocks the activation of major downstream signaling cascades that regulate inflammation, apoptosis, and cell proliferation.[3]
Inhibition of NF-κB Signaling
TAK1 is essential for the activation of the canonical NF-κB pathway in response to inflammatory stimuli. It phosphorylates and activates the IκB kinase (IKK) complex, which in turn phosphorylates the NF-κB inhibitor, IκBα. This leads to the degradation of IκBα and the release of NF-κB to translocate to the nucleus. (5Z)-7-Oxozeaenol blocks TAK1-mediated IKK activation, thereby preventing IκBα degradation and suppressing NF-κB-dependent gene transcription.[3][12][13]
Inhibition of JNK and p38 MAPK Pathways
TAK1 also activates the c-Jun N-terminal kinase (JNK) and p38 MAPK pathways by phosphorylating upstream MAP2Ks (MKK4/7 for JNK and MKK3/6 for p38). Treatment with (5Z)-7-Oxozeaenol prevents the phosphorylation and activation of both JNK and p38 in response to stimuli like IL-1 and genotoxic stress.[3][7][13][14]
Cellular Consequences and Therapeutic Implications
The potent inhibition of TAK1-mediated signaling translates into significant cellular effects with therapeutic potential.
-
Anti-Inflammatory Activity : By blocking NF-κB and MAPK pathways, (5Z)-7-Oxozeaenol strongly suppresses the production of pro-inflammatory mediators, such as cyclooxygenase-2 (COX-2).[1][3] This has been demonstrated in cellular models and in vivo models of inflammation.[3]
-
Induction of Apoptosis and Chemosensitization : The NF-κB and MAPK pathways are critical for cell survival. Their inhibition by (5Z)-7-Oxozeaenol can induce apoptosis in cancer cells and, notably, sensitize chemoresistant tumors to conventional chemotherapeutic agents like doxorubicin.[12][13] This effect is often mediated by enhanced cleavage of Caspase-3 and PARP.[12]
Detailed Experimental Protocols
The following are representative protocols for assays used to characterize the mechanism of action of (5Z)-7-Oxozeaenol.
Protocol: Western Blot for TAK1 Pathway Inhibition
This protocol details the method for assessing the inhibition of IL-1-induced phosphorylation of downstream targets of TAK1.
-
Cell Culture : Plate HEK293 cells expressing the IL-1 receptor (293-IL-1RI) or another suitable cell line (e.g., HeLa, BV2 microglia) in 6-well plates and grow to 80-90% confluency.[7][15]
-
Pre-treatment : Starve cells in serum-free media for 4-6 hours. Pre-treat cells with desired concentrations of (5Z)-7-Oxozeaenol (e.g., 100-500 nM) or DMSO vehicle control for 30-60 minutes.[7][14]
-
Stimulation : Stimulate the cells with IL-1 (5 ng/mL) or another agonist like LPS (1 µg/mL) for 5-15 minutes.[7][15]
-
Cell Lysis : Immediately wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification and SDS-PAGE : Determine protein concentration using a BCA assay. Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting : Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies overnight at 4°C. Recommended antibodies: anti-phospho-p38, anti-phospho-JNK, anti-phospho-IKKα/β, and their corresponding total protein antibodies for loading controls.
-
Detection : Wash the membrane and incubate with HRP-conjugated secondary antibodies. Detect signal using an enhanced chemiluminescence (ECL) substrate.
Protocol: In Vitro TAK1 Kinase Assay
This protocol describes a method to directly measure the catalytic activity of TAK1.
-
Immunoprecipitation (IP) of TAK1 : Lyse treated or untreated cells (as described in 6.1) and incubate the lysate with an anti-TAK1 antibody and Protein A/G agarose beads overnight to immunoprecipitate endogenous TAK1.[7]
-
Washing : Wash the beads extensively with lysis buffer and then with kinase assay buffer to remove contaminants.
-
Kinase Reaction : Resuspend the beads in kinase assay buffer containing 100 µM ATP, 10 µCi [γ-³²P]ATP, and a recombinant inactive substrate, such as MKK6 (1-2 µg). If using a non-radioactive method, use unlabeled ATP and detect phosphorylation with a phospho-specific MKK6 antibody.
-
Incubation : Incubate the reaction at 30°C for 20-30 minutes with gentle agitation.
-
Termination and Analysis : Stop the reaction by adding SDS loading buffer. Boil the samples, centrifuge to pellet the beads, and load the supernatant onto an SDS-PAGE gel. Analyze substrate phosphorylation by autoradiography (for ³²P) or by Western blot.
Conclusion
(5Z)-7-Oxozeaenol is a powerful pharmacological agent whose mechanism of action is centered on the potent and irreversible inhibition of TAK1. By forming a covalent bond within the kinase's ATP-binding site, it effectively shuts down downstream NF-κB and MAPK signaling pathways. This activity underlies its profound anti-inflammatory and pro-apoptotic effects. Its selectivity and well-characterized mechanism make it an invaluable research tool for dissecting TAK1 biology and a foundational molecule for the development of novel therapeutics targeting inflammatory diseases and cancer.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Isolation, semisynthesis, covalent docking and transforming growth factor beta-activated kinase 1 (TAK1)-inhibitory activities of (5Z)-7-oxozeaenol analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A resorcylic acid lactone, 5Z-7-oxozeaenol, prevents inflammation by inhibiting the catalytic activity of TAK1 MAPK kinase kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. merckmillipore.com [merckmillipore.com]
- 5. Mechanism and in vitro pharmacology of TAK1 inhibition by (5Z)-7-Oxozeaenol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Inhibition of the MAP2K7-JNK pathway with 5Z-7-oxozeaenol induces apoptosis in T-cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 5Z-7-Oxozeaenol covalently binds to MAP2K7 at Cys218 in an unprecedented manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. rndsystems.com [rndsystems.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. TAK1 inhibitor 5Z-7-oxozeaenol sensitizes neuroblastoma to chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. TAK1 inhibitor 5Z-7-oxozeaenol sensitizes cervical cancer to doxorubicin-induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Central Administration of 5Z-7-Oxozeaenol Protects Experimental Autoimmune Encephalomyelitis Mice by Inhibiting Microglia Activation - PMC [pmc.ncbi.nlm.nih.gov]
(5E)-7-Oxozeaenol: A Potent and Selective TAK1 Inhibitor
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Transforming growth factor-β-activated kinase 1 (TAK1), a member of the mitogen-activated protein kinase kinase kinase (MAP3K) family, is a critical signaling node in inflammatory and immune responses.[1] Its activation by a variety of stimuli, including pro-inflammatory cytokines like TNF-α and IL-1β, triggers downstream signaling cascades that lead to the activation of key transcription factors such as NF-κB and AP-1.[2][3] This culminates in the production of inflammatory mediators and cellular stress responses. Given its central role in these pathways, TAK1 has emerged as a compelling therapeutic target for a range of diseases, including cancer and inflammatory disorders.[1][4] (5E)-7-Oxozeaenol, a resorcylic acid lactone of fungal origin, has been identified as a potent and selective inhibitor of TAK1, making it an invaluable tool for studying TAK1 biology and a promising lead compound for drug development.[5][6] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, inhibitory selectivity, and detailed protocols for its use in key experimental assays.
Mechanism of Action
This compound, often referred to in literature as (5Z)-7-Oxozeaenol, acts as a highly potent, irreversible inhibitor of TAK1.[1][6] X-ray crystallographic and mass spectrometric studies have revealed that it forms a covalent complex with TAK1.[1][6] This irreversible binding occurs within the ATP-binding pocket of the kinase, effectively blocking its catalytic activity.[7] The inhibition follows bi-phase kinetics, which is consistent with its irreversible mechanism of action.[1][8] Beyond its kinase activity, TAK1 also possesses intrinsic ATPase activity, which is also inhibited by this compound.[1][8]
Data Presentation: Inhibitory Profile of this compound
This compound exhibits remarkable selectivity for TAK1 over a panel of other kinases. The following table summarizes the quantitative data on its inhibitory activity.
| Kinase Target | IC50 (nM) | Notes | Reference |
| TAK1 | 8.1 | In the presence of TAK1-binding protein 1 (TAB1) | [3][9] |
| MEK1 | 411 | [2][3] | |
| MEKK1 | 268 | [3] | |
| ASK1 | >300 | No significant inhibition at 300 nM | [3] |
| IKKβ | >300 | No significant inhibition at 300 nM | [3] |
| VEGF-R2 | 52 | [2] | |
| VEGF-R3 | 110 | [2] | |
| FLT3 | 170 | [2] | |
| PDGFR-β | 340 | [2] | |
| B-RAF VE | 6300 | [2] | |
| SRC | 6600 | [2] |
Signaling Pathways and Experimental Workflows
To facilitate a deeper understanding of the experimental approaches used to characterize this compound, the following diagrams illustrate the core signaling pathway and common experimental workflows.
Caption: TAK1 Signaling Pathway Inhibition.
Caption: Key Experimental Workflows.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of this compound's activity. Below are protocols for key experiments.
In Vitro TAK1 Kinase Assay
This assay directly measures the inhibitory effect of this compound on the enzymatic activity of purified TAK1.
-
Materials:
-
Purified active TAK1/TAB1 complex
-
Myelin Basic Protein (MBP) as a substrate
-
Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT, 2 mM EGTA, 0.25 mM sodium orthovanadate)
-
[γ-³²P]ATP
-
This compound stock solution (in DMSO)
-
SDS-PAGE gels and reagents
-
Phosphorimager
-
-
Procedure:
-
Prepare serial dilutions of this compound in kinase assay buffer.
-
In a microcentrifuge tube, combine the TAK1/TAB1 complex, the diluted inhibitor (or DMSO for control), and MBP.
-
Pre-incubate the mixture for 10-15 minutes at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding [γ-³²P]ATP.
-
Incubate the reaction at 30°C for 20-30 minutes.
-
Terminate the reaction by adding SDS-PAGE loading buffer.
-
Separate the proteins by SDS-PAGE.
-
Dry the gel and expose it to a phosphor screen.
-
Quantify the phosphorylation of MBP using a phosphorimager.
-
Calculate the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.
-
Cell Viability (MTT) Assay
This assay assesses the cytotoxic or cytostatic effects of this compound on cultured cells.
-
Materials:
-
Cell line of interest (e.g., HeLa, DoHH2)
-
Complete cell culture medium
-
96-well plates
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (and a DMSO vehicle control) for the desired duration (e.g., 24, 48, or 72 hours).
-
After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Western Blot Analysis of TAK1 Pathway Activation
This method is used to determine the effect of this compound on the phosphorylation state of TAK1 and its downstream targets.
-
Materials:
-
Cell line of interest
-
This compound
-
Stimulating agent (e.g., TNF-α or IL-1β)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Primary antibodies (e.g., anti-phospho-TAK1, anti-TAK1, anti-phospho-p38, anti-p38, anti-phospho-IκBα, anti-IκBα)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
SDS-PAGE and Western blotting equipment
-
-
Procedure:
-
Plate cells and grow to 70-80% confluency.
-
Pre-treat the cells with desired concentrations of this compound or DMSO for a specified time (e.g., 1-2 hours).
-
Stimulate the cells with an appropriate agonist (e.g., TNF-α) for a short period (e.g., 15-30 minutes).
-
Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
Denature equal amounts of protein by boiling in SDS-PAGE loading buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% BSA or non-fat milk in TBST) for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analyze the band intensities to determine the relative phosphorylation levels.
-
Immunoprecipitation (IP) Kinase Assay
This assay measures the activity of endogenous TAK1 immunoprecipitated from cell lysates.
-
Materials:
-
Cell lysates prepared as for Western blotting
-
Anti-TAK1 antibody
-
Protein A/G agarose or magnetic beads
-
Kinase assay buffer
-
Substrate (e.g., MKK6)
-
[γ-³²P]ATP
-
Washing buffers
-
-
Procedure:
-
Pre-clear the cell lysates by incubating with protein A/G beads.
-
Incubate the pre-cleared lysates with an anti-TAK1 antibody overnight at 4°C to form immune complexes.
-
Capture the immune complexes by adding protein A/G beads.
-
Wash the beads several times with lysis buffer and then with kinase assay buffer to remove non-specific binding.
-
Resuspend the beads in kinase assay buffer containing the substrate (MKK6) and [γ-³²P]ATP.
-
Incubate the reaction at 30°C for 20-30 minutes.
-
Terminate the reaction with SDS-PAGE loading buffer.
-
Analyze the results by SDS-PAGE and autoradiography as described for the in vitro kinase assay.
-
Conclusion
This compound is a powerful and selective tool for the investigation of TAK1-mediated signaling pathways. Its irreversible and potent inhibitory activity makes it an excellent probe for elucidating the role of TAK1 in various physiological and pathological processes. The detailed protocols and data presented in this guide are intended to equip researchers and drug development professionals with the necessary information to effectively utilize this compound in their studies, ultimately contributing to a better understanding of TAK1 biology and the development of novel therapeutics.
References
- 1. 2.7. Immunoprecipitation and In Vitro TAK1 Kinase Assays [bio-protocol.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. caymanchem.com [caymanchem.com]
- 4. Transforming Growth Factor (TGF)-β-activated Kinase 1 (TAK1) Activation Requires Phosphorylation of Serine 412 by Protein Kinase A Catalytic Subunit α (PKACα) and X-linked Protein Kinase (PRKX) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of the MAP2K7-JNK pathway with 5Z-7-oxozeaenol induces apoptosis in T-cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanism and in vitro pharmacology of TAK1 inhibition by (5Z)-7-Oxozeaenol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. static.igem.wiki [static.igem.wiki]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Sapphire Bioscience [sapphirebioscience.com]
The chemical structure and synthesis of (5E)-7-Oxozeaenol
- 1. Isolation, semisynthesis, covalent docking and transforming growth factor beta-activated kinase 1 (TAK1)-inhibitory activities of (5Z)-7-oxozeaenol analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Isolation, semisynthesis, covalent docking and transforming growth factor beta-activated kinase 1 (TAK1)-inhibitory activities of (5Z)-7-oxozeaenol analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
(5E)-7-Oxozeaenol: A Technical Guide to In Vitro and In Vivo Stability Assessment
For the attention of: Researchers, scientists, and drug development professionals.
Disclaimer: A comprehensive search of publicly available scientific literature and databases has revealed a significant lack of specific experimental data on the in vitro and in vivo stability of (5E)-7-Oxozeaenol . The vast majority of research has focused on its stereoisomer, (5Z)-7-Oxozeaenol, due to its potent and selective inhibition of Transforming Growth Factor-β-Activated Kinase 1 (TAK1). While one study noted that the isomerization from the (5Z) to the (5E) configuration leads to a significant reduction in biological activity, quantitative stability data for the (5E) isomer remains unpublished.
This guide, therefore, provides a detailed framework of the experimental protocols and methodologies that would be employed to rigorously assess the stability of this compound, based on established principles of drug metabolism and pharmacokinetics (DMPK) and the known chemistry of the resorcylic acid lactone class of compounds to which it belongs.
Introduction to this compound and the Importance of Stability
This compound is a resorcylic acid lactone and a stereoisomer of the well-studied TAK1 inhibitor, (5Z)-7-Oxozeaenol. The stability of a potential drug candidate is a critical parameter that influences its therapeutic efficacy, safety, and shelf-life. Understanding how this compound behaves in biological systems (in vitro and in vivo) and under various storage conditions is fundamental to any drug development program. Stability studies are essential to identify potential liabilities such as rapid degradation, which could lead to a short duration of action, or the formation of toxic metabolites.
Proposed Experimental Protocols for In Vitro Stability Assessment
In vitro stability assays are crucial for providing an initial assessment of a compound's metabolic fate and chemical stability. These assays are typically conducted in various biological matrices and under different physicochemical conditions.
Metabolic Stability in Liver Microsomes
Liver microsomes are a subcellular fraction containing a high concentration of drug-metabolizing enzymes, particularly cytochrome P450s (CYPs), and are widely used to assess the intrinsic clearance of a compound.
Objective: To determine the rate of metabolism of this compound in liver microsomes from different species (e.g., human, rat, mouse, dog) to predict its hepatic clearance.
Experimental Protocol:
-
Preparation of Incubation Mixtures:
-
This compound is dissolved in a suitable organic solvent (e.g., DMSO) to prepare a stock solution.
-
The stock solution is then diluted in an incubation buffer (e.g., potassium phosphate buffer, pH 7.4) to the desired final concentration (typically 1 µM).
-
Liver microsomes (e.g., 0.5 mg/mL protein concentration) are pre-warmed at 37°C.
-
-
Initiation of the Metabolic Reaction:
-
The reaction is initiated by the addition of a pre-warmed NADPH-regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) to the mixture of the compound and liver microsomes.
-
-
Incubation and Sampling:
-
The reaction mixture is incubated in a shaking water bath at 37°C.
-
Aliquots are collected at specific time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).
-
-
Termination of the Reaction:
-
The reaction in each aliquot is terminated by the addition of a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
-
Sample Analysis:
-
The samples are centrifuged to precipitate proteins.
-
The supernatant is analyzed by a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method to quantify the remaining concentration of this compound.
-
-
Data Analysis:
-
The natural logarithm of the percentage of the remaining compound is plotted against time.
-
The slope of the linear regression of this plot gives the elimination rate constant (k).
-
The in vitro half-life (t½) is calculated using the formula: t½ = 0.693 / k.
-
Intrinsic clearance (CLint) is calculated based on the half-life and the protein concentration.
-
Data Presentation:
| Parameter | Human Liver Microsomes | Rat Liver Microsomes | Mouse Liver Microsomes | Dog Liver Microsomes |
| Half-life (t½, min) | To be determined | To be determined | To be determined | To be determined |
| Intrinsic Clearance (CLint, µL/min/mg protein) | To be determined | To be determined | To be determined | To be determined |
Plasma Stability
This assay evaluates the chemical and enzymatic stability of a compound in plasma, which contains various enzymes such as esterases and amidases.
Objective: To assess the stability of this compound in plasma from different species.
Experimental Protocol:
-
Incubation:
-
This compound is added to pre-warmed plasma (e.g., human, rat) at a final concentration of 1 µM.
-
The mixture is incubated at 37°C.
-
-
Sampling and Analysis:
-
Aliquots are taken at various time points (e.g., 0, 30, 60, 120, and 240 minutes).
-
The reaction is quenched with a cold organic solvent containing an internal standard.
-
Samples are processed and analyzed by LC-MS/MS to determine the concentration of the remaining parent compound.
-
-
Data Analysis:
-
The percentage of the compound remaining at each time point is calculated relative to the 0-minute sample.
-
Data Presentation:
| Time (min) | % Remaining (Human Plasma) | % Remaining (Rat Plasma) |
| 0 | 100 | 100 |
| 30 | To be determined | To be determined |
| 60 | To be determined | To be determined |
| 120 | To be determined | To be determined |
| 240 | To be determined | To be determined |
pH Stability
This study assesses the chemical stability of the compound under different pH conditions, mimicking the physiological pH range encountered in the gastrointestinal tract and systemic circulation.
Objective: To determine the degradation rate of this compound at various pH values.
Experimental Protocol:
-
Incubation:
-
A stock solution of this compound is diluted in buffers of different pH values (e.g., pH 1.2, 4.5, 6.8, 7.4, and 9.0).
-
The solutions are incubated at a constant temperature (e.g., 25°C or 37°C).
-
-
Sampling and Analysis:
-
Samples are collected at multiple time points over an extended period (e.g., up to 24 or 48 hours).
-
The concentration of this compound in each sample is determined by LC-MS/MS.
-
-
Data Analysis:
-
Degradation kinetics are determined by plotting the concentration of the compound against time for each pH condition.
-
Data Presentation:
| pH | Half-life (t½, hours) at 37°C |
| 1.2 | To be determined |
| 4.5 | To be determined |
| 6.8 | To be determined |
| 7.4 | To be determined |
| 9.0 | To be determined |
Proposed Experimental Protocols for In Vivo Stability (Pharmacokinetic) Assessment
In vivo studies in animal models are essential to understand the absorption, distribution, metabolism, and excretion (ADME) properties of a compound, which collectively determine its in vivo stability and pharmacokinetic profile.
Objective: To determine the pharmacokinetic parameters of this compound in a relevant animal model (e.g., rat).
Experimental Protocol:
-
Animal Dosing:
-
A cohort of animals (e.g., male Sprague-Dawley rats) is divided into two groups: intravenous (IV) and oral (PO) administration.
-
The IV group receives a single bolus dose of this compound (e.g., 1 mg/kg) via the tail vein.
-
The PO group receives a single dose (e.g., 10 mg/kg) via oral gavage.
-
-
Blood Sampling:
-
Blood samples are collected from the animals at predetermined time points (e.g., pre-dose, and at 5, 15, 30 minutes, and 1, 2, 4, 8, and 24 hours post-dose).
-
Blood is collected into tubes containing an anticoagulant (e.g., EDTA).
-
-
Plasma Preparation and Analysis:
-
Plasma is separated from the blood samples by centrifugation.
-
The concentration of this compound in the plasma samples is quantified using a validated LC-MS/MS method.
-
-
Pharmacokinetic Analysis:
-
Plasma concentration-time data are analyzed using non-compartmental analysis with software such as WinNonlin.
-
Key pharmacokinetic parameters are calculated, including:
-
Clearance (CL): The volume of plasma cleared of the drug per unit time.
-
Volume of distribution (Vd): The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.
-
Half-life (t½): The time required for the concentration of the drug in the body to be reduced by half.
-
Area under the curve (AUC): The integral of the concentration-time curve, which reflects the total drug exposure over time.
-
Bioavailability (F%): The fraction of the administered dose that reaches the systemic circulation, calculated as (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100.
-
-
Data Presentation:
| Parameter | Intravenous (1 mg/kg) | Oral (10 mg/kg) |
| Cmax (ng/mL) | To be determined | To be determined |
| Tmax (h) | N/A | To be determined |
| AUC (ng·h/mL) | To be determined | To be determined |
| t½ (h) | To be determined | To be determined |
| CL (mL/h/kg) | To be determined | N/A |
| Vd (L/kg) | To be determined | N/A |
| Bioavailability (F%) | N/A | To be determined |
Visualizations of Experimental Workflows and Signaling Pathways
Experimental Workflows
Caption: Workflow for In Vitro Metabolic Stability Assay.
Caption: Workflow for In Vivo Pharmacokinetic Study.
Relevant Signaling Pathway
Given that this compound is a stereoisomer of a known TAK1 inhibitor, the TAK1 signaling pathway is the most relevant biological context.
Caption: Simplified TAK1 Signaling Pathway.
Conclusion and Future Directions
The stability of this compound, both in vitro and in vivo, is a critical unknown in its potential development as a therapeutic agent. While its stereoisomer, (5Z)-7-Oxozeaenol, has been extensively studied, this data cannot be directly extrapolated to the (5E) form. The experimental protocols outlined in this guide provide a comprehensive roadmap for the necessary studies to elucidate the stability profile of this compound.
Future research should prioritize conducting these foundational DMPK studies. The data generated will be invaluable for understanding the compound's potential for further development, including its dosing regimen, formulation, and safety profile. The scientific community would greatly benefit from the public dissemination of such stability data to complete the pharmacological profile of this resorcylic acid lactone.
(5E)-7-Oxozeaenol: A Technical Guide to its Therapeutic Potential in Oncology
For Researchers, Scientists, and Drug Development Professionals
Abstract
(5E)-7-Oxozeaenol, a resorcylic acid lactone derived from fungal metabolites, has emerged as a potent and irreversible inhibitor of Transforming Growth Factor-β-Activated Kinase 1 (TAK1). TAK1, a key serine/threonine kinase, plays a pivotal role in multiple oncogenic signaling pathways, including the NF-κB, JNK, and p38 MAPK pathways, which are crucial for cancer cell proliferation, survival, and chemoresistance. This technical guide provides an in-depth overview of the therapeutic potential of this compound in cancer. It details the compound's mechanism of action, summarizes its cytotoxic and chemosensitizing effects across various cancer types through comprehensive data tables, and provides detailed protocols for key experimental assays to facilitate further research and development. Visualizations of the core signaling pathways and experimental workflows are included to enhance understanding.
Introduction
The search for novel therapeutic agents that can overcome the challenges of chemoresistance and target critical cancer cell survival pathways is a paramount objective in oncology research. This compound has garnered significant attention for its specific and potent inhibition of TAK1, a central node in inflammatory and stress-response signaling pathways frequently hijacked by cancer cells. By irreversibly binding to TAK1, this compound effectively blocks downstream signaling cascades that promote tumor growth and survival. This guide aims to consolidate the current knowledge on this compound, providing a valuable resource for its evaluation as a potential anti-cancer therapeutic.
Mechanism of Action
This compound, also referred to in the literature as (5Z)-7-Oxozeaenol, functions as a highly selective and irreversible inhibitor of TAK1.[1]
Covalent Inhibition of TAK1: X-ray crystallographic and mass spectrometric studies have revealed that this compound forms a covalent bond with a cysteine residue within the ATP-binding pocket of TAK1. This irreversible binding locks the enzyme in an inactive conformation, thereby inhibiting both its kinase and intrinsic ATPase activities.[2]
Downstream Signaling Pathway Inhibition: The inhibition of TAK1 by this compound leads to the suppression of several critical downstream signaling pathways that are often constitutively active in cancer cells:
-
NF-κB Pathway: TAK1 is essential for the activation of the IκB kinase (IKK) complex, which leads to the degradation of IκBα and the subsequent nuclear translocation of NF-κB. By inhibiting TAK1, this compound prevents NF-κB activation, a key driver of cancer cell proliferation, survival, and inflammation.[3][4]
-
JNK and p38 MAPK Pathways: TAK1 also activates the c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (MAPK) pathways, which are involved in cellular responses to stress. Inhibition of these pathways by this compound can induce apoptosis in cancer cells.[4]
Figure 1: TAK1 Signaling Pathway and Inhibition by this compound.
Quantitative Data on Anti-Cancer Activity
The anti-cancer effects of this compound have been evaluated in various cancer cell lines, both as a single agent and in combination with conventional chemotherapeutic drugs.
Table 1: In Vitro Cytotoxicity (IC50) of this compound in Cancer Cell Lines
| Cancer Type | Cell Line | IC50 (µM) | Reference |
| Cervical Cancer | HeLa | 1.34 | [2] |
| C-33-A | 3.45 | [2] | |
| Ca Ski | 4.68 | [2] | |
| ME-180 | 7.82 | [2] | |
| SiHa | 2.17 | [2] | |
| T-cell Acute | Molt3 | 0.20 | [5] |
| Lymphoblastic Leukemia | Jurkat | >1.0 | [5] |
| CCRF-CEM | 1.1 | [5] | |
| HPB-ALL | 0.5 | [5] | |
| Breast Cancer | MDA-MB-231 | Not Specified | |
| Neuroblastoma | IMR-32 | Not Specified | |
| SH-SY5Y | Not Specified | ||
| LA-N-6 | Not Specified | ||
| Hematological Cancers | DoHH2 | Not Specified |
Table 2: In Vivo Efficacy of this compound in Xenograft Models
| Cancer Type | Animal Model | Treatment Regimen | Outcome | Reference |
| Neuroblastoma | Orthotopic neuroblastoma mouse model (SH-SY5Y cells) | This compound in combination with doxorubicin (specific dosages not detailed in the abstract) | Significantly enhanced chemotherapeutic efficacy | [4][6] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature to assess the therapeutic potential of this compound.
Cell Viability Assay (MTT Assay)
This protocol is used to determine the cytotoxic effects of this compound on cancer cell lines.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound (e.g., 0-10 µM) for a specified duration (e.g., 48 or 72 hours).[2][7]
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solvent (e.g., DMSO, acidified isopropanol, or 10% SDS in 0.01 M HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate for 15 minutes to ensure complete dissolution and measure the absorbance at 570 nm using a microplate reader.
Figure 2: Workflow for a typical MTT cell viability assay.
Anchorage-Independent Growth Assay (Soft Agar Assay)
This assay assesses the effect of this compound on the tumorigenic potential of cancer cells by measuring their ability to grow in a semi-solid medium.
-
Base Agar Layer: Prepare a base layer of 0.5-0.7% agar in culture medium in 6-well plates and allow it to solidify.[8]
-
Cell Suspension: Resuspend cancer cells (e.g., 1 x 10^4 cells/well) in a top layer of 0.3-0.4% agar in culture medium containing the desired concentration of this compound.[4]
-
Plating: Gently layer the cell suspension on top of the base agar.
-
Incubation: Incubate the plates at 37°C for 14-21 days, feeding the cells with culture medium containing the compound every 2-3 days.[8]
-
Colony Staining and Counting: Stain the colonies with crystal violet (0.005%) and count them using a microscope or imaging software.[8]
Western Blot Analysis
This technique is used to detect changes in the protein expression and phosphorylation status of key components of the TAK1 signaling pathway following treatment with this compound.
-
Cell Lysis: Treat cancer cells with this compound for the desired time, then lyse the cells in RIPA buffer to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Separate 20-40 µg of protein from each sample on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[9]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-TAK1, TAK1, p-IKK, IκBα, p-JNK, JNK, p-p38, p38, cleaved PARP, cleaved Caspase-3) overnight at 4°C. Recommended antibody dilutions are typically 1:1000.[9][10]
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody (1:2000 to 1:5000 dilution) for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Figure 3: General workflow for Western blot analysis.
Conclusion and Future Directions
This compound demonstrates significant promise as a therapeutic agent for cancer treatment due to its potent and irreversible inhibition of TAK1. Its ability to suppress key oncogenic signaling pathways, induce apoptosis, and sensitize cancer cells to conventional chemotherapies highlights its potential to address the challenge of chemoresistance. The data and protocols presented in this guide provide a solid foundation for further preclinical and clinical investigation.
Future research should focus on:
-
Expanding the evaluation of this compound across a broader range of cancer types, including both solid tumors and hematological malignancies.
-
Conducting comprehensive in vivo studies to establish optimal dosing, treatment schedules, and to assess potential toxicities.
-
Investigating the potential of this compound in combination with other targeted therapies and immunotherapies.
-
Developing and validating biomarkers to identify patient populations most likely to respond to TAK1 inhibition.
The continued exploration of this compound and other TAK1 inhibitors holds the potential to introduce a new class of effective anti-cancer drugs into the clinical setting.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. TAK1 inhibitor 5Z-7-oxozeaenol sensitizes cervical cancer to doxorubicin-induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. TAK1 inhibitor 5Z-7-oxozeaenol sensitizes neuroblastoma to chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of the MAP2K7-JNK pathway with 5Z-7-oxozeaenol induces apoptosis in T-cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. TAK1 inhibitor 5Z-7-oxozeaenol sensitizes neuroblastoma to chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. texaschildrens.org [texaschildrens.org]
- 8. artscimedia.case.edu [artscimedia.case.edu]
- 9. TAK1 Antibody (#4505) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
- 10. TAK1 antibody (12330-2-AP) | Proteintech [ptglab.com]
Preliminary Research on the Cytotoxicity of (5E)-7-Oxozeaenol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(5E)-7-Oxozeaenol, a resorcylic acid lactone of fungal origin, has emerged as a potent and selective inhibitor of Transforming growth factor-β-activated kinase 1 (TAK1), a key mediator in inflammatory and cell survival pathways.[1][2] This technical guide provides a comprehensive overview of the preliminary research on the cytotoxicity of this compound, with a focus on its effects on cancerous cell lines. It summarizes key quantitative data, details common experimental protocols for assessing its activity, and visualizes the underlying molecular mechanisms and experimental workflows. This document is intended to serve as a foundational resource for researchers and professionals involved in oncology and drug development.
Introduction to this compound and its Target: TAK1
This compound is a small molecule that has been identified as a highly potent inhibitor of TAK1, a member of the mitogen-activated protein kinase kinase kinase (MAPKKK) family.[1] TAK1 plays a crucial role in regulating cellular responses to various stimuli, including cytokines and genotoxic stress, by activating downstream signaling cascades such as the nuclear factor-κB (NF-κB) and c-Jun N-terminal kinase (JNK)/p38 MAPK pathways.[1][3] Aberrant activation of these pathways is a hallmark of many cancers, contributing to cell survival, proliferation, and chemoresistance.[4][5] this compound exerts its inhibitory effect by irreversibly binding to the ATP-binding site of TAK1, thereby blocking its catalytic activity.[2][4] This targeted inhibition makes this compound a promising candidate for cancer therapy, both as a standalone agent and in combination with conventional chemotherapeutics.
Cytotoxic Effects on Cancer Cell Lines
This compound has demonstrated significant cytotoxic effects across a range of cancer cell lines. Its efficacy is particularly notable in sensitizing cancer cells to established chemotherapeutic agents like doxorubicin (Dox) and etoposide (VP-16).[4][5]
Cervical Cancer
Studies on a panel of cervical cancer cell lines, including both human papillomavirus (HPV)-positive and HPV-negative cells, have shown that this compound can inhibit cell proliferation and enhance the cytotoxic effects of doxorubicin.[3][4] The intrinsic cytotoxic activity of this compound, as indicated by its half-maximal inhibitory concentration (IC50), is presented in the table below.
| Cell Line | IC50 (μM) |
| HeLa | ~1.34 |
| C-33-A | ~2.50 |
| Ca Ski | ~3.80 |
| ME-180 | ~5.20 |
| SiHa | ~7.82 |
| Table 1: IC50 values of this compound in various cervical cancer cell lines after 72 hours of treatment, as determined by MTT assay.[3][4] |
Furthermore, the combination of this compound with doxorubicin has been shown to significantly increase apoptosis, evidenced by increased cleavage of PARP and Caspase 3.[4]
Neuroblastoma
In neuroblastoma cell lines, this compound has been shown to augment the cytotoxic effects of both doxorubicin and etoposide (VP-16).[5] This sensitizing effect was observed in both MYCN-amplified and non-amplified neuroblastoma cells, suggesting a broad applicability.[5] The combination treatment leads to enhanced apoptosis and inhibition of anchorage-independent growth.[5]
T-cell Acute Lymphoblastic Leukemia (T-ALL)
Research in T-ALL cell lines indicates that this compound induces dose-dependent cytotoxicity primarily through the inhibition of the MAP2K7-JNK pathway.[6] It was found to be more potent than a JNK inhibitor, suggesting that targeting the upstream kinase MAP2K7 may be a more effective therapeutic strategy.[6]
Molecular Mechanisms of Action
The cytotoxic and chemosensitizing effects of this compound are primarily attributed to its inhibition of TAK1 and the subsequent modulation of downstream signaling pathways.
Inhibition of NF-κB Signaling
A major mechanism by which cancer cells evade chemotherapy-induced apoptosis is through the activation of the NF-κB pathway.[4] Genotoxic stress induced by chemotherapeutic agents can activate TAK1, which in turn activates the IκB kinase (IKK) complex, leading to the activation of NF-κB.[7] this compound blocks this activation, thereby preventing the expression of NF-κB target genes that promote cell survival and chemoresistance.[4][5]
Modulation of MAPK Pathways
TAK1 also acts as an upstream kinase for the JNK and p38 MAPK pathways.[3] These pathways are involved in cellular responses to stress, and their sustained activation can contribute to apoptosis. However, in some contexts, they can also promote survival. This compound has been shown to inhibit the activation of JNK and p38 induced by chemotherapeutic agents, which, in combination with NF-κB inhibition, contributes to its overall pro-apoptotic effect.[4][5]
Induction of Apoptosis
The inhibition of pro-survival signaling by this compound ultimately leads to the induction of apoptosis. This is evidenced by the increased cleavage of executioner caspases like Caspase-3 and the cleavage of their substrate, PARP.[4][5] In some cell lines, an increase in reactive oxygen species (ROS) generation and a loss of mitochondrial membrane potential have also been observed, suggesting the involvement of the intrinsic apoptotic pathway.[8]
Experimental Protocols
The following are detailed methodologies for key experiments commonly used to assess the cytotoxicity of this compound.
Cell Viability Assays (MTT and CCK-8)
These colorimetric assays are used to assess cell metabolic activity as an indicator of cell viability.
-
Cell Seeding: Cells are seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubated for 24 hours.[4][5]
-
Compound Treatment: Cells are treated with varying concentrations of this compound, a chemotherapeutic agent, or a combination of both for a specified duration (e.g., 24, 48, or 72 hours).[4][5]
-
MTT Assay:
-
CCK-8 Assay:
-
Data Analysis: Relative cell viability is calculated as a percentage of the untreated control. IC50 values are determined from dose-response curves.
Colony Formation Assay
This assay assesses the long-term proliferative capacity of single cells.
-
Cell Seeding: Cells are seeded at a low density (e.g., 2 x 10³ cells per well) in 12-well plates.[4]
-
Treatment: Cells are treated with the compound(s) for 72 hours.[4]
-
Incubation: The drug-containing medium is replaced with fresh medium, and the cells are incubated for approximately 2 weeks until visible colonies form.[4]
-
Staining and Quantification: Colonies are fixed with methanol and stained with crystal violet. The number of colonies is then counted.[4]
Soft Agar Assay (Anchorage-Independent Growth)
This assay measures the ability of cells to grow in an anchorage-independent manner, a hallmark of transformation.
-
Base Layer: A layer of 0.5% agar in culture medium is solidified in 6-well plates.[4][5]
-
Cell Layer: Cells (1 x 10⁴ cells per well) are suspended in a 0.3% agar solution in culture medium and layered on top of the base layer.[4][5]
-
Incubation: The plates are incubated for 2-3 weeks to allow for colony formation.[5]
-
Staining and Analysis: Colonies are stained with crystal violet or Thiazolyl Blue Tetrazolium Bromide and counted.[4][5]
Apoptosis Assays
-
Western Blotting for Apoptosis Markers:
-
Propidium Iodide (PI) Staining:
-
Annexin V-FITC/PI Assay:
-
This assay distinguishes between early apoptotic, late apoptotic, and necrotic cells.
-
Treated cells are stained with Annexin V-FITC and PI according to the manufacturer's protocol and analyzed by flow cytometry.[8]
-
Visualizations
Signaling Pathways
The following diagram illustrates the key signaling pathways affected by this compound.
References
- 1. A resorcylic acid lactone, 5Z-7-oxozeaenol, prevents inflammation by inhibiting the catalytic activity of TAK1 MAPK kinase kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanism and in vitro pharmacology of TAK1 inhibition by (5Z)-7-Oxozeaenol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. oncotarget.com [oncotarget.com]
- 4. TAK1 inhibitor 5Z-7-oxozeaenol sensitizes cervical cancer to doxorubicin-induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. TAK1 inhibitor 5Z-7-oxozeaenol sensitizes neuroblastoma to chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. oncotarget.com [oncotarget.com]
- 7. Enhancement of hyperthermia-induced apoptosis by 5Z-7-oxozeaenol, a TAK1 inhibitor, in A549 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Enhancement of hyperthermia-induced apoptosis by 5Z-7-oxozeaenol, a TAK1 inhibitor, in A549 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for (5E)-7-Oxozeaenol in Cell Culture
Audience: Researchers, scientists, and drug development professionals.
Introduction
(5E)-7-Oxozeaenol, also known as LL-Z1640-2, is a potent, selective, and irreversible inhibitor of Transforming Growth Factor-β-Activated Kinase 1 (TAK1). TAK1 is a key member of the mitogen-activated protein kinase kinase kinase (MAPKKK) family that plays a central role in mediating inflammatory and stress responses. It integrates signals from various stimuli, including cytokines like TNF-α and IL-1β, to activate downstream signaling cascades, primarily the NF-κB and MAPK (JNK and p38) pathways. By covalently binding to TAK1, this compound blocks its catalytic activity, thereby preventing the activation of these critical pathways involved in cell survival, proliferation, and inflammation. This inhibitory action makes this compound a valuable tool for studying TAK1-mediated signaling and a potential therapeutic agent for diseases characterized by chronic inflammation and aberrant cell survival, such as cancer.
Mechanism of Action: TAK1 Signaling Pathway
TAK1 is activated by various upstream signals, leading to its interaction with TAK1-binding proteins (TAB1, TAB2/3) and subsequent autophosphorylation. Activated TAK1 then phosphorylates downstream kinases, including IκB kinase (IKK) and MKKs (MAPK kinases). IKK activation leads to the phosphorylation and degradation of IκBα, allowing the transcription factor NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory and anti-apoptotic genes. Simultaneously, TAK1-mediated activation of MKKs leads to the phosphorylation of JNK and p38 MAPKs, which in turn activate transcription factors like AP-1, regulating cellular responses to stress and inflammation. This compound effectively blocks these downstream events by directly inhibiting TAK1.
Quantitative Data Summary
This compound exhibits potent inhibitory activity against TAK1 and demonstrates cytotoxic effects across various cancer cell lines. The half-maximal inhibitory concentration (IC50) values vary depending on the cell type and the assay performed.
Table 1: IC50 Values of this compound for TAK1 Kinase Inhibition
| Target | Condition | IC50 (nM) | Reference |
| TAK1 | In vitro kinase assay | 8.1 | |
| Endogenous TAK1 | 293-IL-1RI cells | 65 | |
| VEGF-R2 | In vitro kinase assay | 52 | |
| MEK1 | In vitro kinase assay | 411 |
Table 2: Cell Viability IC50 Values of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | Treatment Duration | IC50 (µM) | Reference |
| HeLa | Cervical Cancer | 72 h | 4.36 | |
| C-33-A | Cervical Cancer | 72 h | 3.51 | |
| Ca Ski | Cervical Cancer | 72 h | 4.67 | |
| ME-180 | Cervical Cancer | 72 h | 5.23 | |
| SiHa | Cervical Cancer | 72 h | 4.95 | |
| Molt3 | T-cell ALL | 48 h | ~0.20 | |
| Jurkat | T-cell ALL | 48 h | ~0.35 | |
| KOPT-K1 | T-cell ALL | 48 h | ~0.30 |
Experimental Protocols
The following protocols provide detailed methodologies for common experiments involving this compound.
Preparation of this compound Stock Solution
-
Reagent: this compound powder.
-
Solvent: Dimethyl sulfoxide (DMSO).
-
Procedure:
-
To prepare a 10 mM stock solution, dissolve 3.62 mg of this compound (Molecular Weight: 362.37 g/mol ) in 1 mL of sterile DMSO.
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store aliquots at -20°C or -80°C for long-term use.
-
Note: When preparing working concentrations, the final DMSO concentration in the cell culture medium should be kept constant across all samples, typically below 0.1%, to avoid solvent-induced cytotoxicity.
-
Cell Viability Assay (e.g., MTT or CCK-8)
This protocol is used to determine the cytotoxic effects of this compound on a specific cell line and to calculate its IC50 value.
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000 to 10,000 cells per well (1x10⁴ cells/well is a common starting point).
-
Incubate the plate for 24 hours at 37°C and 5% CO₂ to allow cells to attach.
-
-
Treatment:
-
Prepare serial dilutions of this compound in complete culture medium to achieve the desired final concentrations (e.g., 0.1, 0.5, 1, 2, 5, 10 µM).
-
Include a vehicle control (DMSO) at the same final concentration as the highest drug treatment.
-
Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound.
-
Incubate the plate for the desired duration (e.g., 48 or 72 hours).
-
-
Measurement (using CCK-8 kit as an example):
-
Add 10 µL of CCK-8 solution to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
-
Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Plot a dose-response curve and determine the IC50 value using appropriate software (e.g., GraphPad Prism).
-
Western Blot Analysis for Pathway Inhibition
This protocol is used to assess the effect of this compound on the activation of TAK1 and its downstream targets.
-
Cell Seeding and Treatment:
-
Seed cells (e.g., 1-2 x 10⁶ cells) in a 6-well plate and grow to 70-80% confluency.
-
Pre-treat the cells with this compound (e.g., 500 nM) or vehicle (DMSO) for 30-60 minutes.
-
Stimulate the cells with an appropriate agonist (e.g., 1 µg/mL LPS or 20 ng/mL TNF-α) for a short duration (e.g., 15-30 minutes for MAPK/NF-κB phosphorylation).
-
-
Protein Extraction:
-
Wash cells twice with ice-cold PBS.
-
Lyse the cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells, transfer the lysate to a microcentrifuge tube, and centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant containing the total protein.
-
-
Quantification and Sample Preparation:
-
Determine the protein concentration using a BCA assay.
-
Normalize protein amounts for all samples, add Laemmli sample buffer, and boil at 95-100°C for 5-10 minutes.
-
-
SDS-PAGE and Immunoblotting:
-
Separate the protein lysates (20-40 µg) on an SDS-polyacrylamide gel.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C. Recommended antibodies include:
-
Phospho-TAK1 (Thr187)
-
Total TAK1
-
Phospho-p38 MAPK
-
Phospho-JNK
-
Phospho-IκBα
-
β-Actin or GAPDH (as a loading control)
-
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Conclusion
This compound is a critical research tool for investigating TAK1-mediated signaling pathways. Its ability to potently and irreversibly inhibit TAK1 allows for the precise dissection of its role in inflammation, cell survival, and apoptosis. The protocols outlined above provide a framework for utilizing this compound in various cell-based assays to explore its effects on cellular function and its potential as a therapeutic agent. Researchers should optimize concentrations and treatment times for their specific cell lines and experimental conditions.
Application Note and Protocol: Dissolving and Preparing (5E)-7-Oxozeaenol Stock Solutions
Audience: Researchers, scientists, and drug development professionals.
Introduction
(5E)-7-Oxozeaenol is a potent and selective inhibitor of Transforming Growth Factor-β-Activated Kinase 1 (TAK1), a key enzyme in the MAP kinase signaling pathway. TAK1 is involved in regulating inflammatory responses and cell survival through the activation of NF-κB and JNK/p38 pathways.[1][2][3] Due to its role in these critical cellular processes, this compound and its isomers are valuable tools in cancer and inflammation research. Proper preparation of stock solutions is crucial for obtaining accurate and reproducible experimental results. This document provides detailed protocols for the dissolution, preparation, and storage of this compound stock solutions. While much of the available data pertains to the more commonly studied (5Z)-7-Oxozeaenol isomer, the similar chemical structure suggests these protocols are applicable to the (5E) form.
Solubility and Storage
Successful preparation of stock solutions begins with understanding the solubility and stability of the compound. This compound is a solid with poor aqueous solubility, requiring the use of organic solvents for initial dissolution.
Table 1: Solubility and Storage of this compound
| Parameter | Data | Reference(s) |
| Molecular Weight | 362.4 g/mol | [4] |
| Solubility | ||
| DMSO | 30 mg/mL (~82.7 mM) | [4] |
| DMF | 30 mg/mL (~82.7 mM) | [4] |
| Ethanol | 1 mg/mL (~2.76 mM) | [4] |
| Storage (Solid) | Store at -20°C, desiccated. Stable for ≥ 4 years. | [4][5][6] |
| Storage (Stock Solution) | Aliquot and store at -20°C for up to 1 month or -80°C for up to 6 months to avoid freeze-thaw cycles. | [7][8] |
Experimental Protocols
This protocol describes the preparation of a 10 mM stock solution, a common starting concentration for subsequent dilutions.
Materials:
-
This compound (solid powder)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Microcentrifuge tubes or amber glass vials
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Analytical balance
Procedure:
-
Equilibration: Allow the vial of this compound and the anhydrous DMSO to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Weighing: Accurately weigh a desired amount of this compound powder. For example, to prepare 1 mg of the compound.
-
Calculating Solvent Volume: Use the following formula to calculate the volume of DMSO required to achieve a 10 mM concentration:
Volume (L) = Mass (g) / (Concentration (mol/L) * Molecular Weight ( g/mol ))
Example for 1 mg of this compound (MW = 362.4 g/mol ): Volume (L) = 0.001 g / (0.010 mol/L * 362.4 g/mol ) = 0.0002759 L = 275.9 µL
Therefore, add 275.9 µL of DMSO to 1 mg of this compound to make a 10 mM stock solution.
-
Dissolution: Add the calculated volume of DMSO to the vial containing the compound. Cap the vial tightly.
-
Mixing: Vortex the solution thoroughly until the solid is completely dissolved. Gentle warming to 37°C or brief sonication can be used to aid dissolution if precipitation is observed.[8]
-
Aliquoting and Storage: To avoid repeated freeze-thaw cycles, dispense the stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes. Store the aliquots at -20°C or -80°C as recommended in Table 1.
Working solutions are prepared by diluting the high-concentration stock solution into an appropriate aqueous buffer or cell culture medium. Note that the final concentration of DMSO should be kept low (typically <0.1%) in cell-based assays to avoid solvent-induced toxicity.
Procedure:
-
Thawing: Thaw a single aliquot of the 10 mM stock solution at room temperature.
-
Serial Dilution: Perform a serial dilution of the stock solution into the desired experimental buffer or medium. For example, to prepare a 10 µM working solution from a 10 mM stock, perform a 1:1000 dilution.
-
Example: Add 1 µL of the 10 mM stock solution to 999 µL of cell culture medium.
-
-
Mixing: Mix the working solution gently but thoroughly by pipetting or inverting the tube.
-
Usage: Use the freshly prepared working solution immediately for your experiments. It is recommended that aqueous working solutions are prepared fresh for each experiment and not stored.[7]
Signaling Pathway and Experimental Workflow Visualization
This compound exerts its biological effects primarily by inhibiting TAK1. TAK1 is activated by various upstream signals, including cytokines like IL-1 and TNF-α. Once activated, TAK1 phosphorylates and activates two major downstream pathways: the IKK complex (leading to NF-κB activation) and the MKKs (leading to JNK and p38 activation). These pathways culminate in the expression of genes involved in inflammation, immunity, and cell survival.
References
- 1. A resorcylic acid lactone, 5Z-7-oxozeaenol, prevents inflammation by inhibiting the catalytic activity of TAK1 MAPK kinase kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. TAK1 inhibitor 5Z-7-oxozeaenol sensitizes neuroblastoma to chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. TAK1 inhibitor 5Z-7-oxozeaenol sensitizes cervical cancer to doxorubicin-induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. rndsystems.com [rndsystems.com]
- 6. Sapphire Bioscience [sapphirebioscience.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. glpbio.com [glpbio.com]
Determining the Optimal Concentration of (5E)-7-Oxozeaenol for In Vivo Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
(5E)-7-Oxozeaenol, a potent and selective inhibitor of Transforming Growth Factor-β-Activated Kinase 1 (TAK1), has emerged as a valuable tool in preclinical research for its anti-inflammatory and anti-cancer properties.[1][2] This document provides detailed application notes and experimental protocols to guide researchers in determining the optimal concentration of this compound for in vivo studies. The information compiled herein is based on a comprehensive review of published literature and aims to facilitate the effective design and execution of animal model experiments.
Introduction to this compound
This compound, often referred to in literature as 5Z-7-Oxozeaenol, is a resorcylic acid lactone of fungal origin.[2] It functions as an irreversible inhibitor of TAK1, a key kinase in the mitogen-activated protein kinase (MAPK) signaling cascade.[3] By binding to the ATP-binding site of TAK1, this compound effectively blocks the activation of downstream signaling pathways, including Nuclear Factor-kappa B (NF-κB), c-Jun N-terminal kinase (JNK), and p38 MAPK.[4][5] This mechanism of action underlies its therapeutic potential in various disease models, including neuroblastoma, inflammatory conditions, and autoimmune diseases.[1][4][6]
Data Presentation: In Vivo Concentrations and Administration
The optimal in vivo concentration of this compound can vary significantly depending on the animal model, disease context, and administration route. The following table summarizes quantitative data from key studies to provide a starting point for experimental design.
| Animal Model | Disease/Condition | Administration Route | Concentration/Dosage | Vehicle | Key Findings |
| Nude Mice | Orthotopic Neuroblastoma | Intraperitoneal (IP) | 15 mg/kg | Distilled water and DMSO | Significantly enhanced the chemotherapeutic efficacy of Doxorubicin (Dox).[4][7] |
| C57BL/6 Mice | Experimental Autoimmune Encephalomyelitis (EAE) | Intracerebroventricular | 0.8, 1.6, and 3.2 µg in 2 µl | DMSO | 1.6 µg dose showed a protective effect.[6] |
| Mice | Picryl Chloride-Induced Ear Swelling | Topical | 10 µl of a 1 mg/ml solution | Not specified | Prevented increases in ear thickness.[2][8] |
| Mice | Corneal Neovascularization | Topical (eyedrops) | 0.2 µM or 1 µM in gelatin nanoparticles | Not specified | Suppressed corneal neovascularization.[3] |
| NSG Mice | T-cell Acute Lymphoblastic Leukemia (T-ALL) | In vivo treatment | 15 mg/kg daily | Not specified | Inhibited the expansion of leukemic T cells.[1] |
| Sprague-Dawley Rats | Experimental Subarachnoid Hemorrhage | Intracerebroventricular | 25 µg | Not specified | Reduced neuronal apoptosis and early brain injury.[9] |
Experimental Protocols
General Guidelines for Formulation and Administration
This compound is typically supplied as a solid. For in vivo use, it needs to be dissolved in a suitable vehicle. A common vehicle for intraperitoneal injection is a mixture of Dimethyl Sulfoxide (DMSO) and an aqueous solution like saline or distilled water.[4][10] It is crucial to ensure complete dissolution and to prepare fresh solutions for each experiment to maintain compound stability.
Protocol for Systemic Administration in a Neuroblastoma Mouse Model
This protocol is adapted from studies investigating the synergistic effect of this compound with chemotherapy in an orthotopic neuroblastoma mouse model.[4]
Materials:
-
This compound
-
Dimethyl Sulfoxide (DMSO)
-
Sterile distilled water or saline
-
Doxorubicin (or other chemotherapeutic agent)
-
Nude mice with established orthotopic neuroblastoma tumors
-
Syringes and needles for intraperitoneal injection
Procedure:
-
Preparation of this compound Solution:
-
Dissolve this compound in DMSO to create a stock solution.
-
On the day of injection, dilute the stock solution with sterile distilled water or saline to the final desired concentration (e.g., for a 15 mg/kg dose in a 20g mouse, you would need 0.3 mg of the compound). The final concentration of DMSO should be minimized to avoid toxicity.
-
-
Animal Dosing:
-
Randomly divide mice into treatment groups (e.g., Vehicle control, Doxorubicin only, this compound only, Combination).
-
Administer this compound (15 mg/kg) via intraperitoneal (IP) injection.
-
Administer Doxorubicin (e.g., 1 mg/kg) via IP injection according to the experimental schedule. In combination studies, the injections can be administered separately or, if compatible, co-administered.
-
-
Treatment Schedule:
-
A typical treatment schedule could be four times weekly for two consecutive weeks.[4]
-
-
Monitoring and Endpoint Analysis:
-
Monitor tumor growth using methods like bioluminescence imaging.
-
At the end of the study, sacrifice the mice and collect tumors for further analysis (e.g., weight, histology, western blotting).
-
Protocol for Intracerebroventricular Administration in an EAE Mouse Model
This protocol is based on a study evaluating the neuroprotective effects of this compound in an Experimental Autoimmune Encephalomyelitis (EAE) mouse model.[6]
Materials:
-
This compound
-
DMSO
-
C57BL/6 mice
-
Stereotaxic apparatus for intracerebroventricular injection
-
Hamilton syringe
Procedure:
-
Preparation of this compound Solution:
-
Dissolve this compound in DMSO to achieve the desired concentration (e.g., 1.6 µg in 2 µl).
-
-
Animal Surgery and Injection:
-
Anesthetize the mouse and mount it in a stereotaxic frame.
-
Perform a craniotomy to expose the target injection site.
-
Slowly inject the this compound solution (e.g., 1.6 µg/2 µl) into the cerebral ventricle.
-
-
Treatment Schedule:
-
Administer the injection every 3 days. The treatment can be initiated at different phases of the disease (e.g., induction phase, effector phase, or entire phase) to assess the therapeutic window.[6]
-
-
Monitoring and Endpoint Analysis:
-
Monitor the clinical signs of EAE daily.
-
At the end of the experiment, collect tissues (e.g., spinal cord) for histological and molecular analysis.
-
Visualization of Signaling Pathways and Workflows
TAK1 Signaling Pathway
This compound primarily targets the TAK1 kinase. The following diagram illustrates the central role of TAK1 in activating downstream inflammatory and stress-response pathways.
Caption: TAK1 signaling cascade and its inhibition by this compound.
Experimental Workflow for Determining Optimal In Vivo Concentration
The following diagram outlines a general workflow for a dose-finding study to determine the optimal concentration of this compound in vivo.
Caption: Workflow for in vivo dose determination of this compound.
Conclusion
Determining the optimal in vivo concentration of this compound is a critical step in preclinical research. The information provided in these application notes and protocols offers a comprehensive starting point for researchers. It is essential to carefully consider the specific experimental context and to perform pilot dose-finding studies to establish the most effective and well-tolerated concentration for each unique animal model and disease condition. The provided diagrams of the TAK1 signaling pathway and the experimental workflow serve as visual aids to enhance understanding and experimental design.
References
- 1. Inhibition of the MAP2K7-JNK pathway with 5Z-7-oxozeaenol induces apoptosis in T-cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A resorcylic acid lactone, 5Z-7-oxozeaenol, prevents inflammation by inhibiting the catalytic activity of TAK1 MAPK kinase kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Topical application of TAK1 inhibitor encapsulated by gelatin particle alleviates corneal neovascularization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. TAK1 inhibitor 5Z-7-oxozeaenol sensitizes neuroblastoma to chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development and Efficacy of an Orally Bioavailable Selective TAK1 Inhibitor for the Treatment of Inflammatory Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Central Administration of 5Z-7-Oxozeaenol Protects Experimental Autoimmune Encephalomyelitis Mice by Inhibiting Microglia Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. caymanchem.com [caymanchem.com]
- 9. TGFβ-activated Kinase 1 (TAK1) Inhibition by 5Z-7-Oxozeaenol Attenuates Early Brain Injury after Experimental Subarachnoid Hemorrhage - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
Application Notes: Inducing Apoptosis in Cervical Cancer Cells with (5E)-7-Oxozeaenol
Abstract
These application notes provide a comprehensive overview and detailed protocols for utilizing (5E)-7-Oxozeaenol, a potent and specific inhibitor of Transforming Growth Factor-β-Activated Kinase 1 (TAK1), to induce apoptosis in cervical cancer cells. The information is intended for researchers and scientists in the fields of oncology, cell biology, and drug development. Included are summaries of quantitative data, detailed experimental procedures for key assays, and visual representations of the underlying signaling pathways and experimental workflows.
Introduction
Cervical cancer remains a significant global health concern. A key mechanism by which cancer cells evade therapeutic agents is through the aberrant activation of pro-survival signaling pathways. The NF-κB signaling pathway, a critical regulator of inflammation, immunity, and cell survival, is often constitutively active in cervical cancer, contributing to chemoresistance. TAK1 is a crucial upstream kinase that mediates the activation of NF-κB in response to various stimuli, including genotoxic stress from chemotherapy.
This compound has been identified as a selective inhibitor of TAK1. By blocking TAK1 activity, this compound inhibits the downstream activation of NF-κB and other signaling cascades, such as the JNK and p38 MAPK pathways. This inhibition sensitizes cervical cancer cells to apoptosis, particularly in combination with conventional chemotherapeutic agents like doxorubicin.[1][2][3][4] This document outlines the protocols to study the apoptotic effects of this compound on cervical cancer cell lines.
Data Presentation
Table 1: Cytotoxicity of this compound in Cervical Cancer Cell Lines
The cytotoxic effects of this compound were evaluated across a panel of five human cervical cancer cell lines using an MTT assay after 72 hours of treatment. The half-maximal inhibitory concentration (IC50) values are presented below.
| Cell Line | IC50 (µM) |
| HeLa | 1.34 |
| C-33-A | 2.18 |
| Ca Ski | 3.56 |
| ME-180 | 4.21 |
| SiHa | 7.82 |
Data extracted from "TAK1 inhibitor 5Z-7-oxozeaenol sensitizes cervical cancer to doxorubicin-induced apoptosis"[1].
Table 2: Qualitative Assessment of Apoptosis Markers
Western blot analysis indicates that treatment with this compound, particularly in combination with doxorubicin, leads to a significant increase in the cleavage of Poly (ADP-ribose) polymerase (PARP) and Caspase 3. This cleavage is a hallmark of apoptosis.
| Apoptosis Marker | Observation upon Treatment | Implication |
| Cleaved PARP | Increased levels | Execution phase of apoptosis |
| Cleaved Caspase 3 | Increased levels | Activation of executioner caspases |
Observations are based on findings reported in "TAK1 inhibitor 5Z-7-oxozeaenol sensitizes cervical cancer to doxorubicin-induced apoptosis"[1][2].
Signaling Pathway and Experimental Workflow
This compound-Induced Apoptotic Signaling Pathway in Cervical Cancer Cells
Caption: Signaling cascade of this compound-induced apoptosis.
Experimental Workflow for Assessing Apoptosis
Caption: Workflow for apoptosis assessment.
Experimental Protocols
Cell Culture
Human cervical cancer cell lines (e.g., HeLa, C-33-A, Ca Ski, ME-180, SiHa) are maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are cultured in a humidified incubator at 37°C with 5% CO2.
Cell Viability Assay (MTT Assay)
This protocol is used to determine the cytotoxic effects of this compound.
Materials:
-
Cervical cancer cells
-
96-well plates
-
This compound (dissolved in DMSO)
-
Complete culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 40% DMF, 2% glacial acetic acid, and 16% SDS)
-
Microplate reader
Procedure:
-
Seed 1 x 10^4 cells per well in a 96-well plate and allow them to adhere overnight.[1]
-
Treat the cells with various concentrations of this compound or DMSO (vehicle control) for 72 hours.[1]
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Incubate the plate at room temperature in the dark for 2 hours on an orbital shaker.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay is used to quantify the percentage of apoptotic and necrotic cells.
Materials:
-
Cervical cancer cells
-
6-well plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
1X Binding Buffer
-
Annexin V-FITC
-
Propidium Iodide (PI)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with the desired concentrations of this compound.
-
Harvest the cells by trypsinization and collect the culture supernatant containing floating cells.
-
Wash the cells twice with ice-cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Incubate the cells for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each sample.
-
Analyze the samples by flow cytometry within one hour.
Western Blot Analysis for Apoptosis Markers
This protocol is used to detect the expression levels of key apoptosis-related proteins.
Materials:
-
Cervical cancer cells
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-cleaved PARP, anti-cleaved Caspase 3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Treat cells with this compound as required.
-
Lyse the cells in RIPA buffer and quantify the protein concentration using a BCA assay.
-
Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Visualize the protein bands using an ECL substrate and an imaging system.[5][6][7][8][9]
Conclusion
This compound effectively induces apoptosis in cervical cancer cells by inhibiting the TAK1-mediated NF-κB, JNK, and p38 signaling pathways. The protocols outlined in these application notes provide a framework for researchers to investigate the pro-apoptotic effects of this compound. The provided data and workflows can serve as a valuable resource for the development of novel therapeutic strategies for cervical cancer.
References
- 1. TAK1 inhibitor 5Z-7-oxozeaenol sensitizes cervical cancer to doxorubicin-induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. oncotarget.com [oncotarget.com]
- 4. (PDF) TAK1 Inhibitor 5z-7-Oxozeaenol Sensitizes Cervical [research.amanote.com]
- 5. youtube.com [youtube.com]
- 6. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 7. Apoptosis western blot guide | Abcam [abcam.com]
- 8. researchgate.net [researchgate.net]
- 9. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]
Measuring TAK1 Inhibition by (5Z)-7-Oxozeaenol: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
(5Z)-7-Oxozeaenol is a potent, irreversible inhibitor of Transforming Growth Factor-β-Activated Kinase 1 (TAK1), a key signaling molecule in inflammatory and cancer pathways.[1][2] This document provides detailed protocols for various techniques to measure the inhibitory effects of (5Z)-7-Oxozeaenol on TAK1 activity, covering biochemical, cellular, and target engagement assays.
(5Z)-7-Oxozeaenol acts by forming a covalent bond with TAK1, leading to the inhibition of both its kinase and ATPase activities.[1][3] Its efficacy has been quantified in numerous studies, demonstrating potent inhibition across various experimental setups.
Quantitative Data Summary
The inhibitory potency of (5Z)-7-Oxozeaenol against TAK1 and other kinases is summarized below. These values, primarily represented as IC50 (the half-maximal inhibitory concentration), are crucial for comparing its efficacy and selectivity.
| Assay Type | Target Kinase | Substrate/System | IC50 Value | Reference |
| Biochemical Kinase Assay | TAK1-TAB1 | MKK6 | 8.1 nM | [2][4] |
| Biochemical Kinase Assay | TAK1 | Myelin Basic Protein (MBP) | 86 nM | [5] |
| Biochemical Kinase Assay | TAK1 | N/A | 8 nM | |
| Cellular Assay | Endogenous TAK1 | MKK6 in 293-IL-1RI cells | 65 nM | [6] |
| Cellular Reporter Assay | NF-κB Activity | HEK293 cells | 83 nM | [2] |
| Kinase Selectivity Assay | MEK1 | N/A | 411 nM | [2][4] |
| Kinase Selectivity Assay | MEKK1 | N/A | 268 nM | [2] |
| Kinase Selectivity Assay | VEGF-R2 | N/A | 52 nM | [4] |
Experimental Protocols
Here we detail the methodologies for key experiments to assess TAK1 inhibition by (5Z)-7-Oxozeaenol.
In Vitro Biochemical Kinase Assay
This assay directly measures the enzymatic activity of purified TAK1 and its inhibition by (5Z)-7-Oxozeaenol. A common approach involves quantifying the amount of ADP produced, which is directly proportional to kinase activity.
Principle: The transfer of phosphate from ATP to a substrate by TAK1 is measured. The amount of ADP generated is detected using a luminescence-based system.
Materials:
-
Recombinant active TAK1-TAB1 complex (BPS Bioscience, #40279)[7]
-
Myelin Basic Protein (MBP) substrate (BPS Bioscience, #40535)[7]
-
Kinase Assay Buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA, 50μM DTT)[8]
-
ATP solution
-
(5Z)-7-Oxozeaenol
-
White 96-well or 384-well plates
-
Prepare serial dilutions of (5Z)-7-Oxozeaenol in DMSO and then in Kinase Assay Buffer.
-
In a white microplate, add the diluted (5Z)-7-Oxozeaenol or DMSO (vehicle control).
-
Add the TAK1-TAB1 enzyme to each well, except for the "blank" control wells.
-
Prepare a substrate/ATP mixture containing MBP and ATP in Kinase Assay Buffer.
-
Initiate the kinase reaction by adding the substrate/ATP mixture to all wells.
-
Incubate the plate at 30°C for 45-60 minutes.
-
Stop the reaction and deplete remaining ATP by adding ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition for each concentration of (5Z)-7-Oxozeaenol relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Biochemical Kinase Assay Workflow.
Western Blot Analysis of TAK1 Pathway Activation
This cellular assay measures the phosphorylation status of TAK1 and its downstream targets to assess the inhibitory effect of (5Z)-7-Oxozeaenol in a cellular context.
Principle: Following cell stimulation (e.g., with IL-1β or TNF-α) in the presence or absence of the inhibitor, cell lysates are analyzed by Western blot using phospho-specific antibodies. A decrease in the phosphorylation of target proteins indicates inhibition of the TAK1 pathway.
Materials:
-
Cell line of interest (e.g., HeLa, HEK293, macrophages)[10][11]
-
Cell culture medium and supplements
-
Stimulant (e.g., IL-1β, TNF-α, LPS)
-
(5Z)-7-Oxozeaenol
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
SDS-PAGE gels and blotting equipment
-
PVDF membranes
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)[12][13]
-
Primary antibodies:
-
HRP-conjugated secondary antibody
-
Chemiluminescence detection reagent
Protocol:
-
Plate cells and allow them to adhere overnight.
-
Pre-treat cells with various concentrations of (5Z)-7-Oxozeaenol or DMSO for 1-2 hours.
-
Stimulate the cells with a pro-inflammatory cytokine like IL-1β (e.g., 10 ng/mL) or TNF-α for 5-15 minutes.[16]
-
Wash cells with ice-cold PBS and lyse them on ice.
-
Clarify lysates by centrifugation and determine protein concentration (e.g., using a BCA assay).
-
Denature protein samples by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.[12]
-
Block the membrane with blocking buffer for 1 hour at room temperature.[12]
-
Incubate the membrane with the desired primary phospho-specific antibody overnight at 4°C.[13]
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescence substrate and an imaging system.
-
Strip the membrane (if necessary) and re-probe for total protein and loading control antibodies.
-
Quantify band intensities to determine the ratio of phosphorylated to total protein.
TAK1 Signaling Pathway and Inhibition.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to verify direct target engagement of an inhibitor with its protein target within intact cells or cell lysates.[17][18]
Principle: Ligand binding stabilizes the target protein, increasing its resistance to thermal denaturation.[19] After heating cells or lysates treated with (5Z)-7-Oxozeaenol to a range of temperatures, the amount of soluble, non-aggregated TAK1 is quantified, typically by Western blot. A shift to a higher melting temperature in the presence of the compound confirms target engagement.
Materials:
-
Cell line expressing TAK1
-
(5Z)-7-Oxozeaenol
-
PBS and lysis buffer with protease/phosphatase inhibitors
-
PCR tubes or plates
-
Thermal cycler
-
Western blot reagents (as described in Protocol 2) for TAK1
-
Culture cells and treat with (5Z)-7-Oxozeaenol or vehicle (DMSO) for 1 hour at 37°C.
-
Harvest the cells, wash with PBS, and resuspend in PBS containing protease inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples to a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes in a thermal cycler, followed by cooling at room temperature for 3 minutes.
-
Lyse the cells by freeze-thawing (e.g., 3 cycles of liquid nitrogen and a 25°C water bath).
-
Separate the soluble fraction (containing non-denatured protein) from the aggregated protein pellet by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
-
Transfer the supernatant (soluble fraction) to new tubes.
-
Analyze the amount of soluble TAK1 in each sample by Western blot.
-
Plot the band intensity of soluble TAK1 against temperature for both treated and untreated samples to generate melting curves. A rightward shift in the curve for the treated sample indicates thermal stabilization and target engagement.
Cellular Thermal Shift Assay (CETSA) Workflow.
References
- 1. Mechanism and in vitro pharmacology of TAK1 inhibition by (5Z)-7-Oxozeaenol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Inhibition of the MAP2K7-JNK pathway with 5Z-7-oxozeaenol induces apoptosis in T-cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. promega.com.cn [promega.com.cn]
- 9. cdn1.sinobiological.com [cdn1.sinobiological.com]
- 10. TAK1 inhibitor 5Z-7-oxozeaenol sensitizes cervical cancer to doxorubicin-induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. TAK1 inhibition-induced RIP1-dependent apoptosis in murine macrophages relies on constitutive TNF-α signaling and ROS production - PMC [pmc.ncbi.nlm.nih.gov]
- 12. merckmillipore.com [merckmillipore.com]
- 13. Phospho-TAK1 (Thr184) Antibody (#4537) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
- 14. Phospho-TAK1 (Ser412) Antibody | Cell Signaling Technology [cellsignal.com]
- 15. Phospho-TAK1 (Thr184/187) Antibody | Cell Signaling Technology [cellsignal.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. biorxiv.org [biorxiv.org]
- 19. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 20. The use of cellular thermal shift assay (CETSA) to study Crizotinib resistance in ALK-expressing human cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: (5E)-7-Oxozeaenol in T-cell Acute Lymphoblastic Leukemia (T-ALL) Research
(5E)-7-Oxozeaenol , also referred to as 5Z-7-Oxozeaenol (5Z7O), has emerged as a potent small molecule for investigating therapeutic strategies in T-cell Acute Lymphoblastic Leukemia (T-ALL).[1][2] T-ALL is an aggressive form of pediatric leukemia with a poorer prognosis compared to B-cell ALL, often associated with treatment failure and relapse.[2] 5Z7O primarily functions by inhibiting the MAP2K7-JNK signaling pathway, which is aberrantly activated in some T-ALL cases, thereby inducing apoptosis and thwarting survival mechanisms in leukemia cells.[1][2] While it is a potent MAP2K7 inhibitor, it is also known to inhibit other kinases, notably Transforming Growth Factor-β-Activated Kinase 1 (TAK1).[1][3]
Mechanism of Action
This compound is a resorcylic acid lactone that acts as an irreversible kinase inhibitor.[3] Its primary mechanism in T-ALL involves the covalent binding to a cysteine residue (Cys-218) in the ATP-binding pocket of MAP2K7.[1] This inhibition prevents the phosphorylation of its downstream substrate, JNK, leading to the induction of dose-dependent cytotoxicity in T-ALL cell lines.[1][2]
The downstream effects of MAP2K7-JNK pathway inhibition by 5Z7O include:
-
Induction of Apoptosis: Treatment with 5Z7O leads to the cleavage of Caspase 3 and PARP, key markers of apoptosis.[4]
-
Cell Cycle Arrest: The compound causes downregulation of proteins that regulate the G2/M checkpoint.[1][2]
-
Inhibition of Survival Pathways: It disrupts critical survival signals in leukemic cells.[2]
Notably, 5Z7O also inhibits TAK1, a key mediator in signaling pathways like NF-κB and p38 activation.[3][5] This broader activity may contribute to its anti-leukemic effects.
Data Presentation
Table 1: In Vitro Cytotoxicity of this compound in T-ALL Cell Lines
| Cell Line | IC50 (µM) after 48h | Reference |
| Molt3 | ~0.7 | [1] |
| KOPT-K1 | ~0.8 | [1][6] |
| Jurkat | ~0.9 | [1] |
| P12-Ichikawa | ~1.5 | [1] |
| RPMI-8402 | ~2.0 | [1] |
| CCRF-CEM | ~2.5 | [1] |
| DND-41 | ~3.0 | [1] |
| ALL-SIL | ~3.5 | [1] |
| LCL (non-leukemic) | >10.0 | [1] |
Table 2: Comparative Cytotoxicity of 5Z7O and JNK-IN-8
| Cell Line | 5Z7O IC50 (µM) | JNK-IN-8 IC50 (µM) | Fold Difference | Reference |
| Molt3 | ~0.7 | ~5.0 | ~7x | [1] |
| Jurkat | ~0.9 | ~6.5 | ~7x | [1] |
| KOPT-K1 | ~0.8 | ~6.0 | ~7.5x | [1] |
Table 3: In Vitro Cytotoxicity of this compound in T-ALL Patient-Derived Xenografts (PDXs)
| PDX Sample | IC50 (µM) after 48h | Reference |
| T-ALL PDX 1 | 1.6 | [1][7] |
| T-ALL PDX 2 | 2.5 | [1][7] |
| T-ALL PDX 3 | 3.2 | [1][7] |
| T-ALL PDX 4 | 4.0 | [1][7] |
Table 4: Synergistic Effects with Standard Chemotherapy
| Cell Line | Combination Drug | Effect | Reference |
| P12-Ichikawa | Dexamethasone | Synergistic (CI < 1.0) | [7] |
| Molt3 | Etoposide | Additive/Slightly Synergistic | [7] |
*CI = Combination Index. CI < 1.0 indicates synergism.
Visualizations
Caption: Signaling pathway of this compound in T-ALL.
Caption: Workflow for determining cell viability and IC50.
Experimental Protocols
Protocol 1: T-ALL Cell Culture
-
Cell Lines: T-ALL cell lines (e.g., MOLT-3, JURKAT, KOPT-K1) are cultured in RPMI-1640 medium.[6]
-
Supplementation: The medium is supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 2 mM L-glutamine.
-
Incubation: Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
Subculture: Cells are passaged every 2-3 days to maintain exponential growth.
Protocol 2: Cell Viability (Cytotoxicity) Assay
This protocol is used to determine the half-maximal inhibitory concentration (IC50) of this compound.
-
Cell Seeding: Plate T-ALL cells in triplicate into 96-well, opaque-walled plates at a density of 2 x 10⁴ cells per well in 100 µL of culture medium.[6]
-
Drug Preparation: Prepare a 2X serial dilution of this compound in culture medium. A vehicle control (DMSO) should be prepared at the same final concentration as the highest drug concentration.
-
Treatment: Add 100 µL of the 2X drug solution or vehicle control to the appropriate wells.
-
Incubation: Incubate the plates for 48 hours at 37°C in a 5% CO2 incubator.[1]
-
Viability Measurement:
-
Equilibrate the plate and the CellTiter-Glo® Luminescent Cell Viability Assay reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
Protocol 3: Apoptosis Assay (Annexin V Staining)
-
Treatment: Culture T-ALL cells (e.g., 1 x 10⁶ cells/mL) with the desired concentration of this compound or DMSO control for 24-48 hours.
-
Cell Harvesting: Harvest cells by centrifugation at 300 x g for 5 minutes and wash once with ice-cold PBS.
-
Staining:
-
Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry:
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour. Annexin V positive/PI negative cells are considered early apoptotic, while double-positive cells are in late apoptosis or necrosis.
-
Protocol 4: Western Blot Analysis for Pathway Inhibition
-
Cell Lysis: Treat T-ALL cells with 5Z7O for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a 4-12% Bis-Tris polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins onto a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against proteins of interest (e.g., phospho-MAP2K7, phospho-JNK, total JNK, cleaved Caspase-3, β-Actin) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Protocol 5: In Vivo Xenograft Studies in Mice
-
Animal Model: Use immunodeficient mice (e.g., NOD/SCID gamma - NSG).[1]
-
Cell Transplantation: Transplant T-ALL PDX cells into NSG mice.[1]
-
Treatment: Once leukemia is established, treat mice with this compound (e.g., 15 mg/kg daily via intraperitoneal injection) or vehicle control.[1][7]
-
Monitoring: Monitor disease progression by measuring the percentage of human CD45+ leukemic cells in peripheral blood via flow cytometry at regular intervals (e.g., day 5 and day 12 of treatment).[1][7]
-
Endpoint: The endpoint may be a predetermined time point or when control mice show signs of advanced disease. Efficacy is determined by the reduction in leukemic burden in the treated group compared to the control group.
References
- 1. Inhibition of the MAP2K7-JNK pathway with 5Z-7-oxozeaenol induces apoptosis in T-cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of the MAP2K7-JNK pathway with 5Z-7-oxozeaenol induces apoptosis in T-cell acute lymphoblastic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. TAK1 inhibitor 5Z-7-oxozeaenol sensitizes neuroblastoma to chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. TAK1 Inhibitors as Anti-Cancer Agents | Roswell Park Comprehensive Cancer Center - Buffalo, NY [roswellpark.org]
- 6. Antileukemic properties of the kinase inhibitor OTSSP167 in T-cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. oncotarget.com [oncotarget.com]
Application Notes and Protocols for Assessing the In Vivo Efficacy of (5E)-7-Oxozeaenol
For Researchers, Scientists, and Drug Development Professionals
(5E)-7-Oxozeaenol , a potent and selective inhibitor of Transforming Growth Factor-β-Activated Kinase 1 (TAK1), has demonstrated significant therapeutic potential in a variety of preclinical disease models.[1][2] TAK1 is a key signaling node in the MAP kinase pathway, playing a crucial role in inflammation and cancer by activating NF-κB and JNK/p38 MAPKs.[1][3] Inhibition of TAK1 by this compound has been shown to block pro-inflammatory signaling and sensitize cancer cells to chemotherapy.[1][2]
These application notes provide an overview of the in vivo efficacy of this compound and detailed protocols for its assessment in various disease models.
Overview of In Vivo Efficacy
This compound has been evaluated in several preclinical models, demonstrating its potential as a therapeutic agent for inflammatory diseases and cancer.
-
Inflammatory Models: In a picryl chloride-induced ear swelling model, this compound was shown to effectively inhibit inflammation.[1] It also demonstrated protective effects in an experimental autoimmune encephalomyelitis (EAE) mouse model by reducing pro-inflammatory cytokines and microglia activation.[4]
-
Oncology Models: this compound has been shown to enhance the efficacy of chemotherapeutic agents like doxorubicin and etoposide in neuroblastoma and cervical cancer models.[2][5][6] In an orthotopic neuroblastoma mouse model, the combination of this compound and doxorubicin significantly improved therapeutic outcomes.[2] It has also shown efficacy against T-cell acute lymphoblastic leukemia (T-ALL) patient-derived xenografts (PDXs).[7]
Signaling Pathway of this compound
This compound exerts its effects by irreversibly binding to and inhibiting the kinase activity of TAK1.[3][8] This inhibition blocks the downstream activation of critical signaling pathways involved in inflammation and cell survival.
Caption: Inhibition of TAK1 by this compound blocks downstream signaling pathways.
Experimental Protocols
The following are detailed protocols for assessing the in vivo efficacy of this compound in various disease models.
Picryl Chloride-Induced Ear Swelling Model (Inflammation)
This model is used to assess the anti-inflammatory properties of this compound in an acute contact hypersensitivity model.[1]
Materials:
-
This compound
-
Vehicle (e.g., DMSO, ethanol)
-
Picryl chloride (PCl)
-
Acetone and olive oil (4:1 mixture)
-
Female BALB/c mice (6-8 weeks old)
-
Micrometer caliper
Protocol:
-
Sensitization: On day 0, sensitize the mice by applying 100 µL of 5% PCl in acetone/olive oil to the shaved abdomen.
-
Challenge: On day 7, measure the initial ear thickness of both ears using a micrometer caliper.
-
Apply 20 µL of 1% PCl in acetone/olive oil to the inner and outer surface of the right ear (challenge). The left ear serves as a control.
-
Treatment: Administer this compound or vehicle intraperitoneally (i.p.) at the desired concentration 30 minutes before the PCl challenge.
-
Measurement: Measure the ear thickness of both ears at 24 and 48 hours after the challenge.
-
Data Analysis: Calculate the ear swelling as the difference in ear thickness before and after the challenge. Compare the ear swelling in the treated groups to the vehicle control group.
Caption: Workflow for the picryl chloride-induced ear swelling model.
Orthotopic Neuroblastoma Mouse Model (Oncology)
This model is used to evaluate the efficacy of this compound in combination with chemotherapy in a clinically relevant tumor model.[2][6]
Materials:
-
This compound
-
Doxorubicin (Dox)
-
Vehicle (e.g., saline)
-
Luciferase-transduced SH-SY5Y neuroblastoma cells
-
Female nude mice (4-6 weeks old)
-
Bioluminescence imaging system
-
Anesthetic (e.g., isoflurane)
Protocol:
-
Tumor Cell Implantation: Surgically inject 1x10^6 luciferase-transduced SH-SY5Y cells into the left kidney of anesthetized nude mice.
-
Tumor Establishment: Monitor tumor growth weekly using bioluminescence imaging.
-
Treatment Initiation: Once tumors are established (e.g., 3 weeks post-injection), randomize mice into four treatment groups:
-
Vehicle control
-
This compound alone
-
Doxorubicin alone
-
This compound + Doxorubicin
-
-
Drug Administration: Administer drugs according to the specified dosing schedule (e.g., i.p. injections).
-
Efficacy Evaluation:
-
Monitor tumor burden weekly via bioluminescence imaging.
-
Measure body weight twice weekly to assess toxicity.
-
At the end of the study, euthanize mice and harvest tumors for further analysis (e.g., immunohistochemistry for apoptosis markers like cleaved Caspase 3 and PARP).[2]
-
-
Data Analysis: Compare tumor growth rates and final tumor weights between the treatment groups.
Caption: Workflow for the orthotopic neuroblastoma mouse model.
T-Cell Acute Lymphoblastic Leukemia (T-ALL) Patient-Derived Xenograft (PDX) Model
This model assesses the anti-leukemic properties of this compound in a model that closely mimics human disease.[7]
Materials:
-
This compound
-
Vehicle
-
T-ALL patient-derived xenograft cells
-
NOD/SCID gamma (NSG) mice (6-8 weeks old)
-
Flow cytometer
-
Antibodies for human CD45
Protocol:
-
Xenograft Establishment: Transplant T-ALL PDX cells into NSG mice (e.g., via tail vein injection).
-
Treatment: Once leukemia is established (e.g., detectable human CD45+ cells in peripheral blood), randomize mice into treatment and control groups.
-
Administer this compound or vehicle daily via i.p. injection.
-
Efficacy Monitoring:
-
Monitor the percentage of human CD45+ leukemic cells in the peripheral blood at specified time points (e.g., day 5 and day 12 of treatment) using flow cytometry.
-
Monitor animal health and body weight.
-
-
Data Analysis: Compare the percentage of leukemic cells in the treated group versus the vehicle control group over time.
Quantitative Data Summary
The following tables summarize the quantitative data from key in vivo studies.
Table 1: Efficacy of this compound in an Orthotopic Neuroblastoma Model [2]
| Treatment Group | Mean Bioluminescence (photons/s) |
| Control | ~1.8 x 10^8 |
| This compound | ~1.5 x 10^8 |
| Doxorubicin | ~0.8 x 10^8 |
| This compound + Doxorubicin | ~0.2 x 10^8 |
Table 2: Efficacy of this compound in a T-ALL PDX Model [7]
| Treatment Group | % Human CD45+ Cells (Day 12) |
| Vehicle | ~80% |
| This compound (15 mg/kg) | ~40% |
Table 3: Efficacy of this compound in an Experimental Autoimmune Encephalomyelitis (EAE) Model [4]
| Treatment Group | Mean Clinical Score |
| DMSO-EAE | ~3.5 |
| 1.6 µg this compound | ~1.5 |
| 3.2 µg this compound | ~1.0 |
Conclusion
This compound is a promising therapeutic agent with demonstrated in vivo efficacy in models of inflammation and cancer. The protocols outlined in these application notes provide a framework for further preclinical evaluation of this compound. The ability of this compound to inhibit the TAK1 signaling pathway underscores its potential as a targeted therapy for a range of diseases. Further studies are warranted to explore its full therapeutic potential and to optimize dosing and treatment regimens for clinical translation.
References
- 1. A resorcylic acid lactone, 5Z-7-oxozeaenol, prevents inflammation by inhibiting the catalytic activity of TAK1 MAPK kinase kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. TAK1 inhibitor 5Z-7-oxozeaenol sensitizes neuroblastoma to chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanism and in vitro pharmacology of TAK1 inhibition by (5Z)-7-Oxozeaenol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Central Administration of 5Z-7-Oxozeaenol Protects Experimental Autoimmune Encephalomyelitis Mice by Inhibiting Microglia Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. TAK1 inhibitor 5Z-7-oxozeaenol sensitizes cervical cancer to doxorubicin-induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 7. Inhibition of the MAP2K7-JNK pathway with 5Z-7-oxozeaenol induces apoptosis in T-cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: Utilizing (5E)-7-Oxozeaenol to Counteract Chemoresistance in Cancer Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction
Chemoresistance remains a significant hurdle in the effective treatment of cancer. A key mechanism by which cancer cells evade the cytotoxic effects of chemotherapeutic agents is through the aberrant activation of pro-survival signaling pathways. One such critical pathway is mediated by the transcription factor NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells). (5E)-7-Oxozeaenol, a potent and selective inhibitor of Transforming Growth Factor-β-Activated Kinase 1 (TAK1), has emerged as a promising agent to overcome chemoresistance. TAK1 is a crucial upstream kinase that regulates NF-κB activation in response to various stimuli, including genotoxic stress induced by chemotherapy.[1][2]
These application notes provide a comprehensive guide for researchers on how to use this compound in combination with conventional chemotherapeutic drugs to sensitize resistant cancer cells. The protocols detailed below are based on established methodologies for in vitro and in vivo studies, focusing on cervical and neuroblastoma cancer models.
Mechanism of Action
This compound circumvents chemoresistance by targeting the TAK1-NF-κB signaling axis. In many cancer cells, chemotherapeutic agents like doxorubicin can paradoxically activate NF-κB, which in turn upregulates the expression of anti-apoptotic proteins, thereby promoting cell survival and drug resistance.[3][4] this compound covalently binds to TAK1, inhibiting its kinase activity.[5] This inhibition prevents the downstream phosphorylation and activation of the IKK complex, which is essential for the activation of NF-κB.[6] By blocking this pro-survival pathway, this compound enhances the pro-apoptotic effects of chemotherapeutic drugs, leading to increased cancer cell death.[1][2]
Data Presentation
The following tables summarize quantitative data from studies investigating the synergistic effects of this compound and doxorubicin in chemoresistant cancer cell lines.
Table 1: In Vitro Efficacy of this compound in Combination with Doxorubicin in Cervical Cancer Cells
| Cell Line | Treatment | IC50 of Doxorubicin (μM) | Fold Sensitization | Reference |
| HeLa | Doxorubicin alone | ~0.5 | - | [1] |
| Doxorubicin + 2 µM this compound | ~0.1 | 5.0 | [1] | |
| C-33-A | Doxorubicin alone | ~0.4 | - | [1] |
| Doxorubicin + 2 µM this compound | ~0.08 | 5.0 | [1] |
Table 2: Effect of this compound on Anchorage-Independent Growth of Neuroblastoma Cells
| Cell Line | Treatment | Colony Formation (% of Control) | Reference |
| IMR-32 | Doxorubicin (0.1 µM) alone | ~60% | [2] |
| Doxorubicin (0.1 µM) + 0.5 µM this compound | ~20% | [2] | |
| SH-SY5Y | Doxorubicin (0.1 µM) alone | ~55% | [2] |
| Doxorubicin (0.1 µM) + 0.5 µM this compound | ~15% | [2] |
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT/CCK-8)
This protocol determines the cytotoxic effects of this compound in combination with a chemotherapeutic agent.
Materials:
-
Cancer cell lines (e.g., HeLa, C-33-A, SH-SY5Y, IMR-32)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
This compound (stock solution in DMSO)
-
Doxorubicin (stock solution in sterile water)
-
MTT solution (5 mg/mL in PBS) or CCK-8 kit
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Prepare serial dilutions of doxorubicin with and without a fixed concentration of this compound (e.g., 0.5 µM or 2 µM).
-
Replace the medium with 100 µL of medium containing the drug combinations. Include wells with untreated cells and cells treated with each drug alone as controls.
-
Incubate for 48-72 hours.
-
For MTT assay:
-
Add 10 µL of MTT solution to each well and incubate for 4 hours.
-
Remove the medium and add 100 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm.
-
-
For CCK-8 assay:
-
Add 10 µL of CCK-8 solution to each well and incubate for 1-2 hours.
-
Measure the absorbance at 450 nm.
-
-
Calculate cell viability as a percentage of the untreated control and determine the IC50 values.
Protocol 2: Western Blot for Apoptosis Markers
This protocol assesses the induction of apoptosis by detecting the cleavage of PARP and Caspase-3.
Materials:
-
Cancer cells treated as in Protocol 1
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies:
-
Rabbit anti-cleaved PARP (Asp214) (e.g., Cell Signaling Technology, #9541, 1:1000 dilution)
-
Rabbit anti-cleaved Caspase-3 (Asp175) (e.g., Cell Signaling Technology, #9664, 1:1000 dilution)[7]
-
Mouse anti-β-actin (loading control, e.g., Sigma-Aldrich, #A5441, 1:5000 dilution)
-
-
HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse)
-
ECL detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Lyse treated cells in RIPA buffer and determine protein concentration using the BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply ECL reagent and visualize the protein bands using a chemiluminescence imager.
Protocol 3: Anchorage-Independent Growth Assay (Soft Agar Assay)
This assay evaluates the effect of the drug combination on the tumorigenic potential of cancer cells.
Materials:
-
6-well plates
-
Agar
-
2X complete culture medium
-
Cancer cells
-
This compound and Doxorubicin
Procedure:
-
Bottom Layer: Prepare a 0.6% agar solution by mixing equal volumes of 1.2% agar (melted and cooled to 40°C) and 2X complete medium. Pipette 2 mL into each well of a 6-well plate and allow it to solidify.
-
Cell Layer: Trypsinize and count the cells. Resuspend 8,000 cells in 2X complete medium. Mix this cell suspension with an equal volume of 0.7% agar (melted and cooled to 40°C) to get a final concentration of 0.35% agar.
-
Immediately layer 1.5 mL of the cell-agar suspension on top of the solidified bottom layer.
-
After the cell layer solidifies, add 1 mL of complete medium containing the desired concentrations of this compound and/or doxorubicin to each well.
-
Incubate for 14-21 days, replacing the top medium with fresh drug-containing medium every 3-4 days.
-
Stain the colonies with 0.005% crystal violet and count the number of colonies using a microscope.
Protocol 4: Orthotopic Neuroblastoma Xenograft Model
This in vivo protocol assesses the efficacy of the combination therapy in a clinically relevant animal model.
Materials:
-
Athymic nude mice (4-6 weeks old)
-
Luciferase-expressing neuroblastoma cells (e.g., SH-SY5Y)
-
Matrigel
-
This compound (formulated for injection)
-
Doxorubicin (formulated for injection)
-
Bioluminescence imaging system
Procedure:
-
Surgically implant 1 x 10⁶ luciferase-expressing SH-SY5Y cells mixed with Matrigel into the adrenal gland of each mouse.
-
Monitor tumor growth weekly using bioluminescence imaging.
-
When tumors are established (e.g., after 3 weeks), randomize mice into four treatment groups:
-
Treat the mice for a defined period (e.g., 3-4 weeks).
-
Monitor tumor size by bioluminescence imaging and animal weight throughout the study.
-
At the end of the study, euthanize the mice, excise the tumors, and measure their weight.
-
Perform histological analysis (e.g., H&E staining, TUNEL assay for apoptosis) on the tumor tissues.
Conclusion
This compound represents a promising therapeutic strategy to overcome chemoresistance in various cancers. By inhibiting the TAK1-NF-κB signaling pathway, it effectively sensitizes cancer cells to the cytotoxic effects of conventional chemotherapeutic agents. The detailed protocols and data provided in these application notes offer a robust framework for researchers to investigate and validate the potential of this compound in preclinical cancer models, with the ultimate goal of translating these findings into improved clinical outcomes for patients with chemoresistant tumors.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. Doxorubicin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. labeling.pfizer.com [labeling.pfizer.com]
- 4. Apoptosis Western Blot Cocktail (pro/cleaved Caspase-3, cleaved PARP1, muscle actin) (ab136812) | Abcam [abcam.com]
- 5. Doxorubicin Dosage Guide + Max Dose, Adjustments - Drugs.com [drugs.com]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. Caspase-3 Antibody | Cell Signaling Technology [cellsignal.com]
- 8. Frontiers | Investigating Doxorubicin’s mechanism of action in cervical cancer: a convergence of transcriptomic and metabolomic perspectives [frontiersin.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing (5E)-7-Oxozeaenol for Glioblastoma Studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the use of (5E)-7-Oxozeaenol in glioblastoma (GBM) research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action in glioblastoma?
A1: this compound is a selective inhibitor of Transforming Growth Factor-β-Activated Kinase 1 (TAK1), a key enzyme in the MAPKKK family.[1] In glioblastoma, TAK1 is involved in pro-inflammatory and stress-signaling pathways that contribute to tumor cell survival, proliferation, and chemoresistance.[2][3] By inhibiting TAK1, this compound blocks the activation of downstream signaling pathways, including NF-κB and mitogen-activated protein kinases (MAPKs) like p38 and JNK.[2][4] This inhibition leads to increased apoptosis (programmed cell death) and sensitizes glioblastoma cells to chemotherapy agents like temozolomide (TMZ).[4][5]
Q2: What is the optimal in vitro dosage of this compound for glioblastoma cell lines?
A2: The optimal dosage of this compound can vary between different glioblastoma cell lines. However, studies have shown that a concentration of 5 µM is effective in augmenting the cytotoxic effects of TMZ (at 100 µM) in various GBM cell lines, including A172, U138, U87, and L-229, after a 24-hour treatment period.[3][4] It is always recommended to perform a dose-response curve to determine the IC50 for your specific cell line and experimental conditions.
Q3: Can this compound be used in combination with other chemotherapeutic agents?
A3: Yes, this compound has been shown to enhance the therapeutic efficacy of temozolomide (TMZ), the standard chemotherapeutic agent for glioblastoma.[3][4] The combination of this compound and TMZ leads to a significant increase in the cytotoxic effects on glioblastoma cells compared to either treatment alone.[4] This synergistic effect is achieved by blocking TMZ-induced NF-κB activation and enhancing apoptosis.[2][4]
Q4: What are the expected effects of this compound on glioblastoma cell signaling?
A4: Treatment of glioblastoma cells with this compound is expected to lead to the following changes in cell signaling:
-
Inhibition of TAK1 activation. [2]
-
Decreased phosphorylation of p38 and JNK MAP kinases. [2][4]
-
Increased expression of pro-apoptotic proteins such as Bax and cleaved Caspase-3. [3][4]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Low cytotoxicity observed with this compound treatment. | 1. Suboptimal drug concentration. 2. Short treatment duration. 3. Drug instability. 4. Cell line resistance. | 1. Perform a dose-response experiment to determine the optimal concentration for your cell line. 2. Increase the incubation time (e.g., 24, 48, or 72 hours). 3. Prepare fresh stock solutions of this compound for each experiment. Store the stock solution at -20°C or -80°C and avoid repeated freeze-thaw cycles. 4. Consider using a different glioblastoma cell line or a combination treatment with a sensitizing agent like TMZ. |
| Inconsistent results in Western blot analysis for signaling pathway proteins. | 1. Variation in cell confluence or passage number. 2. Inconsistent drug treatment timing. 3. Issues with antibody quality or concentration. 4. Problems with protein extraction or quantification. | 1. Ensure that cells are seeded at a consistent density and used within a specific passage number range for all experiments. 2. Standardize the timing of drug addition and cell harvesting. 3. Use validated antibodies at the recommended dilutions. Include positive and negative controls. 4. Use a reliable protein extraction protocol and accurately quantify protein concentrations before loading. |
| High background in apoptosis assays. | 1. Cell stress due to handling. 2. Contamination of cell cultures. 3. Reagent issues. | 1. Handle cells gently during passaging and treatment. 2. Regularly check cell cultures for any signs of contamination. 3. Use fresh assay reagents and follow the manufacturer's protocol carefully. |
| Difficulty in dissolving this compound. | 1. Poor solubility in aqueous solutions. | 1. This compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. Further dilutions into cell culture media should be done immediately before use. Ensure the final DMSO concentration in the media is low (typically <0.1%) to avoid solvent-induced cytotoxicity. |
Data Presentation
Table 1: In Vitro Efficacy of this compound in Glioblastoma Cell Lines
| Cell Line | Treatment | Concentration | Incubation Time | Effect | Reference |
| A172, U138, U87, L-229 | This compound | 5 µM | 24 hours | Increased cell death | [3][4] |
| A172, U138, U87, L-229 | This compound + TMZ | 5 µM + 100 µM | 24 hours | Enhanced cytotoxic effect compared to single treatments | [3][4] |
| A172, U138 | This compound + TMZ | 5 µM + 100 µM | 24 hours | Increased expression of Bax and Caspase-3 | [3][4] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Seed glioblastoma cells (e.g., A172, U87) into a 96-well plate at a density of 1 x 10⁴ cells per well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound, with or without 100 µM TMZ, for 24 hours.[4] Include untreated and vehicle-treated (DMSO) controls.
-
After the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 550 nm using a microplate reader.[3] Cell viability is expressed as a percentage of the control.
Western Blot Analysis for Apoptosis and Signaling Proteins
-
Seed glioblastoma cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with the desired concentrations of this compound and/or TMZ for the specified duration.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against target proteins (e.g., TAK1, p-p38, p-JNK, NF-κB, Bax, Caspase-3, and a loading control like β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Cell Migration Assay (Transwell Assay)
-
Coat the upper chamber of a Transwell insert (8 µm pore size) with a thin layer of Matrigel (for invasion assay) or leave it uncoated (for migration assay).
-
Seed serum-starved glioblastoma cells in the upper chamber in a serum-free medium containing this compound.
-
Add a medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.
-
Incubate the plate for a predetermined time (e.g., 24 hours) at 37°C.
-
Remove the non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Fix the migrated cells on the lower surface of the membrane with methanol and stain them with crystal violet.
-
Count the number of migrated cells in several random fields under a microscope.
Visualizations
Caption: this compound inhibits TAK1, blocking MAPK and NF-κB pathways.
Caption: Workflow for evaluating this compound in glioblastoma cell lines.
Caption: A logical approach to troubleshooting experimental issues.
References
- 1. TAK1 Inhibitors as Anti-Cancer Agents | Roswell Park Comprehensive Cancer Center - Buffalo, NY [roswellpark.org]
- 2. TAK1 Inhibitor Enhances the Therapeutic Treatment for Glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. TAK1 Inhibitor Enhances the Therapeutic Treatment for Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Identifying and mitigating off-target effects of (5E)-7-Oxozeaenol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and mitigate the off-target effects of (5E)-7-Oxozeaenol.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound and what are its principal targets?
This compound is a natural product derived from fungi that acts as a potent, irreversible inhibitor of Transforming Growth Factor-β-Activated Kinase 1 (TAK1).[1][2] It forms a covalent bond with a cysteine residue within the ATP-binding pocket of its targets.[3] TAK1 is a key member of the mitogen-activated protein kinase kinase kinase (MAP3K) family, playing a crucial role in signaling pathways that regulate inflammation, immunity, and apoptosis, such as NF-κB and p38/JNK activation.[1][4][5]
While TAK1 is its most well-characterized target, this compound is known to be promiscuous and inhibits other kinases, often with lower potency.[2][3]
Known Targets of this compound
| Target | IC50 Value | Notes |
|---|---|---|
| TAK1 | 8.1 nM[2][6] | Primary, high-affinity target. Inhibition is irreversible.[1] |
| VEGF-R2 | 52 nM[2] | Significant off-target. |
| MAP2K7 | Not specified, but inhibited[7] | Off-target with demonstrated anti-leukemic effects.[7] |
| VEGF-R3 | 110 nM[2] | Off-target. |
| FLT3 | 170 nM[2] | Off-target. |
| PDGFR-β | 340 nM[2] | Off-target. |
| MEK1 | 411 nM[2] | Lower affinity off-target. |
| SRC | 6600 nM[2] | Low affinity off-target. |
Below is a diagram illustrating the primary signaling pathway of TAK1, the intended target of this compound.
Q2: I'm observing an unexpected phenotype in my experiment. How can I determine if it's caused by an off-target effect of this compound?
Distinguishing on-target from off-target effects is a critical step in validating experimental results. A multi-pronged approach is recommended to build confidence that the observed phenotype is due to the inhibition of TAK1 versus an unintended target.
Below is a workflow to guide your troubleshooting process.
Recommended Steps:
-
Confirm On-Target Engagement : First, verify that this compound is inhibiting TAK1 at the concentration used in your experiment. A common method is to perform a Western blot for downstream markers of TAK1 activity, such as the phosphorylated forms of p38 or JNK.[1][4] A reduction in the phosphorylation of these proteins after treatment indicates successful TAK1 inhibition.
-
Use an Orthogonal Inhibitor : Use a structurally different TAK1 inhibitor. If this second inhibitor recapitulates the phenotype, it strengthens the hypothesis that the effect is on-target.
-
Genetic Validation : The gold standard for validation is to use genetic methods. Use siRNA, shRNA, or CRISPR/Cas9 to knock down or knock out the TAK1 gene (MAP3K7). If genetic depletion of TAK1 produces the same phenotype as this compound, it provides strong evidence for an on-target effect.
-
Rescue Experiment : In a TAK1 knockout/knockdown system, the phenotype should be absent. Then, introduce a version of TAK1 that is resistant to this compound. If the compound's effect is restored, it confirms the phenotype is mediated through TAK1.
If these validation steps fail to link the phenotype to TAK1 inhibition, it is likely due to an off-target effect.
Troubleshooting Guides
Q3: How can I proactively identify the specific off-targets of this compound in my experimental system?
Several advanced techniques can be used to create a comprehensive profile of the kinases and other proteins that this compound interacts with in a cellular context. The most common approaches are biochemical kinase profiling and chemical proteomics.
1. Biochemical Kinase Panel Screening This method involves testing the inhibitor against a large panel of purified kinases (often hundreds) in a biochemical assay format.[8][9][10] It provides quantitative data (IC50 or Ki values) on the potency of the inhibitor against each kinase. This is a direct way to identify potential off-targets but does not account for cell permeability or other cellular factors.[10]
2. Chemical Proteomics (Kinobeads / MIBs) Chemical proteomics is a powerful method to identify inhibitor targets in a more physiologically relevant context using cell or tissue lysates.[11][12] The "Kinobeads" technique uses beads coated with broad-spectrum kinase inhibitors to capture a large portion of the cellular kinome.[13][14][15][16][17]
The experiment is run as a competition assay:
-
The cell lysate is pre-incubated with varying concentrations of this compound.
-
The lysate is then passed over the Kinobeads.
-
If this compound binds to a particular kinase, it will prevent that kinase from binding to the beads.
-
Mass spectrometry is used to identify and quantify the proteins that remain bound to the beads at each drug concentration. A dose-dependent decrease in a protein's signal indicates it is a target of this compound.[15]
3. Cellular Thermal Shift Assay (CETSA) CETSA is a technique that confirms direct target engagement inside intact cells.[18][19][20][21] The principle is that when a drug binds to its target protein, it generally stabilizes the protein, increasing its melting temperature.[20][21] In a CETSA experiment, cells are treated with the drug, heated to various temperatures, and the amount of soluble (non-denatured) protein is quantified. A shift in the melting curve in the presence of the drug confirms a physical interaction.[18][20] This can be performed for specific targets (via Western blot) or on a proteome-wide scale using mass spectrometry.[20]
Q4: What are the best practices for mitigating or controlling for off-target effects in my experiments?
While no inhibitor is perfectly specific, you can design your experiments to minimize and control for off-target effects.
-
Use the Lowest Effective Concentration : Perform a dose-response curve to determine the lowest concentration of this compound that effectively inhibits TAK1 signaling (e.g., by measuring p-p38 levels). Using excessively high concentrations increases the likelihood of engaging lower-affinity off-targets.
-
Employ a Structurally Unrelated Control : As mentioned in FAQ #2, using a different, structurally distinct TAK1 inhibitor can help confirm that the observed biological effect is due to TAK1 inhibition.
-
Use a Negative Control Compound : If available, use a close structural analog of this compound that is known to be inactive against TAK1. If this analog does not produce the phenotype, it suggests the effect is not due to a general property of the chemical scaffold.
-
Genetic Controls are Key : The most rigorous control is to perform your experiment in parallel with a genetic knockdown or knockout of TAK1.[22] The phenotype of interest should be present in both the inhibitor-treated cells and the TAK1-depleted cells for it to be considered on-target.
-
Acknowledge Polypharmacology : Be aware of the known off-targets (see table in FAQ #1). If your experimental system is known to be sensitive to pathways involving VEGF-R2, for example, interpret your results with caution and consider additional experiments to rule out the involvement of that pathway.
Detailed Experimental Protocols
Protocol 1: Kinobead-Based Competitive Pull-Down for Off-Target Identification
This protocol provides a general workflow for identifying cellular targets of this compound using a competitive chemical proteomics approach.[14][17][23][24]
Materials:
-
Cell culture reagents and cells of interest.
-
Lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 0.5% NP-40, protease and phosphatase inhibitors).
-
This compound stock solution in DMSO.
-
DMSO (vehicle control).
-
Kinobeads affinity matrix (commercially available or prepared in-house).
-
Microcentrifuge tubes.
-
Reagents for protein quantification (e.g., BCA assay).
-
Reagents for mass spectrometry sample preparation (DTT, iodoacetamide, trypsin).
Methodology:
-
Cell Lysis : Culture and harvest cells. Lyse the cells on ice in a suitable lysis buffer. Centrifuge to pellet cell debris and collect the supernatant containing the soluble proteome.
-
Protein Quantification : Determine the protein concentration of the lysate. Normalize all samples to a concentration of 1-5 mg/mL.
-
Competitive Binding : Aliquot the lysate into separate tubes. Add increasing concentrations of this compound (e.g., 0, 10 nM, 100 nM, 1 µM, 10 µM) to each tube. Include a vehicle-only (DMSO) control. Incubate for 1 hour at 4°C with gentle rotation.
-
Kinobead Incubation : Add an equal amount of equilibrated Kinobeads slurry to each lysate sample. Incubate for 1-2 hours at 4°C with gentle rotation to allow kinases to bind to the affinity matrix.[14]
-
Washing : Pellet the beads by centrifugation and discard the supernatant. Wash the beads extensively (e.g., 3-5 times) with lysis buffer to remove non-specifically bound proteins.
-
On-Bead Digestion : Resuspend the washed beads in a digestion buffer. Reduce the proteins with DTT, alkylate with iodoacetamide, and digest overnight with trypsin.
-
Mass Spectrometry : Collect the supernatant containing the digested peptides. Analyze the samples by nano-flow liquid chromatography-tandem mass spectrometry (nanoLC-MS/MS).
-
Data Analysis : Use a suitable software suite to identify and quantify the peptides in each sample. For each identified protein, plot its relative abundance against the concentration of this compound. Proteins whose binding to the beads is outcompeted in a dose-dependent manner are identified as targets of the compound.
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol outlines a method to confirm the direct binding of this compound to a target protein (e.g., TAK1) in intact cells.[18][20][21]
Materials:
-
Cell culture reagents and cells of interest.
-
This compound stock solution in DMSO.
-
DMSO (vehicle control).
-
PBS (Phosphate-Buffered Saline).
-
PCR tubes or 96-well PCR plate.
-
Thermal cycler with a temperature gradient function.
-
Lysis buffer with protease inhibitors.
-
Equipment for protein quantification (e.g., Western blot, ELISA).
-
Antibody specific to the target protein (e.g., anti-TAK1).
Methodology:
-
Cell Treatment : Treat cultured cells with the desired concentration of this compound or vehicle (DMSO) for a sufficient time to allow for cell entry and binding (e.g., 1-2 hours).
-
Harvesting : Harvest the cells, wash with PBS, and resuspend in a small volume of PBS containing protease inhibitors.
-
Heating : Aliquot the cell suspension into PCR tubes. Place the tubes in a thermal cycler and heat them across a temperature gradient (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by a cooling step at room temperature for 3 minutes.
-
Lysis : Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at room temperature).
-
Separation of Fractions : Centrifuge the lysates at high speed (e.g., 20,000 x g for 20 minutes at 4°C) to pellet the aggregated, denatured proteins.
-
Quantification of Soluble Protein : Carefully collect the supernatant, which contains the soluble protein fraction. Quantify the amount of the target protein (e.g., TAK1) remaining in the soluble fraction for each temperature point using Western blotting or another quantitative immunoassay.
-
Data Analysis : For both the drug-treated and vehicle-treated samples, plot the percentage of soluble target protein against the temperature. A shift of the curve to the right (i.e., a higher melting temperature) in the drug-treated sample indicates thermal stabilization of the protein and confirms direct target engagement.[21]
References
- 1. Mechanism and in vitro pharmacology of TAK1 inhibition by (5Z)-7-Oxozeaenol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. TAK1 inhibitor 5Z-7-oxozeaenol sensitizes neuroblastoma to chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Isolation, semisynthesis, covalent docking and transforming growth factor beta-activated kinase 1 (TAK1)-inhibitory activities of (5Z)-7-oxozeaenol analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of the MAP2K7-JNK pathway with 5Z-7-oxozeaenol induces apoptosis in T-cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. High-throughput biochemical kinase selectivity assays: panel development and screening applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mediatum.ub.tum.de [mediatum.ub.tum.de]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Optimized chemical proteomics assay for kinase inhibitor profiling. | Semantic Scholar [semanticscholar.org]
- 14. Kinobead and single-shot LC-MS profiling identifies selective PKD inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. The target landscape of clinical kinase drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. drugtargetreview.com [drugtargetreview.com]
- 20. CETSA [cetsa.org]
- 21. Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Methods to validate Hsp90 inhibitor specificity, to identify off-target effects, and to rethink approaches for further clinical development - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Proteomic Profiling of Protein Kinase Inhibitor Targets by Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 24. Rapid profiling of protein kinase inhibitors by quantitative proteomics - PMC [pmc.ncbi.nlm.nih.gov]
How to improve the experimental selectivity of (5E)-7-Oxozeaenol
Welcome to the technical support center for (5E)-7-Oxozeaenol. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the experimental selectivity of this compound and to address common issues encountered during its use.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound is a stereoisomer of (5Z)-7-Oxozeaenol, a natural resorcylic acid lactone fungal metabolite. The more widely studied and potent isomer, (5Z)-7-Oxozeaenol, is a highly potent, irreversible inhibitor of Transforming growth factor-β-activated kinase 1 (TAK1)[1][2]. It functions as an ATP-competitive ligand, forming a covalent bond with its target[3]. Research indicates that the (5E) isomer is significantly less active than the (5Z) isomer, highlighting the critical role of stereochemistry in its biological activity[3].
Q2: What are the known off-targets of the active isomer, (5Z)-7-Oxozeaenol?
While (5Z)-7-Oxozeaenol is considered selective for TAK1, it can inhibit other kinases, particularly at higher concentrations[4]. Known off-targets include MEK1, MEKK1, VEGF-R2, VEGF-R3, FLT3, PDGFR-β, B-RAF VE, and SRC[1][5]. Its selectivity is often better in cell-based assays compared to biochemical assays[3].
Q3: How does the activity of this compound compare to (5Z)-7-Oxozeaenol?
Studies have shown that the isomerization of the enone double bond from a Z to an E configuration, as in this compound, significantly reduces its inhibitory activity against TAK1[3]. Therefore, for experiments targeting TAK1, the use of the (5Z) isomer is highly recommended.
Q4: What are the key signaling pathways affected by the inhibition of TAK1?
TAK1 is a crucial kinase in the mitogen-activated protein kinase (MAPK) kinase kinase (MAP3K) family. Its inhibition affects several downstream signaling pathways, including the NF-κB, JNK, and p38 MAPK pathways[2][6][7][8]. These pathways are involved in inflammation, cell survival, and apoptosis[2][8].
Troubleshooting Guide
Issue 1: High degree of off-target effects observed in my experiment.
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Possible Cause 1: Inhibitor concentration is too high.
-
Solution: Perform a dose-response curve to determine the optimal concentration that inhibits TAK1 without significantly affecting off-targets. Start with a concentration close to the IC50 for TAK1 (for the active isomer, this is around 8.1 nM) and titrate upwards[1].
-
-
Possible Cause 2: Non-physiological ATP concentration in biochemical assays.
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Solution: If you are performing biochemical assays, ensure the ATP concentration is close to the Michaelis constant (Km) for the kinase. High ATP concentrations can lead to a need for higher inhibitor concentrations, increasing the likelihood of off-target binding[9].
-
-
Possible Cause 3: Inherent promiscuity of the inhibitor.
-
Solution: Consider using orthogonal approaches to validate your findings. This could include using another TAK1 inhibitor with a different chemical scaffold, or employing genetic methods like siRNA or CRISPR to knockdown TAK1 and observe if the phenotype matches the inhibitor's effect.
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Issue 2: Low potency or lack of effect in cellular assays despite success in biochemical assays.
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Possible Cause 1: Poor cell permeability.
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Solution: Assess the physicochemical properties of the compound, such as its lipophilicity (LogP), to estimate its ability to cross the cell membrane. If permeability is an issue, consider using permeabilizing agents, though be mindful of their potential effects on the cells.
-
-
Possible Cause 2: High intracellular ATP concentration.
-
Solution: Cellular ATP levels are typically in the low millimolar range, which is often much higher than in biochemical assays. This increased competition can reduce the apparent potency of the inhibitor. You may need to use higher concentrations of the inhibitor in cellular assays, but be cautious of off-target effects[9].
-
-
Possible Cause 3: Inhibitor efflux.
-
Solution: The compound may be actively transported out of the cell by efflux pumps. Co-administration with known efflux pump inhibitors can help to increase the intracellular concentration of your compound.
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Issue 3: Inconsistent results between experiments.
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Possible Cause 1: Compound instability or degradation.
-
Solution: Ensure proper storage of the compound, typically dissolved in a suitable solvent like DMSO and stored at -20°C or -80°C. Avoid repeated freeze-thaw cycles. Prepare fresh dilutions for each experiment from a stock solution.
-
-
Possible Cause 2: Variability in cell culture conditions.
-
Solution: Maintain consistent cell culture conditions, including cell passage number, confluency, and serum concentration, as these can influence signaling pathways and drug sensitivity.
-
-
Possible Cause 3: Isomer impurity.
-
Solution: Ensure the purity and correct isomeric form of your compound. Given the significant difference in activity between the (5E) and (5Z) isomers, even small amounts of the more active (5Z) isomer as an impurity could lead to unexpected results if you intend to study the (5E) form.
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Quantitative Data
The following table summarizes the inhibitory concentrations (IC50) of the active isomer, (5Z)-7-Oxozeaenol, against its primary target and known off-targets.
| Target Kinase | IC50 (nM) | Reference(s) |
| TAK1 | 8.1 | [1][5] |
| MEK1 | 411 | [1][5] |
| MEKK1 | 268 | [1] |
| VEGF-R2 | 52 | [5] |
| VEGF-R3 | 110 | [5] |
| FLT3 | 170 | [5] |
| PDGFR-β | 340 | [5] |
| B-RAF VE | 6300 | [5] |
| SRC | 6600 | [5] |
Experimental Protocols
Protocol 1: In Vitro Kinase Assay to Determine IC50
This protocol provides a general framework for determining the half-maximal inhibitory concentration (IC50) of (5Z)-7-Oxozeaenol against TAK1 or other kinases in a biochemical assay.
-
Reagents and Materials:
-
Recombinant active TAK1/TAB1 complex.
-
Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT, 0.01% Triton X-100).
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ATP at a concentration near the Km for TAK1.
-
Substrate (e.g., MKK6).
-
(5Z)-7-Oxozeaenol stock solution in DMSO.
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Detection reagent (e.g., ADP-Glo™ Kinase Assay).
-
384-well plates.
-
-
Procedure:
-
Prepare serial dilutions of (5Z)-7-Oxozeaenol in kinase buffer.
-
Add a fixed amount of the TAK1/TAB1 enzyme to each well of a 384-well plate.
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Add the serially diluted inhibitor to the wells. Include a DMSO-only control.
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Pre-incubate the enzyme and inhibitor for a specified time (e.g., 30 minutes) at room temperature.
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Initiate the kinase reaction by adding a mixture of the substrate and ATP.
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Allow the reaction to proceed for a set time (e.g., 60 minutes) at 30°C.
-
Stop the reaction and measure the kinase activity using a suitable detection reagent according to the manufacturer's instructions.
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Plot the percentage of kinase activity against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
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Protocol 2: Cellular Assay for NF-κB Activation
This protocol describes how to assess the effect of (5Z)-7-Oxozeaenol on NF-κB activation in a cellular context using a reporter assay.
-
Reagents and Materials:
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HEK293 cells stably expressing an NF-κB luciferase reporter construct.
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Cell culture medium (e.g., DMEM with 10% FBS).
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Stimulating agent (e.g., IL-1β or TNFα).
-
(5Z)-7-Oxozeaenol stock solution in DMSO.
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Luciferase assay reagent.
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96-well cell culture plates.
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Luminometer.
-
-
Procedure:
-
Seed the HEK293 NF-κB reporter cells in a 96-well plate and allow them to attach overnight.
-
Pre-treat the cells with various concentrations of (5Z)-7-Oxozeaenol for 1-2 hours. Include a DMSO-only control.
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Stimulate the cells with the appropriate agonist (e.g., IL-1β) to induce NF-κB activation.
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Incubate for a further 6-8 hours.
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Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's protocol.
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Normalize the luciferase activity to a measure of cell viability (e.g., using a CellTiter-Glo® assay) to account for any cytotoxic effects of the compound.
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Plot the normalized luciferase activity against the inhibitor concentration to determine its effect on NF-κB signaling.
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Visualizations
Caption: TAK1 signaling pathway and the inhibitory action of (5Z)-7-Oxozeaenol.
Caption: Troubleshooting workflow for high off-target effects.
Caption: Logical relationships for improving experimental selectivity.
References
- 1. caymanchem.com [caymanchem.com]
- 2. A resorcylic acid lactone, 5Z-7-oxozeaenol, prevents inflammation by inhibiting the catalytic activity of TAK1 MAPK kinase kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Isolation, semisynthesis, covalent docking and transforming growth factor beta-activated kinase 1 (TAK1)-inhibitory activities of (5Z)-7-oxozeaenol analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Mechanism and in vitro pharmacology of TAK1 inhibition by (5Z)-7-Oxozeaenol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. TAK1 inhibitor 5Z-7-oxozeaenol sensitizes neuroblastoma to chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. TAK1 inhibitor 5Z-7-oxozeaenol sensitizes cervical cancer to doxorubicin-induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Best practices for the storage and handling of (5E)-7-Oxozeaenol
This technical support center provides researchers, scientists, and drug development professionals with best practices for the storage and handling of (5E)-7-Oxozeaenol, along with troubleshooting guides and frequently asked questions for its use in experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended long-term storage condition for this compound?
This compound should be stored at -20°C for long-term stability.[1][2][3][4] When stored properly at -20°C, it is stable for at least four years.[1]
Q2: How should I handle this compound upon receipt?
Upon receipt, it is recommended to store the compound at -20°C.[1][2][3][4] It is shipped at room temperature in the continental US, but international shipping conditions may vary.[1]
Q3: What personal protective equipment (PPE) should be worn when handling this compound?
This compound is toxic if swallowed.[5] It is crucial to wear appropriate PPE, including a lab coat, safety glasses, and gloves.[2] All handling should be performed in a well-ventilated area or in a fume hood.
Q4: How do I reconstitute this compound?
This compound is soluble in several organic solvents. For stock solutions, Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), and Ethanol are commonly used.[1][3] After reconstitution, it is best practice to aliquot the solution into single-use vials to avoid repeated freeze-thaw cycles and store them at -20°C.[2] Stock solutions are reported to be stable for up to 6 months at -20°C.[2]
Q5: What is the primary mechanism of action for 7-Oxozeaenol?
(5Z)-7-Oxozeaenol, a closely related isomer, is a potent and selective inhibitor of Transforming Growth Factor-β-Activated Kinase 1 (TAK1), a key enzyme in the MAP kinase signaling pathway.[1][2][6][7][8] It acts as an irreversible, ATP-competitive inhibitor.[2] This inhibition blocks downstream signaling cascades, including the activation of NF-κB and p38/JNK pathways, which are involved in inflammatory responses and apoptosis.[8][9][10]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Compound precipitation in aqueous buffer | Low solubility in aqueous solutions. | The solubility of 7-Oxozeaenol in aqueous buffers is low. For cell-based assays, it is recommended to make a high-concentration stock solution in DMSO and then dilute it to the final working concentration in the cell culture medium. Ensure the final DMSO concentration is compatible with your experimental system (typically <0.5%). |
| Inconsistent experimental results | Improper storage or handling leading to degradation. | Ensure the compound is stored at -20°C and protected from light.[2] Avoid multiple freeze-thaw cycles by preparing single-use aliquots of the stock solution. |
| No observable effect in cell-based assays | Incorrect dosage or cell line insensitivity. | The effective concentration can vary between cell lines. Perform a dose-response experiment to determine the optimal concentration for your specific cell type. For example, in BV2 cells, 500 nM of (5Z)-7-oxozeaenol has been shown to inhibit LPS-induced signaling.[9] |
| Cell toxicity observed | High concentration of the compound or solvent. | Reduce the final concentration of this compound in your experiment. Also, ensure the final concentration of the solvent (e.g., DMSO) is not causing cellular toxicity. |
Quantitative Data Summary
Solubility of (5Z)-7-Oxozeaenol
| Solvent | Concentration |
| DMF | 30 mg/mL[1] |
| DMSO | 30 mg/mL[1] |
| DMSO:PBS (pH 7.2) (1:20) | 50 µg/mL[1] |
| Ethanol | 1 mg/mL[1] |
Inhibitory Concentrations (IC₅₀) of (5Z)-7-Oxozeaenol
| Target | IC₅₀ |
| TAK1 | 8.1 nM[1] |
| MEK1 | 411 nM[1][2] |
| MEKK1 | 268 nM[1] |
| NF-κB activity (HEK293 cells) | 83 nM[1] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials: this compound powder, sterile DMSO, sterile microcentrifuge tubes.
-
Procedure: a. Allow the vial of this compound to equilibrate to room temperature before opening. b. Under sterile conditions (e.g., in a laminar flow hood), add the appropriate volume of DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM). c. Vortex briefly to ensure the compound is fully dissolved. d. Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. e. Store the aliquots at -20°C.
Protocol 2: Inhibition of LPS-Induced Signaling in BV2 Microglial Cells (Adapted from a study using the 5Z isomer)
-
Cell Culture: Culture BV2 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.
-
Treatment: a. Seed BV2 cells in appropriate culture plates and allow them to adhere overnight. b. Pre-treat the cells with the desired concentration of this compound (e.g., a range from 100 nM to 1 µM) or vehicle (DMSO) for 30 minutes.[9] c. Stimulate the cells with lipopolysaccharide (LPS) at a final concentration of 1 µg/mL for the desired time point (e.g., 6 hours).[9]
-
Analysis: a. After incubation, collect the cell lysates or supernatant for downstream analysis. b. Analyze the levels of phosphorylated TAK1, p38, JNK, and NF-κB pathway components (e.g., IκBα degradation) by Western blotting to assess the inhibitory effect of this compound.[9]
Visualizations
Caption: TAK1 signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for assessing the inhibitory effects.
References
- 1. caymanchem.com [caymanchem.com]
- 2. merckmillipore.com [merckmillipore.com]
- 3. agscientific.com [agscientific.com]
- 4. lancetechltd.com [lancetechltd.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Mechanism and in vitro pharmacology of TAK1 inhibition by (5Z)-7-Oxozeaenol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A resorcylic acid lactone, 5Z-7-oxozeaenol, prevents inflammation by inhibiting the catalytic activity of TAK1 MAPK kinase kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Central Administration of 5Z-7-Oxozeaenol Protects Experimental Autoimmune Encephalomyelitis Mice by Inhibiting Microglia Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. TGFβ-activated Kinase 1 (TAK1) Inhibition by 5Z-7-Oxozeaenol Attenuates Early Brain Injury after Experimental Subarachnoid Hemorrhage - PMC [pmc.ncbi.nlm.nih.gov]
Reducing the cytotoxicity of (5E)-7-Oxozeaenol on non-cancerous cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (5E)-7-Oxozeaenol. The focus is on understanding and potentially mitigating its cytotoxic effects on non-cancerous cells.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a potent and irreversible inhibitor of Transforming Growth Factor-β-Activated Kinase 1 (TAK1). TAK1 is a crucial kinase in the mitogen-activated protein kinase (MAPK) kinase kinase family. It acts as a central node for various signaling pathways, including those initiated by cytokines like TNF-α and IL-1, leading to the activation of NF-κB, JNK, and p38 MAPK pathways. By inhibiting TAK1, this compound can block these downstream signaling cascades, which are often involved in inflammation, cell survival, and proliferation.
Q2: Why does this compound show cytotoxicity, and is it selective for cancer cells?
The cytotoxicity of this compound is primarily due to its inhibition of pro-survival signaling pathways, most notably the NF-κB pathway. In many cancer cells, these survival pathways are constitutively active, making the cells dependent on them for survival. When TAK1 is inhibited, these pro-survival signals are blocked, leading to apoptosis (programmed cell death).
Interestingly, the cytotoxic effects of this compound can be selective for cancer cells over non-cancerous cells. This differential sensitivity is often context-dependent. For instance, some non-cancerous cell lines have been shown to be refractory to the cytotoxic effects of TAK1 inhibitors[1]. The sensitivity of a cell to this compound can depend on its genetic background (e.g., KRAS mutations) and the presence of external stimuli like TNF-α[1].
Q3: I am observing significant cytotoxicity in my non-cancerous control cell line. What could be the reason?
Several factors could contribute to cytotoxicity in non-cancerous cells:
-
High Concentrations: The concentration of this compound used may be too high. It is crucial to perform a dose-response experiment to determine the optimal concentration that is effective on cancer cells while minimizing toxicity to non-cancerous controls.
-
Cell Type Specificity: Some non-cancerous cell types are more sensitive to TAK1 inhibition than others. For example, TAK1 is essential for endothelial barrier maintenance, and its inhibition can be detrimental to endothelial cells[2].
-
Presence of Inflammatory Cytokines: The presence of inflammatory cytokines like TNF-α in the cell culture medium can sensitize cells to TAK1 inhibition, leading to apoptosis. This can be triggered by the cells themselves (autocrine signaling) or by components in the serum of the culture medium[3].
-
Off-Target Effects: Although this compound is a potent TAK1 inhibitor, at higher concentrations, off-target effects on other kinases cannot be ruled out.
Q4: Are there any known methods to protect non-cancerous cells from this compound-induced cytotoxicity?
Currently, there are no specific "protective agents" that are co-administered to shield non-cancerous cells. The primary strategy to minimize toxicity in non-cancerous cells is to leverage the differential sensitivity between cancerous and normal cells. This can be achieved by:
-
Optimizing the Dose: Using the lowest effective concentration that induces apoptosis in the target cancer cells.
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Targeting Dependent Cancers: Focusing on cancer types that have a known dependency on the TAK1 signaling pathway (e.g., certain KRAS-mutant colon cancers)[1].
-
Modulating the Cellular Environment: For in vitro experiments, if cytotoxicity in control cells is a concern, consider using serum-free media or neutralizing antibodies against key cytokines like TNF-α to see if this reduces the toxic effects[3].
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| High cytotoxicity in non-cancerous control cells | The concentration of this compound is too high. | Perform a dose-response curve to determine the IC50 for both your cancerous and non-cancerous cell lines. Use a concentration that maximizes the therapeutic window. |
| The non-cancerous cell line is particularly sensitive to TAK1 inhibition. | Consider using a different, less sensitive non-cancerous control cell line if possible. For example, MCF10A and MDCK cells have been reported to be relatively resistant[1]. | |
| The presence of TNF-α or other inflammatory cytokines in the culture medium is sensitizing the cells. | 1. Culture cells in serum-free or reduced-serum medium for the duration of the treatment. 2. Add a neutralizing antibody for TNF-α to the culture medium to block its signaling[3]. | |
| Inconsistent results between experiments | Variability in cell culture conditions. | Ensure consistent cell passage number, confluency at the time of treatment, and lot numbers for media and supplements. |
| Degradation of this compound. | Prepare fresh stock solutions of this compound and store them appropriately as recommended by the manufacturer. | |
| This compound is not effective on my cancer cell line | The cancer cell line is not dependent on the TAK1 signaling pathway for survival. | 1. Confirm that the TAK1 pathway is active in your cell line (e.g., by checking for downstream phosphorylation of JNK or p38). 2. Consider combining this compound with a chemotherapeutic agent or TNF-α, as this has been shown to sensitize some resistant cancer cells[4]. |
Data Presentation
Table 1: Comparative IC50 Values of this compound in Cancerous and Non-Cancerous Cell Lines
| Cell Line | Cell Type | Cancerous/Non-cancerous | IC50 (µM) | Reference |
| HeLa | Cervical Cancer | Cancerous | 1.34 | [5] |
| C-33-A | Cervical Cancer | Cancerous | 2.18 | [5] |
| Ca Ski | Cervical Cancer | Cancerous | 3.55 | [5] |
| ME-180 | Cervical Cancer | Cancerous | 7.82 | [5] |
| SiHa | Cervical Cancer | Cancerous | 4.63 | [5] |
| MCF10A | Mammary Epithelial | Non-cancerous | 5.5 | [1] |
| MDCK | Kidney Epithelial | Non-cancerous | 22 | [1] |
| Human Tenon's Fibroblasts | Fibroblast | Non-cancerous | No toxicity up to 10 µM | [6] |
Experimental Protocols
Protocol 1: Determining the Cytotoxicity of this compound using an MTT Assay
This protocol is for assessing the effect of this compound on cell viability.
Materials:
-
Cancerous and non-cancerous cell lines
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Complete culture medium
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96-well plates
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for 24, 48, or 72 hours, depending on the experimental design.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Assessing Apoptosis by Western Blotting for Cleaved Caspase-3
This protocol is to determine if the observed cytotoxicity is due to apoptosis.
Materials:
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Cell lysates from treated and control cells
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE gels
-
Transfer apparatus
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against cleaved Caspase-3
-
Loading control primary antibody (e.g., β-actin or GAPDH)
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HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with this compound at the desired concentrations and time points.
-
Lyse the cells and quantify the protein concentration.
-
Denature equal amounts of protein from each sample and load them onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against cleaved Caspase-3 overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Visualize the protein bands using an imaging system.
-
Strip the membrane and re-probe with a loading control antibody to ensure equal protein loading.
Visualizations
Caption: TAK1 signaling in response to TNF-α and IL-1.
Caption: Workflow for assessing differential cytotoxicity.
References
- 1. TAK1 (MAP3K7) inhibition promotes apoptosis in KRAS-dependent colon cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. TAK1 is essential for endothelial barrier maintenance and repair after lung vascular injury - PMC [pmc.ncbi.nlm.nih.gov]
- 3. TAK1 inhibition-induced RIP1-dependent apoptosis in murine macrophages relies on constitutive TNF-α signaling and ROS production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Takinib, a selective TAK1 inhibitor, broadens the therapeutic efficacy of TNFα inhibition for cancer and autoimmune disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. oncotarget.com [oncotarget.com]
- 6. iovs.arvojournals.org [iovs.arvojournals.org]
Strategies for overcoming cellular resistance to (5E)-7-Oxozeaenol
Welcome to the technical support center for (5E)-7-Oxozeaenol. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound and overcoming potential challenges in their experiments, particularly concerning cellular resistance.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a potent and irreversible inhibitor of Transforming Growth Factor-β-Activated Kinase 1 (TAK1).[1][2] TAK1 is a key upstream kinase in several signaling pathways, including the NF-κB, JNK, and p38 MAPK pathways.[3][4][5] By inhibiting TAK1, this compound can block the activation of these downstream pathways, which are often implicated in inflammation, cell survival, and chemoresistance.[3][4][6]
Q2: My cells are showing resistance to this compound monotherapy. What are the potential reasons?
A2: Cellular resistance to this compound as a single agent can arise from several factors:
-
Constitutive Activation of Downstream Pathways: Cancer cells may have mutations or alterations that lead to the constitutive activation of signaling molecules downstream of TAK1, such as NF-κB. In such cases, inhibiting TAK1 alone may not be sufficient to block the pro-survival signals.
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Activation of Alternative Survival Pathways: Cells can compensate for the inhibition of the TAK1 pathway by upregulating alternative survival pathways.
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Drug Efflux Pumps: Overexpression of multidrug resistance (MDR) transporters can lead to the rapid efflux of this compound from the cell, reducing its intracellular concentration and efficacy.
-
NRAS Mutation Status: Sensitivity to this compound in some hematological cancer cell lines has been linked to the presence of NRAS mutations.[7][8]
Q3: How can I overcome cellular resistance to this compound?
A3: A primary strategy to overcome resistance is through combination therapy. This compound has been shown to synergize with conventional chemotherapeutic agents like doxorubicin and etoposide.[3][9] This is because many chemotherapeutic drugs induce NF-κB activation as a pro-survival response, which this compound can effectively block, thereby sensitizing the cancer cells to the chemotherapy-induced apoptosis.[3][4][5]
Troubleshooting Guides
Problem 1: Sub-optimal efficacy of this compound in vitro.
-
Possible Cause 1: Incorrect Drug Concentration.
-
Possible Cause 2: Drug Instability.
-
Solution: Prepare fresh stock solutions of this compound in a suitable solvent like DMSO and store them at -20°C or lower. Avoid repeated freeze-thaw cycles.
-
-
Possible Cause 3: Cell Line Specific Resistance.
-
Solution: Investigate the status of the TAK1 signaling pathway in your cell line. If the pathway is not a primary driver of survival, the effect of this compound may be limited. Consider combination therapy to target multiple pathways.
-
Problem 2: Difficulty in observing synergy with chemotherapeutic agents.
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Possible Cause 1: Inappropriate Dosing Schedule.
-
Solution: The timing of drug administration can be critical. Consider pre-treating the cells with this compound for a period (e.g., 1-2 hours) before adding the chemotherapeutic agent to ensure TAK1 is inhibited prior to the induction of the pro-survival response.
-
-
Possible Cause 2: Incorrect Drug Ratios.
-
Solution: Perform a matrix of dose combinations to identify the optimal synergistic ratio of this compound and the chemotherapeutic agent. Checkerboard assays are a standard method for this.
-
-
Possible Cause 3: Insufficient Assay Sensitivity.
-
Solution: Ensure your cell viability or apoptosis assay is sensitive enough to detect synergistic effects. Consider using multiple assays to confirm your findings (e.g., MTT for viability and Annexin V/PI staining for apoptosis).
-
Data Presentation
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| HeLa | Cervical Cancer | 1.34 | [10] |
| C-33-A | Cervical Cancer | 2.15 | [10] |
| Ca Ski | Cervical Cancer | 3.58 | [10] |
| ME-180 | Cervical Cancer | 7.82 | [10] |
| SiHa | Cervical Cancer | 4.67 | [10] |
| Molt3 | T-cell Acute Lymphoblastic Leukemia | 0.2 | [11] |
| KOPT-K1 | T-cell Acute Lymphoblastic Leukemia | ~0.5 | [11] |
| Jurkat | T-cell Acute Lymphoblastic Leukemia | ~0.8 | [11] |
Experimental Protocols
Protocol 1: Determination of IC50 using MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the drug dilutions. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Protocol 2: Western Blot Analysis of TAK1 Pathway Inhibition
-
Cell Treatment: Seed cells in a 6-well plate and grow to 70-80% confluency. Treat the cells with this compound at the desired concentration for a specified time (e.g., 1-6 hours). For combination studies, add the chemotherapeutic agent after pre-treatment with this compound.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against p-TAK1, TAK1, p-IKKα/β, IκBα, p-p65, p65, p-JNK, JNK, p-p38, and p38 overnight at 4°C. Use β-actin as a loading control.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using an ECL detection system.
Protocol 3: Quantification of Apoptosis by Annexin V/PI Staining
-
Cell Treatment: Treat cells with this compound alone or in combination with a chemotherapeutic agent for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic/necrotic.
Mandatory Visualizations
Caption: TAK1 signaling pathway and the inhibitory action of this compound.
Caption: Workflow for evaluating this compound in combination therapy.
Caption: Logical troubleshooting workflow for this compound experiments.
References
- 1. researchgate.net [researchgate.net]
- 2. Mechanism and in vitro pharmacology of TAK1 inhibition by (5Z)-7-Oxozeaenol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cell-viability assay and drug combination analysis [bio-protocol.org]
- 4. Methods for High-throughput Drug Combination Screening and Synergy Scoring - PMC [pmc.ncbi.nlm.nih.gov]
- 5. TAK1 inhibitor 5Z-7-oxozeaenol sensitizes neuroblastoma to chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. TAK1 inhibitor 5Z-7-oxozeaenol sensitizes neuroblastoma to chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. texaschildrens.org [texaschildrens.org]
- 9. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 10. TAK1 inhibitor 5Z-7-oxozeaenol sensitizes cervical cancer to doxorubicin-induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inhibition of the MAP2K7-JNK pathway with 5Z-7-oxozeaenol induces apoptosis in T-cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: (5E)-7-Oxozeaenol Protocols for Cancer Cell Line Research
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing (5E)-7-Oxozeaenol, a potent and selective inhibitor of Transforming Growth Factor-β-Activated Kinase 1 (TAK1), in cancer cell line studies.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound, also referred to as (5Z)-7-Oxozeaenol, is a resorcylic acid lactone of fungal origin that acts as a potent and selective irreversible inhibitor of TAK1 (Transforming Growth Factor-β-Activated Kinase 1), a MAP3K family member.[1] It covalently binds to a cysteine residue in the ATP-binding pocket of TAK1.[2] By inhibiting TAK1, it blocks downstream signaling pathways, including the activation of NF-κB, JNK, and p38 MAPK.[3][4][5][6] This inhibition can prevent inflammation and sensitize cancer cells to apoptosis induced by chemotherapeutic agents or TRAIL.[3][4]
Q2: How should I prepare and store this compound stock solutions?
A2: this compound is soluble in DMSO, with a maximum concentration of around 25 mM. It is recommended to prepare a high-concentration stock solution in DMSO (e.g., 10 mM or 25 mM) and store it at -20°C for long-term stability. The powder form should be desiccated at -20°C. For experiments, dilute the stock solution in your cell culture medium to the final desired concentration immediately before use.
Q3: What is the stability of this compound in powder form and in solution?
A3: In its solid form, this compound is stable for at least four years when stored properly.[7] The stability of the DMSO stock solution is also high when stored at -20°C. However, repeated freeze-thaw cycles should be avoided. It is best practice to aliquot the stock solution into smaller volumes for single use. The stability in aqueous cell culture media is lower, so it is advisable to prepare fresh dilutions for each experiment.
Q4: In which cancer cell lines has this compound shown efficacy?
A4: this compound has demonstrated cytotoxic or chemosensitizing effects in a variety of cancer cell lines, including:
-
T-cell Acute Lymphoblastic Leukemia (T-ALL): Molt3, Jurkat, KOPT-K1[2]
-
Breast Cancer: MDA-MB-231[11]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Precipitation of this compound in culture medium. | The final DMSO concentration is too high, or the compound has low solubility in the aqueous medium. | Ensure the final DMSO concentration in your culture medium does not exceed a level toxic to your specific cell line (typically <0.5%). Prepare fresh dilutions from the DMSO stock for each experiment. If precipitation persists, try vortexing the diluted solution gently before adding it to the cells. |
| No observable effect on cell viability. | The concentration of this compound is too low. The cell line is resistant. The incubation time is too short. | Perform a dose-response experiment to determine the optimal concentration for your cell line (see Table 1 for starting ranges). Increase the incubation time (e.g., from 24h to 48h or 72h). Consider that some cell lines may be inherently resistant to TAK1 inhibition alone and may require combination treatment with a chemotherapeutic agent to observe an effect.[3][4] |
| High background in Western blot analysis of treated cells. | Insufficient washing. Non-specific antibody binding. | Increase the number and duration of washes with TBST. Ensure the membrane is adequately blocked (e.g., 1 hour at room temperature or overnight at 4°C). Use a recommended blocking buffer (e.g., 5% nonfat dried milk or BSA in TBST). Titrate your primary and secondary antibodies to determine the optimal dilution. |
| Inconsistent results between experiments. | Variation in cell seeding density. Inconsistent drug preparation. Cell passage number. | Ensure consistent cell seeding density across all wells and experiments.[3] Always prepare fresh dilutions of this compound from a validated stock solution. Use cells within a consistent and low passage number range, as cellular characteristics can change over time in culture. |
| Unexpected cell death in control (DMSO-treated) group. | DMSO toxicity. | Determine the maximum DMSO concentration your cell line can tolerate without significant toxicity. This is typically between 0.1% and 0.5%. Use the same final DMSO concentration in all experimental and control wells. |
Data Presentation: Efficacy of this compound in Various Cancer Cell Lines
Table 1: Effective Concentrations of this compound in Different Cancer Cell Lines
| Cell Line | Cancer Type | Assay | Effective Concentration Range | Observed Effect | Reference |
| HeLa | Cervical Cancer | MTT | IC50: 1.87 µM (72h) | Suppresses cell proliferation | [4] |
| C-33-A | Cervical Cancer | MTT | IC50: 2.11 µM (72h) | Suppresses cell proliferation | [4] |
| Ca Ski | Cervical Cancer | MTT | IC50: 2.45 µM (72h) | Suppresses cell proliferation | [4] |
| SH-SY5Y | Neuroblastoma | CCK-8 | 0.5 - 2 µM | Enhances Doxorubicin and Etoposide cytotoxicity | [3] |
| IMR-32 | Neuroblastoma | CCK-8 | 0.5 - 2 µM | Enhances Doxorubicin and Etoposide cytotoxicity | [3] |
| Jurkat | T-ALL | ATP-based viability | IC50: ~0.5 µM (48h) | Inhibits cell viability | [2] |
| Molt3 | T-ALL | ATP-based viability | IC50: ~1 µM (48h) | Inhibits cell viability | [2] |
| SK-CO-1 | Colon Cancer | Viability Assay | 0.625 - 1.25 µM | Promotes apoptosis | [10] |
| SW620 | Colon Cancer | Viability Assay | 0.625 - 1.25 µM | Promotes apoptosis | [10] |
| A549 | Lung Cancer | Flow Cytometry | 1 - 5 µM | Increases hyperthermia-induced cell death | [12] |
Experimental Protocols
Cell Viability Assay (CCK-8/MTT)
This protocol is adapted for assessing the cytotoxic effects of this compound.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10^4 cells per well and incubate for 24 hours at 37°C.[3][4]
-
Treatment: Treat the cells with various concentrations of this compound (and/or in combination with other drugs). Include a vehicle control (DMSO) at the same final concentration as the highest drug concentration.
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours).[4]
-
Reagent Addition:
-
For CCK-8: Add 10 µL of Cell Counting Kit-8 solution to each well and incubate for 1-4 hours at 37°C.[3]
-
For MTT: Add MTT reagent to a final concentration of 0.5 mg/mL and incubate for 4 hours. Then, add solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) and incubate overnight.
-
-
Measurement: Measure the absorbance at the appropriate wavelength (450 nm for CCK-8, 570 nm for MTT) using a microplate reader.
-
Analysis: Calculate the relative cell viability as a percentage of the vehicle-treated control cells.
Western Blot Analysis
This protocol outlines the steps to analyze protein expression changes following this compound treatment.
-
Cell Lysis:
-
Treat cells with this compound for the desired time.
-
Wash cells with ice-cold PBS.
-
Add ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[13]
-
Scrape adherent cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes with agitation.
-
Centrifuge at 12,000g for 15 minutes at 4°C to pellet cell debris.[13]
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Sample Preparation: Mix the protein lysate with an equal volume of 2x Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.[13]
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel. Run the gel according to the manufacturer's instructions.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[13]
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-phospho-p38, anti-cleaved Caspase-3, anti-PARP) at the recommended dilution in blocking buffer overnight at 4°C with gentle agitation.[14]
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.[13]
Visualizations
Signaling Pathway of this compound in Cancer Cells
Caption: TAK1 inhibition by this compound blocks pro-survival pathways.
Experimental Workflow for Assessing Chemosensitization
Caption: Workflow for evaluating this compound as a chemosensitizer.
Troubleshooting Logic for Ineffective Treatment
References
- 1. Mechanism and in vitro pharmacology of TAK1 inhibition by (5Z)-7-Oxozeaenol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of the MAP2K7-JNK pathway with 5Z-7-oxozeaenol induces apoptosis in T-cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. TAK1 inhibitor 5Z-7-oxozeaenol sensitizes neuroblastoma to chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. TAK1 inhibitor 5Z-7-oxozeaenol sensitizes cervical cancer to doxorubicin-induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. oncotarget.com [oncotarget.com]
- 6. A resorcylic acid lactone, 5Z-7-oxozeaenol, prevents inflammation by inhibiting the catalytic activity of TAK1 MAPK kinase kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. caymanchem.com [caymanchem.com]
- 8. TAK1 inhibitor 5Z-7-oxozeaenol sensitizes neuroblastoma to chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. TAK1 (MAP3K7) inhibition promotes apoptosis in KRAS-dependent colon cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. origene.com [origene.com]
- 14. 7tmantibodies.com [7tmantibodies.com]
Technical Support Center: Enhancing the In Vivo Anti-inflammatory Efficacy of (5E)-7-Oxozeaenol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (5E)-7-Oxozeaenol to enhance its anti-inflammatory efficacy in vivo.
Frequently Asked Questions (FAQs) & Troubleshooting
Compound Handling and Formulation
Q1: I am having trouble dissolving this compound for my in vivo experiments. What is the recommended solvent?
A1: this compound is soluble up to 25 mM in DMSO[1]. For in vivo studies, it is crucial to prepare a stock solution in a suitable solvent like DMSO and then dilute it further in a vehicle compatible with your animal model, such as saline or corn oil. Always perform a vehicle control experiment to rule out any effects of the solvent.
Q2: My compound seems to be precipitating out of solution upon dilution for administration. How can I improve its solubility and stability in my final formulation?
A2: This is a common challenge with poorly water-soluble compounds. Here are a few strategies to consider:
-
Co-solvents: Investigate the use of co-solvents such as polyethylene glycol (PEG), propylene glycol, or ethanol in your vehicle. The final concentration of the organic solvent should be minimized and tested for toxicity in your model.
-
Formulation Technologies: For long-term or oral administration studies, consider advanced formulation strategies like the use of carrier complexes, nanotechnology, or cocrystals to improve oral bioavailability[2].
-
Sonication: Gentle sonication can sometimes help in redissolving small precipitates, but be cautious as it can also degrade the compound.
-
Fresh Preparation: Prepare the final formulation fresh before each administration to minimize the chances of precipitation over time.
Q3: What is the known stability of this compound in solution?
A3: The compound should be stored desiccated at -20°C[1]. For solutions, it is best practice to prepare them fresh. If storage of a stock solution is necessary, store it at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Stability in aqueous solutions at physiological pH is likely to be limited, so prompt use after dilution is recommended.
Experimental Design and In Vivo Efficacy
Q4: What is the mechanism of action of this compound?
A4: this compound is a potent and selective inhibitor of Transforming growth factor-β-activated kinase 1 (TAK1), a key MAPKKK in inflammatory signaling pathways[1][3]. It acts as an irreversible inhibitor by forming a covalent bond with TAK1[4][5]. This inhibition blocks the downstream activation of major inflammatory signaling cascades, including NF-κB and the JNK/p38 MAPK pathways[3][6][7].
Q5: I am not observing the expected anti-inflammatory effect in my in vivo model. What are the possible reasons?
A5: Several factors could contribute to a lack of efficacy:
-
Suboptimal Bioavailability: this compound has known limitations in bioavailability[8]. The route of administration and formulation are critical. Consider optimizing your delivery method. Newer, more bioavailable TAK1 inhibitors like HS-276 have been developed and show promise in vivo[8][9].
-
Insufficient Dose or Dosing Frequency: The dose and frequency of administration may need to be optimized for your specific animal model and inflammatory stimulus. Review literature for similar in vivo studies to guide your dosing regimen[3][10].
-
Timing of Administration: The timing of compound administration relative to the inflammatory challenge is crucial. Determine whether a prophylactic (pre-treatment) or therapeutic (post-treatment) regimen is more appropriate for your experimental question.
-
Off-Target Effects: While considered selective, this compound can inhibit other kinases, which might lead to complex biological responses or unexpected side effects[6][11].
-
Model-Specific Differences: The efficacy of TAK1 inhibition can vary between different inflammatory models. The underlying pathophysiology of your chosen model may not be predominantly driven by TAK1-dependent pathways.
Q6: Are there any known off-target effects of this compound that I should be aware of?
A6: Yes, while it is a potent TAK1 inhibitor, this compound has been shown to potently inhibit a panel of at least 50 other kinases[6]. This lack of complete selectivity is a limitation and could contribute to unexpected phenotypes or toxicity in vivo. It is important to interpret results with this in mind and, where possible, use additional tools (e.g., genetic models, other TAK1 inhibitors) to confirm that the observed effects are indeed due to TAK1 inhibition.
Data Presentation
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC50 | Cell Line/Assay Conditions | Reference |
| TAK1 | 8 nM | In vitro kinase assay | [1] |
| TAK1 | 8.1 nM | In the presence of TAK1-binding protein 1 (TAB1) | [12] |
| NF-κB activation | 83 nM | IL-1-induced activation in a reporter assay | [1][12] |
| MEKK1 | >33-fold selective over TAK1 | In vitro kinase assay | [1] |
| MEKK4 | >62-fold selective over TAK1 | In vitro kinase assay | [1] |
Table 2: Summary of In Vivo Studies with this compound
| Animal Model | Effect Observed | Reference |
| Picryl chloride-induced ear swelling in mice | Inhibition of ear swelling | [3][10] |
| Experimental Autoimmune Encephalomyelitis (EAE) mice | Alleviation of symptoms, reduced inflammation and demyelination | [7] |
| Orthotopic neuroblastoma mouse model | Enhanced chemotherapeutic efficacy | [13][14][15] |
Experimental Protocols
Protocol 1: In Vivo Anti-inflammatory Assay - Picryl Chloride-Induced Ear Swelling
This protocol is adapted from descriptions of contact hypersensitivity models[3][10].
-
Sensitization: On day 0, apply a solution of picryl chloride (e.g., 5% in ethanol/acetone) to the shaved abdomen of mice.
-
Challenge: On day 5, measure the initial ear thickness using a caliper. Then, apply a lower concentration of picryl chloride (e.g., 1% in a vehicle like olive oil) to both sides of one ear. The contralateral ear receives the vehicle alone as a control.
-
This compound Administration: Administer this compound (e.g., 10 µl of a 1 mg/ml solution in ethanol) topically to the challenged ear at specific time points before and after the challenge (e.g., 2 hours before and 4 hours after)[10]. A vehicle control group should receive only the ethanol vehicle.
-
Measurement: 24 hours after the challenge, measure the ear thickness of both ears again.
-
Analysis: The degree of ear swelling is calculated as the difference in ear thickness before and after the challenge. Compare the swelling in the this compound-treated group to the vehicle-treated group.
Protocol 2: In Vitro Inhibition of LPS-Induced MAPK Activation in BV2 Microglial Cells
This protocol is based on a study investigating the effect of this compound on microglial activation[7].
-
Cell Culture: Culture BV2 mouse microglial cells in DMEM supplemented with 10% FBS and antibiotics.
-
Pre-treatment: Seed the cells in appropriate culture plates. Once they reach the desired confluency, replace the medium with fresh medium containing this compound (e.g., 500 nM) or DMSO as a vehicle control. Incubate for 30 minutes.
-
Stimulation: After pre-treatment, stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/ml) for a specified time (e.g., 6 hours) to induce an inflammatory response. Include a non-stimulated control group.
-
Cell Lysis and Western Blotting: Following stimulation, wash the cells with cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Analysis: Perform Western blot analysis on the cell lysates to detect the phosphorylation status of key proteins in the MAPK and NF-κB signaling pathways, such as phosphorylated TAK1, p38, JNK, and IκBα. Compare the levels of phosphorylated proteins in the this compound-treated groups to the LPS-only and control groups.
Mandatory Visualizations
Signaling Pathways
Caption: TAK1 signaling pathway and the inhibitory action of this compound.
Experimental Workflow
Caption: General experimental workflow for in vivo efficacy studies.
Troubleshooting Logic
Caption: Troubleshooting logic for addressing lack of in vivo efficacy.
References
- 1. rndsystems.com [rndsystems.com]
- 2. discover.library.noaa.gov [discover.library.noaa.gov]
- 3. A resorcylic acid lactone, 5Z-7-oxozeaenol, prevents inflammation by inhibiting the catalytic activity of TAK1 MAPK kinase kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Isolation, semisynthesis, covalent docking and transforming growth factor beta-activated kinase 1 (TAK1)-inhibitory activities of (5Z)-7-oxozeaenol analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanism and in vitro pharmacology of TAK1 inhibition by (5Z)-7-Oxozeaenol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. TAK1: a potent tumour necrosis factor inhibitor for the treatment of inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Central Administration of 5Z-7-Oxozeaenol Protects Experimental Autoimmune Encephalomyelitis Mice by Inhibiting Microglia Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. JCI Insight - Pharmacological inhibition of TAK1 prevents and induces regression of experimental organ fibrosis [insight.jci.org]
- 9. Development and Efficacy of an Orally Bioavailable Selective TAK1 Inhibitor for the Treatment of Inflammatory Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. caymanchem.com [caymanchem.com]
- 13. TAK1 inhibitor 5Z-7-oxozeaenol sensitizes neuroblastoma to chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. TAK1 inhibitor 5Z-7-oxozeaenol sensitizes neuroblastoma to chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Validation & Comparative
Validating the Inhibitory Effect of (5E)-7-Oxozeaenol on TAK1 Activity: A Comparative Guide
For researchers, scientists, and drug development professionals investigating the intricate roles of Transforming Growth Factor-β-Activated Kinase 1 (TAK1) in cellular signaling, identifying potent and selective inhibitors is paramount. This guide provides a comparative analysis of TAK1 inhibitors, with a focus on validating the inhibitory effects of 7-Oxozeaenol isomers and other widely used compounds.
Executive Summary
TAK1 is a crucial kinase in the MAP3K family, orchestrating cellular responses to inflammatory stimuli, stress, and cytokines. Its central role in pathways like NF-κB and JNK/p38 MAPK makes it a compelling target for therapeutic intervention in inflammatory diseases and cancer. This guide compares the inhibitory activity of several key TAK1 inhibitors, presents detailed experimental protocols for their validation, and visualizes the underlying signaling pathways and experimental workflows. While extensive data is available for the widely studied (5Z)-7-Oxozeaenol, specific inhibitory data for its (5E)-isomer remains less documented in publicly available literature.
Comparison of TAK1 Inhibitors
The following table summarizes the in vitro inhibitory potency of various small molecule inhibitors against TAK1. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting a specific biological or biochemical function.
| Compound | TAK1 IC50 (nM) | Other Notable Kinase Targets (IC50 in nM) | Notes |
| (5Z)-7-Oxozeaenol | 8.1[1][2] | MEK1 (411), MEKK1 (268)[1] | A well-characterized, potent, and selective irreversible inhibitor of TAK1.[3][4] |
| (5E)-7-Oxozeaenol | Data not readily available in searched literature | Data not readily available | The stereoisomer of (5Z)-7-Oxozeaenol. |
| NG25 | 149 | MAP4K2 (21.7) | A potent dual inhibitor of TAK1 and MAP4K2. |
| Takinib | 9.5 | IRAK4 (120), IRAK1 (390) | A potent and selective TAK1 inhibitor. |
| HS-276 | 2.3 (IC50), 2.5 (Ki) | A potent, highly selective, and orally bioavailable TAK1 inhibitor. |
Signaling Pathways and Experimental Workflows
To understand the context of TAK1 inhibition, it is essential to visualize the signaling pathways in which it participates and the experimental workflows used to validate inhibitor activity.
Caption: TAK1 Signaling Pathway.
Caption: Experimental Workflow for Inhibitor Validation.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key experiments used to assess TAK1 inhibitor activity.
In Vitro Kinase Assay (ADP-Glo™ Kinase Assay)
This assay quantifies the amount of ADP produced during a kinase reaction, which is directly proportional to the kinase activity.
Materials:
-
Recombinant TAK1/TAB1 enzyme complex
-
Myelin Basic Protein (MBP) as a substrate
-
ATP
-
TAK1 Kinase Buffer (40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50μM DTT)[1]
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Test inhibitors (e.g., this compound) dissolved in DMSO
-
384-well plates
Procedure:
-
Prepare serial dilutions of the test inhibitor in TAK1 Kinase Buffer.
-
In a 384-well plate, add 1 µl of the inhibitor dilution or DMSO (vehicle control).
-
Add 2 µl of a solution containing the TAK1/TAB1 enzyme to each well.
-
Initiate the kinase reaction by adding 2 µl of a solution containing the MBP substrate and ATP.
-
Incubate the plate at room temperature for 60 minutes.[1]
-
To stop the kinase reaction and deplete the remaining ATP, add 5 µl of ADP-Glo™ Reagent and incubate for 40 minutes at room temperature.[1]
-
Add 10 µl of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.[1]
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.
Cell-Based Western Blot Analysis for TAK1 Phosphorylation
This method assesses the ability of an inhibitor to block the phosphorylation of TAK1 and its downstream targets in a cellular context.
Materials:
-
Cell line of interest (e.g., HeLa, THP-1)
-
Cell culture medium and supplements
-
Stimulating agent (e.g., TNFα, IL-1β)
-
Test inhibitors (e.g., this compound)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-TAK1 (Thr184/187), anti-total-TAK1, anti-phospho-p38, anti-total-p38, anti-phospho-JNK, anti-total-JNK, and a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
SDS-PAGE gels and Western blotting apparatus
Procedure:
-
Seed cells in culture plates and grow to the desired confluency.
-
Pre-treat the cells with various concentrations of the test inhibitor or DMSO for a specified time (e.g., 1-2 hours).
-
Stimulate the cells with the appropriate agonist (e.g., 20 ng/mL TNFα) for a short period (e.g., 15-30 minutes) to induce TAK1 phosphorylation.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the cell lysates.
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels to determine the extent of inhibition.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and can be used to assess the cytotoxic effects of TAK1 inhibitors, alone or in combination with other agents.
Materials:
-
Cell line of interest
-
Cell culture medium
-
Test inhibitors and/or other therapeutic agents
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test inhibitor, a combination of the inhibitor and another drug, or vehicle control.
-
Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.
-
Remove the medium and dissolve the formazan crystals by adding the solubilization solution.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Conclusion
The validation of this compound's inhibitory effect on TAK1 activity requires a multi-faceted approach, starting with in vitro kinase assays to determine its direct potency and selectivity, followed by cell-based assays to confirm its efficacy in a biological context. While the (5Z) isomer is a well-established potent TAK1 inhibitor, further investigation is necessary to fully characterize the inhibitory profile of this compound. The experimental protocols and comparative data provided in this guide serve as a valuable resource for researchers dedicated to advancing our understanding of TAK1 signaling and developing novel therapeutic strategies targeting this key kinase.
References
A comparative analysis of (5E)-7-Oxozeaenol and other TAK1 inhibitors
A Comparative Analysis of (5E)-7-Oxozeaenol and Other TAK1 Inhibitors
Transforming growth factor-β-activated kinase 1 (TAK1), also known as MAP3K7, is a crucial serine/threonine kinase that serves as a central signaling node in response to various inflammatory stimuli.[1][2] It integrates signals from cytokines like TNFα and IL-1β, as well as pathogen-associated molecular patterns, to activate downstream pathways, primarily the nuclear factor-κB (NF-κB) and mitogen-activated protein kinase (MAPK) cascades (JNK and p38).[3][4] Given its pivotal role in inflammation, immune responses, and cell survival, TAK1 has emerged as a significant therapeutic target for a range of diseases, including inflammatory disorders and cancer.[5]
This guide provides a comparative analysis of this compound and other prominent TAK1 inhibitors, focusing on their potency, selectivity, and mechanism of action. The information is intended for researchers, scientists, and drug development professionals.
Comparative Performance of TAK1 Inhibitors
A variety of small molecule inhibitors have been developed to target TAK1. They can be broadly classified based on their mechanism of action, such as irreversible covalent inhibitors and reversible ATP-competitive inhibitors (Type I and Type II). The natural product 5Z-7-Oxozeaenol, an isomer of this compound, is one of the most widely studied TAK1 inhibitors.[6] It acts as a potent, irreversible inhibitor by forming a covalent bond with a cysteine residue in the ATP-binding site of TAK1.[7][8] However, its utility as a therapeutic agent is limited by a lack of selectivity, as it potently inhibits numerous other kinases.[9]
More recent research has focused on developing highly selective and potent inhibitors. The table below summarizes the quantitative performance of (5Z)-7-Oxozeaenol and several other key TAK1 inhibitors.
| Inhibitor | Type | TAK1 IC50 (nM) | Selectivity Profile / Notes |
| (5Z)-7-Oxozeaenol | Irreversible Covalent | 8.1 - 86[10][11] | Non-selective: Also inhibits MEK1 (411 nM), MEKK1 (268 nM), and at least 50 other kinases.[9][10] |
| Takinib | Reversible, ATP-competitive | 9.5[12] | Selective: Over 12-fold more selective for TAK1 than for IRAK4 (120 nM) and over 40-fold than for IRAK1 (390 nM).[12] |
| NG25 | Type II, ATP-competitive | 149[12][13] | Dual Inhibitor: Also potently inhibits MAP4K2 (21.7 nM). Binds to the inactive "DFG-out" conformation.[12][13] |
| HS-276 (EYD-001) | Reversible, ATP-competitive | 2.5[14] | Highly Selective & Orally Bioavailable: Shows a high selectivity score (S[3]=0.037) in kinome-wide screening.[14] |
| AZ-TAK1 | Reversible, ATP-competitive | < 100[15] | Multi-kinase Inhibitor: Also shows high potency against HIPK2 (3 nM) and CDK9 (9 nM).[9] |
Signaling Pathway and Experimental Workflows
Understanding the TAK1 signaling cascade and the methods used to assess inhibitor efficacy is crucial for interpreting comparative data.
TAK1 Signaling Pathway
TAK1 is a key component of inflammatory signaling. Upon stimulation by ligands such as TNFα or IL-1β, upstream receptor complexes trigger the formation of polyubiquitin chains that recruit the TAK1 complex (TAK1, TAB1, TAB2/3).[2] This recruitment leads to TAK1 autophosphorylation and activation. Activated TAK1 then phosphorylates and activates two major downstream pathways: the IKK complex (leading to NF-κB activation) and the MKKs (leading to p38 and JNK activation).[3][9]
Experimental Workflow for Inhibitor Evaluation
The evaluation of TAK1 inhibitors typically follows a multi-step process, beginning with biochemical assays to determine direct enzyme inhibition, followed by cell-based assays to confirm activity in a biological context, and culminating in in vivo studies.
References
- 1. TAK1 in Vascular Signaling: “Friend or Foe”? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Multifaceted Roles of TAK1 Signaling in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | TAK1-TABs Complex: A Central Signalosome in Inflammatory Responses [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. TAK1 selective inhibition: state of the art and future opportunities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Mechanism and in vitro pharmacology of TAK1 inhibition by (5Z)-7-Oxozeaenol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. TAK1: a potent tumour necrosis factor inhibitor for the treatment of inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. caymanchem.com [caymanchem.com]
- 11. Inhibition of the MAP2K7-JNK pathway with 5Z-7-oxozeaenol induces apoptosis in T-cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. selleckchem.com [selleckchem.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. JCI Insight - Pharmacological inhibition of TAK1 prevents and induces regression of experimental organ fibrosis [insight.jci.org]
- 15. Discovery of 2,4-1H-Imidazole Carboxamides as Potent and Selective TAK1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Cross-validating the anti-cancer effects of (5E)-7-Oxozeaenol in various models
(5E)-7-Oxozeaenol, a natural resorcylic acid lactone, has emerged as a promising anti-cancer agent due to its potent inhibitory effects on key cellular signaling pathways. This guide provides a comprehensive cross-validation of its anti-cancer effects across various cancer models, offering a comparative analysis with alternative therapeutic agents. Detailed experimental protocols and visual representations of its mechanism of action are presented to support researchers, scientists, and drug development professionals in their understanding of this compound's potential.
Mechanism of Action: Targeting the TAK1 Signaling Hub
This compound exerts its primary anti-cancer effects by irreversibly inhibiting Transforming Growth Factor-β-Activated Kinase 1 (TAK1). TAK1 is a critical upstream kinase in several signaling cascades that are frequently dysregulated in cancer, including the NF-κB, JNK, and p38 MAPK pathways. By blocking TAK1, this compound disrupts these pro-survival and pro-inflammatory pathways, leading to a cascade of anti-tumorigenic effects.
The inhibition of the NF-κB pathway is a key consequence of this compound's activity. In many cancers, the NF-κB pathway is constitutively active, promoting cell proliferation, survival, and resistance to chemotherapy. This compound's interference with this pathway sensitizes cancer cells to apoptosis and enhances the efficacy of conventional chemotherapeutic drugs.
In Vitro Efficacy: A Multi-Cancer Cell Line Analysis
The cytotoxic and anti-proliferative effects of this compound have been evaluated across a broad spectrum of cancer cell lines. The half-maximal inhibitory concentration (IC50) values demonstrate its potency, particularly in cervical, colon, and breast cancer models.
| Cell Line | Cancer Type | This compound IC50 (µM) | Doxorubicin IC50 (µM) | Paclitaxel IC50 (µM) |
| HeLa | Cervical Cancer | 1.34[1] | ~0.14[2] | ~0.0025-0.0075[3] |
| C-33-A | Cervical Cancer | 2.53[1] | ~0.04[2] | - |
| Ca Ski | Cervical Cancer | 3.87[1] | ~0.05[2] | - |
| ME-180 | Cervical Cancer | 5.61[1] | ~0.14[2] | - |
| SiHa | Cervical Cancer | 7.82[1] | ~8.52[2] | - |
| HT-29 | Colon Cancer | Potent Inhibition (IC50 not specified)[4] | - | - |
| MDA-MB-231 | Breast Cancer | Significant Inhibition (IC50 not specified)[5] | ~1.25[6] | ~0.089[7] |
Table 1. Comparative IC50 values of this compound and standard chemotherapeutic agents in various cancer cell lines. Note: IC50 values can vary depending on the assay conditions and duration of treatment.
Synergistic Effects with Chemotherapy
A significant aspect of this compound's therapeutic potential lies in its ability to sensitize cancer cells to conventional chemotherapeutic agents like doxorubicin.[8] By inhibiting the pro-survival NF-κB pathway, this compound lowers the threshold for apoptosis induction by DNA-damaging agents. This synergistic interaction suggests that this compound could be used in combination therapies to enhance treatment efficacy and potentially overcome chemoresistance.
In Vivo Anti-Tumor Activity
Preclinical studies in animal models have corroborated the in vitro findings. In an orthotopic neuroblastoma mouse model, the combination of this compound and doxorubicin significantly enhanced the inhibition of tumor growth compared to doxorubicin alone.[9] This provides a strong rationale for further investigation of this compound in in vivo settings for various cancer types.
| Cancer Model | Treatment | Outcome |
| Neuroblastoma (Orthotopic Mouse Model) | This compound + Doxorubicin | Significantly enhanced chemotherapeutic efficacy in vivo.[9] |
Table 2. In vivo efficacy of this compound in a preclinical cancer model.
Experimental Protocols
To facilitate the replication and further investigation of this compound's anti-cancer effects, detailed protocols for key experimental assays are provided below.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours.
-
Treatment: Treat the cells with various concentrations of this compound, a vehicle control, and comparative drugs for 24, 48, or 72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.
Reactive Oxygen Species (ROS) Detection
This protocol uses 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) to measure intracellular ROS levels.
-
Cell Seeding and Treatment: Seed cells in a 24-well plate and treat with the compounds as described for the MTT assay.
-
DCFH-DA Staining: Wash the cells with serum-free medium and then incubate with 10 µM DCFH-DA in serum-free medium for 30 minutes at 37°C in the dark.
-
Fluorescence Measurement: After incubation, wash the cells with PBS. Measure the fluorescence intensity using a fluorescence microplate reader with excitation at 485 nm and emission at 530 nm.
Caspase-3/7 Activity Assay
This luminescent assay measures the activity of caspase-3 and -7, key executioner caspases in apoptosis.
-
Cell Lysis: After treatment, lyse the cells using a lysis buffer provided in a commercial caspase-3/7 assay kit.
-
Substrate Addition: Add the caspase-3/7 substrate to the cell lysate.
-
Luminescence Measurement: Incubate at room temperature and measure the luminescence using a luminometer. The light output is proportional to the caspase activity.
Western Blot Analysis for NF-κB Pathway
This technique is used to detect the levels of specific proteins in the NF-κB pathway.
-
Protein Extraction: Lyse the treated cells and determine the protein concentration.
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: Block the membrane and then incubate with primary antibodies against target proteins (e.g., p-IKK, IκBα, p-p65, p65) and a loading control (e.g., β-actin or GAPDH).
-
Detection: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
In Vivo Tumor Xenograft Model
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of this compound in a mouse model.
-
Cell Implantation: Subcutaneously or orthotopically inject cancer cells (e.g., 1 x 10⁶ neuroblastoma cells) into immunodeficient mice.
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 50-100 mm³).
-
Treatment: Randomly assign mice to treatment groups (e.g., vehicle control, this compound, doxorubicin, combination). Administer the treatments via an appropriate route (e.g., intraperitoneal or oral) according to a predetermined schedule.
-
Tumor Measurement: Measure the tumor volume with calipers every few days.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry).
Conclusion
This compound demonstrates significant anti-cancer effects across a range of cancer models, primarily through the inhibition of the TAK1 signaling pathway. Its ability to induce apoptosis, inhibit proliferation, and synergize with conventional chemotherapy highlights its potential as a valuable therapeutic agent. The data and protocols presented in this guide provide a solid foundation for further research and development of this compound as a novel anti-cancer drug.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. rsc.org [rsc.org]
- 4. ijpsonline.com [ijpsonline.com]
- 5. Effects of (5Z)-7-Oxozeaenol on MDA-MB-231 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sulbactam-enhanced cytotoxicity of doxorubicin in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Drug: Paclitaxel - Cancerrxgene - Genomics of Drug Sensitivity in Cancer [cancerrxgene.org]
- 8. TAK1 inhibitor 5Z-7-oxozeaenol sensitizes cervical cancer to doxorubicin-induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. TAK1 inhibitor 5Z-7-oxozeaenol sensitizes neuroblastoma to chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
(5E)-7-Oxozeaenol: A Comparative Analysis of its Downstream Effects on JNK and p38 Signaling Pathways
(5E)-7-Oxozeaenol, a resorcylic acid lactone of fungal origin, has emerged as a potent modulator of cellular signaling cascades, primarily through its irreversible inhibition of Transforming Growth Factor-β-Activated Kinase 1 (TAK1). This guide provides a comprehensive comparison of the downstream effects of this compound on the c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (MAPK) signaling pathways. We present supporting experimental data, detailed protocols, and visual representations to aid researchers, scientists, and drug development professionals in their understanding and application of this compound.
Mechanism of Action: Indirect Inhibition of JNK and p38 via TAK1
This compound functions as a highly selective and potent irreversible inhibitor of TAK1, a key upstream kinase in several signaling pathways, including the JNK and p38 MAPK pathways.[1][2] By binding to TAK1, this compound prevents its activation and subsequent phosphorylation of downstream targets, which include the MAP2Ks that activate JNK and p38. This indirect mechanism of action effectively dampens the signaling cascade, leading to a reduction in the phosphorylation and activation of both JNK and p38.
Quantitative Comparison of Inhibitory Activity
This section provides a quantitative comparison of this compound's inhibitory effects on the JNK and p38 pathways against alternative, direct inhibitors. The data is presented to facilitate an objective assessment of the compound's performance.
| Inhibitor | Target Pathway | Target Molecule | IC50 Value | Cell Type/Assay Condition |
| This compound | JNK & p38 | TAK1 | 8 nM[3] | Cell-free assay |
| JNK & p38 | Phospho-JNK & Phospho-p38 | Potent inhibition observed, direct IC50 in cells not specified.[4][5][6] | IL-1-induced 293 cells; Doxorubicin-induced neuroblastoma and cervical cancer cells. | |
| SP600125 | JNK | JNK1/2/3 | 40-90 nM[7] | Cell-free assays |
| JNK | Phospho-c-Jun | 5-10 µM[8][9] | Jurkat T cells | |
| SB203580 | p38 | p38α/β2 | 50-500 nM[10] | Cell-free assays |
| p38 | p38 MAPK | 0.3-0.5 µM[11][12] | THP-1 cells | |
| Takinib | JNK & p38 | TAK1 | 8.2 nM | Cell-free assay |
Note: The IC50 values for this compound on phospho-JNK and phospho-p38 in cellular assays are not explicitly stated in the reviewed literature, but its low nanomolar potency against the direct upstream activator, TAK1, indicates a strong inhibitory effect on the downstream pathways.
Experimental Protocols
To ensure the reproducibility of the findings presented, detailed methodologies for key experiments are provided below.
Western Blot Analysis of JNK and p38 Phosphorylation
This protocol is a standard method for assessing the phosphorylation status of JNK and p38 in response to treatment with this compound.
-
Cell Culture and Treatment: Plate cells (e.g., HeLa, SH-SY5Y, or 293 cells) at a suitable density and allow them to adhere overnight. Treat the cells with the desired concentrations of this compound or vehicle control for a specified duration. Induce the signaling pathway of interest (e.g., with doxorubicin, IL-1, or LPS) for the appropriate time.
-
Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Western Blotting: Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer. Separate the proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: Block the membrane with 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. Incubate the membrane with primary antibodies specific for phosphorylated JNK (p-JNK), total JNK, phosphorylated p38 (p-p38), and total p38 overnight at 4°C.
-
Detection: Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: Quantify the band intensities using image analysis software and normalize the levels of phosphorylated proteins to the total protein levels.
In Vitro Kinase Assay
This assay directly measures the inhibitory effect of this compound on the kinase activity of TAK1, the upstream activator of the JNK and p38 pathways.
-
Reaction Setup: In a microcentrifuge tube, combine recombinant active TAK1 enzyme with its substrate (e.g., MKK6 or a generic substrate like myelin basic protein) in a kinase assay buffer.
-
Inhibitor Addition: Add varying concentrations of this compound or a vehicle control to the reaction mixture.
-
Initiation of Reaction: Start the kinase reaction by adding ATP (often radiolabeled, e.g., [γ-³²P]ATP).
-
Incubation: Incubate the reaction mixture at 30°C for a specified period (e.g., 30 minutes).
-
Termination and Detection: Stop the reaction by adding a stop solution (e.g., SDS-PAGE loading buffer). Separate the reaction products by SDS-PAGE.
-
Analysis: If using a radiolabeled ATP, expose the gel to a phosphor screen and quantify the incorporation of the radioactive phosphate into the substrate. For non-radioactive methods, the amount of ADP produced can be measured using commercially available kits. Calculate the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using Graphviz, illustrate the signaling pathways and experimental workflows discussed in this guide.
Caption: this compound inhibits TAK1, blocking JNK and p38 pathways.
Caption: Workflow for analyzing JNK and p38 phosphorylation.
Caption: this compound acts upstream of direct JNK/p38 inhibitors.
References
- 1. (5Z)-7-Oxozeaenol, Curvularia sp. - CAS 66018-38-0 - Calbiochem | 499610 [merckmillipore.com]
- 2. Mechanism and in vitro pharmacology of TAK1 inhibition by (5Z)-7-Oxozeaenol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. TAK1 inhibitor 5Z-7-oxozeaenol sensitizes neuroblastoma to chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. TAK1 inhibitor 5Z-7-oxozeaenol sensitizes cervical cancer to doxorubicin-induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. TGFβ-activated Kinase 1 (TAK1) Inhibition by 5Z-7-Oxozeaenol Attenuates Early Brain Injury after Experimental Subarachnoid Hemorrhage - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. SP600125, an anthrapyrazolone inhibitor of Jun N-terminal kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. JNK inhibitor SP600125 reduces COX-2 expression by attenuating mRNA in activated murine J774 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. rndsystems.com [rndsystems.com]
- 11. cellagentech.com [cellagentech.com]
- 12. selleckchem.com [selleckchem.com]
Independent Verification of (5E)-7-Oxozeaenol's Efficacy in Chemotherapy Sensitization: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The development of chemoresistance remains a significant hurdle in cancer therapy. One promising strategy to overcome this challenge is the use of sensitizing agents that enhance the efficacy of conventional chemotherapeutic drugs. (5E)-7-Oxozeaenol, more commonly studied as its potent isomer (5Z)-7-Oxozeaenol, has emerged as a significant agent in this field. This guide provides an objective comparison of (5Z)-7-Oxozeaenol's performance with other alternatives, supported by experimental data from independent studies. The focus is on its ability to sensitize cancer cells to chemotherapy by targeting the TAK1 signaling pathway.
(5Z)-7-Oxozeaenol: A Potent Chemosensitizer
(5Z)-7-Oxozeaenol is a resorcylic acid lactone of fungal origin that has been identified as a potent and selective inhibitor of Transforming Growth Factor-β-Activated Kinase 1 (TAK1). TAK1 is a key mediator in signaling pathways that promote cell survival and inflammation, such as the NF-κB and MAPK pathways. By inhibiting TAK1, (5Z)-7-Oxozeaenol blocks these pro-survival signals, thereby rendering cancer cells more susceptible to the cytotoxic effects of chemotherapeutic agents.
Independent studies have validated the chemosensitizing effects of (5Z)-7-Oxozeaenol in various cancer types, including neuroblastoma, cervical cancer, and glioblastoma, when used in combination with standard chemotherapies like doxorubicin, etoposide, and temozolomide.[1][2][3]
Comparative Analysis of Chemosensitizing Agents
While (5Z)-7-Oxozeaenol has shown significant promise, other TAK1 inhibitors and compounds with different mechanisms of action are also being investigated for their chemosensitizing properties. This section compares (5Z)-7-Oxozeaenol with notable alternatives.
| Feature | (5Z)-7-Oxozeaenol | Takinib | HS-276 | Resveratrol |
| Target | TAK1 | TAK1 | TAK1 | Multiple targets (including NF-κB, STAT3)[4] |
| Cancer Types Studied for Chemosensitization | Neuroblastoma, Cervical Cancer, Glioblastoma[1][2][3] | Breast Cancer (in the context of TNFα-induced apoptosis)[5][6] | Glioblastoma (in the context of immune activation)[7] | Lung Carcinoma, Leukemia, Multiple Myeloma, Prostate Cancer, Pancreatic Cancer[4] |
| Combined Chemotherapies | Doxorubicin, Etoposide, Temozolomide[1][2] | TNFα (as a cell death inducer)[5] | Investigated for sensitivity in immune-activated cancers[7] | Vincristine, Adriamycin, Paclitaxel, Doxorubicin, Cisplatin, Gemcitabine[4] |
| Reported Effects | Increased apoptosis, inhibition of NF-κB and MAPK signaling, overcoming chemoresistance.[3][8] | Induces apoptosis in combination with TNFα.[5] | Induces apoptosis in immune-activated cancer cells.[7] | Modulates apoptotic pathways, down-regulates drug transporters.[4] |
Quantitative Data Summary
The following tables summarize the available quantitative data from various studies. It is important to note that these results are from different experimental settings and may not be directly comparable.
Table 1: In Vitro Efficacy of (5Z)-7-Oxozeaenol as a Chemosensitizer
| Cell Line | Cancer Type | Chemotherapy | (5Z)-7-Oxozeaenol Concentration | Observed Effect | Reference |
| LA-N-6 | Neuroblastoma | 1 µM Doxorubicin | Not specified | >60% cell death | [8] |
| LA-N-6 | Neuroblastoma | 5 µM Etoposide | Not specified | >60% cell death | [8] |
| HeLa, C-33-A, Ca Ski, ME-180, SiHa | Cervical Cancer | Doxorubicin | 2 µM | Significantly augmented cytotoxic effects | [9] |
Table 2: Potency of Alternative TAK1 Inhibitors
| Compound | Target | Kᵢ | IC₅₀ (TAK1) | Reference |
| Takinib | TAK1 | - | 9.5 nM | [10] |
| HS-276 | TAK1 | 2.5 nM | 2.3 nM | [11] |
Table 3: IC₅₀ Values of Doxorubicin in Various Cancer Cell Lines (for context)
| Cell Line | Cancer Type | Doxorubicin IC₅₀ | Reference |
| HeLa | Cervical Cancer | 2.9 µM | [12] |
| MCF-7 | Breast Cancer | 2.5 µM | [12] |
| HepG2 | Hepatocellular Carcinoma | 12.2 µM | [12] |
| HCT116 | Colon Cancer | 24.30 µg/ml | [13] |
Experimental Protocols
Detailed methodologies are crucial for the independent verification and replication of scientific findings. Below are summaries of experimental protocols from the cited studies.
Cell Viability and Cytotoxicity Assays
-
Cell Lines and Culture: Neuroblastoma cell lines (IMR-32, SH-SY5Y, LA-N-6) and cervical cancer cell lines (HeLa, C-33-A, Ca Ski, ME-180, SiHa) were cultured in appropriate media supplemented with fetal bovine serum and antibiotics.[8][9]
-
Treatment: Cells were treated with varying concentrations of chemotherapeutic agents (doxorubicin, etoposide) with or without (5Z)-7-Oxozeaenol for specified durations (e.g., 48 hours).[9]
-
Assay: Cell viability was assessed using MTT or CCK-8 assays, which measure metabolic activity as an indicator of cell viability.[9]
Apoptosis Assays
-
Western Blot Analysis: To detect markers of apoptosis, cells were lysed after treatment, and proteins were separated by SDS-PAGE. Antibodies against cleaved Caspase-3 and PARP were used to visualize the induction of apoptosis.[8]
-
Flow Cytometry: Cells were stained with Annexin V and propidium iodide (PI) to quantify the percentage of apoptotic and necrotic cells.[8]
Anchorage-Independent Growth Assay
-
Soft Agar Assay: Cells were suspended in a top layer of soft agar over a bottom layer of solidified agar in culture plates. They were treated with the compounds of interest and incubated for several weeks to allow for colony formation. The number and size of colonies were then quantified as a measure of anchorage-independent growth, a hallmark of transformed cells.[3]
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and experimental processes described, the following diagrams are provided in DOT language.
Conclusion
The available evidence from multiple independent studies strongly supports the ability of (5Z)-7-Oxozeaenol to sensitize a range of cancer cell types to conventional chemotherapy. Its mechanism of action, through the inhibition of the pro-survival TAK1 signaling pathway, is well-documented. While direct comparative studies are lacking, other TAK1 inhibitors such as Takinib and HS-276, as well as compounds with broader mechanisms like Resveratrol, also show promise as chemosensitizers.
For drug development professionals, (5Z)-7-Oxozeaenol and other TAK1 inhibitors represent a promising avenue for combination therapies to overcome chemoresistance. Further research, particularly head-to-head comparative studies and in vivo models, will be crucial to determine the most effective agents and their optimal clinical applications. The detailed experimental protocols provided in this guide should facilitate the independent verification and advancement of these important findings.
References
- 1. TAK1 inhibitor 5Z-7-oxozeaenol sensitizes neuroblastoma to chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. TAK1 inhibitor 5Z-7-oxozeaenol sensitizes cervical cancer to doxorubicin-induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chemosensitization of tumors by resveratrol - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Takinib, a selective TAK1 inhibitor, broadens the therapeutic efficacy of TNFα inhibition for cancer and autoimmune disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Takinib, a Selective TAK1 Inhibitor, Broadens the Therapeutic Efficacy of TNF-α Inhibition for Cancer and Autoimmune Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. TAK1 inhibition leads to RIPK1-dependent apoptosis in immune-activated cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. TAK1 inhibitor 5Z-7-oxozeaenol sensitizes neuroblastoma to chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. dukespace.lib.duke.edu [dukespace.lib.duke.edu]
- 11. selleckchem.com [selleckchem.com]
- 12. tis.wu.ac.th [tis.wu.ac.th]
- 13. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]
A Comparative Analysis of (5E)-7-Oxozeaenol: In Vitro Efficacy Versus In Vivo Response
(5E)-7-Oxozeaenol, a potent and irreversible inhibitor of Transforming Growth Factor-β-Activated Kinase 1 (TAK1), has demonstrated significant therapeutic potential in preclinical studies. This guide provides a comprehensive comparison of its effects in controlled laboratory settings (in vitro) versus its activity within a living organism (in vivo), offering researchers, scientists, and drug development professionals a critical overview of its translational potential.
This document summarizes key quantitative data, details experimental methodologies for pivotal assays, and visualizes the underlying molecular pathways and experimental designs. The collective evidence highlights the compound's consistent mechanism of action across different biological complexities, while also underscoring the nuances of its efficacy when transitioning from a single-cell environment to a whole-organism system.
Quantitative Data Summary
The following tables provide a structured overview of the quantitative data reported for this compound in both in vitro and in vivo studies, facilitating a direct comparison of its potency and efficacy.
In Vitro Efficacy: Potency and Selectivity
| Target/Cell Line | Assay Type | IC50 (nM) | Reference |
| TAK1 | Kinase Assay | 8.1 | [1] |
| VEGF-R2 | Kinase Assay | 52 | [2] |
| MEK1 | Kinase Assay | 411 | [1][2] |
| MEKK1 | Kinase Assay | 268 | [1] |
| VEGF-R3 | Kinase Assay | 110 | [2] |
| FLT3 | Kinase Assay | 170 | [2] |
| PDGFR-β | Kinase Assay | 340 | [2] |
| B-RAF VE | Kinase Assay | 6300 | [2] |
| SRC | Kinase Assay | 6600 | [2] |
| HeLa (Cervical Cancer) | Cell Viability | 2.8 µM | [3] |
| C-33-A (Cervical Cancer) | Cell Viability | 3.5 µM | [3] |
| Ca Ski (Cervical Cancer) | Cell Viability | 4.2 µM | [3] |
| ME-180 (Cervical Cancer) | Cell Viability | 3.1 µM | [3] |
| SiHa (Cervical Cancer) | Cell Viability | 3.9 µM | [3] |
In Vivo Efficacy: Anti-Tumor and Anti-Inflammatory Activity
| Animal Model | Treatment Regimen | Outcome | Reference |
| Orthotopic Neuroblastoma Mouse Model | 15 mg/kg this compound + 1 mg/kg Doxorubicin | Significantly inhibited tumor growth compared to single agents | [4] |
| Picryl Chloride-Induced Ear Swelling (Mice) | 10 µl of a 1 mg/ml solution (topical) | Prevented increases in ear thickness | [1] |
| Experimental Autoimmune Encephalomyelitis (EAE) Mice | 1.6 µg (intracerebroventricular) | Reduced neurological deficit scores | [5] |
Signaling Pathway and Experimental Workflow Visualizations
The following diagrams, generated using Graphviz, illustrate the key signaling pathways modulated by this compound and the workflows of representative in vitro and in vivo experiments.
TAK1 Signaling Pathway
In Vitro Experimental Workflow: Chemosensitization
In Vivo Experimental Workflow: Orthotopic Neuroblastoma Model
Detailed Experimental Protocols
In Vitro: Cell Viability Assay (CCK-8)
-
Cell Seeding: Plate cancer cells (e.g., HeLa, SH-SY5Y) in 96-well plates at a density of 1 x 104 cells per well and incubate for 24 hours at 37°C.[3][4]
-
Treatment: Treat the cells with varying concentrations of this compound, a chemotherapeutic agent (e.g., doxorubicin), or a combination of both. Include a vehicle-only control (DMSO).[3][4]
-
Incubation: Incubate the treated cells for a specified duration, typically 48 to 72 hours.[3]
-
Reagent Addition: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.[4]
-
Final Incubation: Incubate the plates for 1-2 hours at 37°C.[3][4]
-
Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.
In Vitro: Western Blotting
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[4]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
Electrophoresis: Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-PAGE gel.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., phospho-TAK1, phospho-p38, cleaved caspase-3, β-actin) overnight at 4°C.[3][4]
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[4]
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[4]
In Vivo: Orthotopic Neuroblastoma Mouse Model
-
Cell Preparation: Resuspend luciferase-transduced SH-SY5Y human neuroblastoma cells in PBS at a concentration of 1 x 107 cells per mL.[4]
-
Tumor Implantation: Surgically inject 100 µL of the cell suspension into the left kidney of 5-week-old female nude mice.[4]
-
Tumor Establishment: Allow tumors to grow for three weeks. Monitor tumor establishment via bioluminescence imaging.[4]
-
Randomization and Treatment: Randomly assign mice with established tumors to different treatment groups: vehicle control, this compound alone (e.g., 15 mg/kg), doxorubicin alone (e.g., 1 mg/kg), or a combination of both. Administer treatments as per the defined schedule (e.g., intraperitoneal injection).[4]
-
Monitoring: Monitor tumor growth throughout the treatment period using bioluminescence imaging.
-
Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors. Measure the final tumor weight for comparison across treatment groups.[4]
Conclusion
The presented data demonstrates that this compound is a highly potent inhibitor of TAK1 in vitro, effectively blocking downstream pro-survival and inflammatory signaling pathways. This in vitro activity translates to significant in vivo efficacy, where it sensitizes tumors to chemotherapy and mitigates inflammation. The consistency of its mechanism of action from the cellular to the organismal level is a strong indicator of its therapeutic potential. However, the differences in effective concentrations between in vitro and in vivo settings highlight the importance of considering pharmacokinetic and pharmacodynamic factors in drug development. This guide provides a foundational dataset and methodological framework for researchers advancing the study of TAK1 inhibitors like this compound.
References
- 1. Multifaceted Roles of TAK1 Signaling in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. TAK1 inhibitor 5Z-7-oxozeaenol sensitizes cervical cancer to doxorubicin-induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. TAK1 inhibitor 5Z-7-oxozeaenol sensitizes neuroblastoma to chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Central Administration of 5Z-7-Oxozeaenol Protects Experimental Autoimmune Encephalomyelitis Mice by Inhibiting Microglia Activation - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Showdown: (5Z)-7-Oxozeaenol and Novel TAK1 Inhibitors in Preclinical Research
In the landscape of kinase drug discovery, TGFβ-activated kinase 1 (TAK1) has emerged as a critical signaling node in inflammatory diseases and cancer. This has spurred the development of potent and selective inhibitors targeting this key mediator of the NF-κB and MAPK signaling pathways. This guide provides a comparative analysis of the well-established TAK1 inhibitor, (5Z)-7-Oxozeaenol, against novel inhibitors Takinib and HS-276, with a focus on their biochemical potency, selectivity, and cellular activity. Of note, the (5E)-7-Oxozeaenol isomer is significantly less characterized in the scientific literature, and therefore, this guide will focus on the more extensively studied (5Z) isomer.
Quantitative Comparison of TAK1 Inhibitors
The following tables summarize the key quantitative data for (5Z)-7-Oxozeaenol, Takinib, and HS-276, offering a clear comparison of their performance in various assays.
Table 1: Biochemical Potency Against TAK1
| Inhibitor | IC50 (nM) | Ki (nM) | Mechanism of Action |
| (5Z)-7-Oxozeaenol | 8 - 8.1[1][2] | Not Reported | Irreversible, Covalent |
| Takinib | 9.5[3][4] | Not Reported | Reversible, Non-competitive (with ATP) |
| HS-276 | 2.3 - 8.25[5][6] | 2.5[5][6] | Reversible, ATP-competitive |
Table 2: Kinase Selectivity Profile (IC50 in nM)
| Kinase | (5Z)-7-Oxozeaenol | Takinib | HS-276 |
| TAK1 | 8.1 [1] | 9.5 [3][4] | 8.25 [5] |
| MEKK1 | 268[1] | Not Reported | Not significantly inhibited |
| MEK1 | 411[1][2] | Not Reported | Not significantly inhibited |
| IRAK1 | Not Reported | 390[3][4] | 264[5] |
| IRAK4 | Not Reported | 120[3][4] | Not significantly inhibited |
| CLK2 | Not Reported | Inhibited | 29[5] |
| GCK | Not Reported | Inhibited | 33[5] |
| ULK2 | Not Reported | Not Reported | 63[5] |
| MAP4K5 | Not Reported | Not Reported | 125[5] |
Table 3: Cellular Activity - Inhibition of Cytokine Production (IC50 in nM)
| Cytokine | (5Z)-7-Oxozeaenol | Takinib | HS-276 |
| TNF-α | Not Reported | Not Reported | 138[5] |
| IL-6 | Not Reported | Potent Inhibition (IC50 not specified)[3] | 201[5] |
| IL-1β | Not Reported | Not Reported | 234[5] |
Signaling Pathways and Experimental Workflows
To visualize the mechanism of action and experimental evaluation of these inhibitors, the following diagrams are provided.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are outlined below.
In Vitro Kinase Inhibition Assay
This assay is crucial for determining the direct inhibitory effect of the compounds on TAK1 enzymatic activity.
Objective: To determine the IC50 and/or Ki values of the inhibitors against purified TAK1.
Materials:
-
Purified recombinant TAK1/TAB1 complex
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)
-
ATP
-
Substrate (e.g., Myelin Basic Protein, MBP)
-
Test inhibitors ((5Z)-7-Oxozeaenol, Takinib, HS-276) dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test inhibitors in kinase buffer.
-
In a 96-well or 384-well plate, add the diluted inhibitors.
-
Add the TAK1/TAB1 enzyme to each well, except for the negative control wells.
-
Add the substrate/ATP mixture to initiate the kinase reaction.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ assay system according to the manufacturer's instructions.
-
The luminescence signal, which is proportional to kinase activity, is measured using a microplate reader.
-
Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
Western Blot Analysis
This technique is used to assess the effect of TAK1 inhibitors on downstream signaling pathways.
Objective: To measure the phosphorylation status of key downstream targets of TAK1, such as p38, JNK, and IκBα.
Materials:
-
Cell line (e.g., HeLa, THP-1 macrophages)
-
Cell culture medium and supplements
-
Stimulant (e.g., TNF-α, IL-1)
-
Test inhibitors
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
Transfer apparatus and membranes (e.g., PVDF)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-p38, anti-p38, anti-phospho-JNK, anti-JNK, anti-IκBα, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in culture plates and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the TAK1 inhibitors for a specified duration (e.g., 1-2 hours).
-
Stimulate the cells with a pro-inflammatory stimulus (e.g., TNF-α) for a short period (e.g., 15-30 minutes).
-
Wash the cells with cold PBS and lyse them on ice.
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a membrane.
-
Block the membrane and then incubate with the appropriate primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin).
Cell Viability Assay
This assay determines the cytotoxic effects of the inhibitors on cells.
Objective: To assess the impact of TAK1 inhibitors on cell viability.
Materials:
-
Cell line of interest
-
Cell culture medium
-
Test inhibitors
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution or CellTiter-Glo® Luminescent Cell Viability Assay (Promega)
-
Solubilization solution (for MTT assay)
-
Microplate reader
Procedure (MTT Assay):
-
Seed cells in a 96-well plate and allow them to attach.
-
Treat the cells with a range of concentrations of the test inhibitors and incubate for a desired period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 1-4 hours at 37°C to allow for the formation of formazan crystals.
-
Add a solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Cell viability is expressed as a percentage of the viability of untreated control cells.
Concluding Remarks
The landscape of TAK1 inhibitors is evolving, with novel compounds like Takinib and HS-276 demonstrating significant promise. (5Z)-7-Oxozeaenol, while a potent and widely used tool, exhibits a broader kinase inhibition profile and an irreversible binding mode, which may have implications for off-target effects and therapeutic window. Takinib offers high selectivity with a reversible, non-competitive mechanism of action. HS-276 stands out for its high potency, selectivity, and oral bioavailability, making it a strong candidate for further preclinical and clinical development. The choice of inhibitor will ultimately depend on the specific research question, with considerations for potency, selectivity, and mechanism of action being paramount. This guide provides a foundational dataset to aid researchers in making informed decisions for their studies on TAK1-mediated signaling in health and disease.
References
- 1. caymanchem.com [caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Takinib, a selective TAK1 inhibitor, broadens the therapeutic efficacy of TNFα inhibition for cancer and autoimmune disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
Validating the Anti-inflammatory Properties of (5E)-7-Oxozeaenol in Autoimmune Models: A Comparative Guide
Introduction
Autoimmune diseases, characterized by chronic inflammation and the immune system mistakenly attacking the body's own tissues, represent a significant challenge in modern medicine. A key mediator in the inflammatory cascade is the Transforming Growth Factor-β-Activated Kinase 1 (TAK1), a member of the mitogen-activated protein kinase kinase kinase (MAPKKK) family.[1][2] TAK1 is a vital upstream integrator of multiple pro-inflammatory signaling pathways, including those activated by cytokines like interleukin-1 (IL-1) and tumor necrosis factor (TNF).[1][2][3] Its activation leads to the downstream stimulation of JNK/p38 MAPKs and NF-κB, culminating in the production of various pro-inflammatory mediators.[1]
(5E)-7-Oxozeaenol, a resorcylic acid lactone of fungal origin, has been identified as a potent and selective inhibitor of TAK1.[1] It forms a covalent complex with TAK1, irreversibly suppressing its kinase and ATPase activity.[4][5] This targeted action blocks pro-inflammatory signaling, making this compound a promising therapeutic candidate for autoimmune and chronic inflammatory disorders.[3] This guide provides a comparative analysis of this compound's anti-inflammatory efficacy, supported by experimental data from relevant autoimmune models.
Mechanism of Action: TAK1 Inhibition
This compound exerts its anti-inflammatory effects by specifically targeting the catalytic activity of TAK1.[1] Upon stimulation by pro-inflammatory signals such as IL-1 or TNF, TAK1 is activated and subsequently phosphorylates downstream kinases, leading to the activation of transcription factors like NF-κB and AP-1 (via JNK/p38). These transcription factors then drive the expression of inflammatory genes, including cytokines, chemokines, and enzymes like cyclooxygenase-2 (COX-2).[1][6] By inhibiting TAK1, this compound effectively cuts off this signaling cascade at a critical upstream point, preventing the amplification of the inflammatory response.[1]
Performance in In Vitro Models
In cell culture systems, this compound has demonstrated potent anti-inflammatory effects by blocking key inflammatory mediators. Pre-treatment of cells with this compound effectively inhibits the production of COX-2 induced by IL-1.[1][7] Furthermore, it has been shown to block lipopolysaccharide (LPS)-induced activation of TAK1 and downstream MAPK pathways in microglial cells, which are central to neuroinflammation.[3]
| Cell Type | Stimulant | Key Target Inhibited | Downstream Effect | Reference |
| Mouse Embryonic Fibroblasts | IL-1 | TAK1 | Inhibition of COX-2 production | [1],[7] |
| BV2 Microglial Cells | LPS | TAK1, p38, JNK, ERK | Reduction in inflammatory cascade activation | [3] |
| Human Hematological Cancer Cells | - | TAK1 | Inhibition of p38 phosphorylation | [8],[5] |
Efficacy in In Vivo Autoimmune Models
The therapeutic potential of this compound has been validated in preclinical animal models of autoimmune disease, most notably the Experimental Autoimmune Encephalomyelitis (EAE) model for multiple sclerosis.
Experimental Autoimmune Encephalomyelitis (EAE)
In EAE mice, administration of this compound significantly alleviates disease symptoms, reduces inflammatory cell infiltration into the central nervous system (CNS), and prevents demyelination.[3] The treatment leads to a marked decrease in the levels of pro-inflammatory cytokines such as IL-17A, IFN-γ, TNF-α, and IL-6 in both the CNS and the spleen.[3][9] This therapeutic effect is attributed to the inhibition of microglia activation and the suppression of the p38MAPK, JNK, and ERK signaling pathways within the CNS.[3]
| Parameter | Control (EAE) | This compound Treated (EAE) | Outcome | Reference |
| Clinical Score (Peak) | ~3.5 | ~1.5 | Significant reduction in disease severity | [3] |
| IL-17A Levels (Splenocytes) | Elevated | Significantly Reduced | Attenuation of Th17 response | [3],[9] |
| IFN-γ Levels (Splenocytes) | Elevated | Significantly Reduced | Attenuation of Th1 response | [3],[9] |
| Activated Microglia (CNS) | High Numbers | Significantly Reduced | Inhibition of neuroinflammation | [3] |
| Demyelination (Spinal Cord) | Severe | Significantly Reduced | Neuroprotection | [3] |
Picryl Chloride-Induced Ear Swelling
In a model of contact hypersensitivity, this compound was shown to inhibit picryl chloride-induced ear swelling in mice, further demonstrating its in vivo anti-inflammatory capabilities.[1][7]
Comparative Performance
While direct, head-to-head in vivo studies are limited, in vitro data suggests this compound has a favorable profile. For instance, in rheumatoid arthritis (RA) cell models, this compound (referred to as 5ZO) demonstrated increased efficacy compared to Tofacitinib, an FDA-approved Janus kinase (JAK) inhibitor.[2] This suggests that targeting the TAK1 pathway may offer a potent alternative or complementary approach to existing autoimmune therapies. Unlike broader immunosuppressants, the selective inhibition of TAK1 allows for a more targeted intervention in the inflammatory cascade.[2]
Experimental Protocols
EAE Induction and Treatment
-
Induction: EAE is induced in female C57BL/6 mice by subcutaneous immunization with an emulsion of MOG35-55 peptide in Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis. On days 0 and 2 post-immunization, mice receive intraperitoneal injections of pertussis toxin.[3]
-
Treatment: this compound (e.g., 0.5 mg/kg) or vehicle control is administered daily via intraperitoneal injection, starting from the onset of clinical symptoms (around day 10-12).[3]
-
Assessment: Mice are monitored daily for clinical signs of EAE, which are scored on a scale of 0 to 5 (0=no signs, 1=limp tail, 2=hind limb weakness, 3=hind limb paralysis, 4=quadriplegia, 5=moribund).[3]
-
Analysis: At the end of the experiment, tissues (spinal cord, brain, spleen) are harvested for histological analysis (H&E for inflammation, Luxol fast blue for demyelination), and cytokine analysis via ELISA or quantitative PCR.[3][9]
In Vitro COX-2 Inhibition Assay
-
Cell Culture: Mouse embryonic fibroblast cells are cultured in appropriate media.[7]
-
Pre-treatment: Cells are pre-treated with this compound (e.g., 500 nM) for 30 minutes.[7]
-
Stimulation: Cells are then stimulated with IL-1 (e.g., 5 ng/ml) for 17 hours to induce inflammation.[7]
-
Analysis: Whole-cell lysates are collected and subjected to immunoblotting (Western blot) using antibodies against COX-2 to determine its expression levels. A loading control (e.g., anti-TAK1 or anti-actin) is used to ensure equal protein loading.[7]
Conclusion
The available evidence strongly supports the anti-inflammatory properties of this compound. Its specific mechanism of action, the selective inhibition of TAK1, provides a targeted approach to disrupting pro-inflammatory signaling cascades.[1] Data from in vitro studies and, critically, in vivo autoimmune models like EAE, demonstrate its potential to significantly ameliorate disease pathology by reducing cytokine production, inflammatory cell activation, and tissue damage.[3] Comparative data suggests a high degree of potency, positioning this compound as a compelling candidate for the development of novel therapeutics for autoimmune diseases such as multiple sclerosis and rheumatoid arthritis. Further research, including direct comparative studies with established drugs in various autoimmune models, is warranted to fully elucidate its therapeutic potential.
References
- 1. A resorcylic acid lactone, 5Z-7-oxozeaenol, prevents inflammation by inhibiting the catalytic activity of TAK1 MAPK kinase kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. TAK1: a potent tumour necrosis factor inhibitor for the treatment of inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Central Administration of 5Z-7-Oxozeaenol Protects Experimental Autoimmune Encephalomyelitis Mice by Inhibiting Microglia Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. TAK1 inhibitor 5Z-7-oxozeaenol sensitizes neuroblastoma to chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Mechanism and in vitro pharmacology of TAK1 inhibition by (5Z)-7-Oxozeaenol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Safe Disposal of (5E)-7-Oxozeaenol: A Procedural Guide
For researchers and drug development professionals, the proper disposal of potent chemical compounds like (5E)-7-Oxozeaenol is a critical component of laboratory safety and environmental responsibility. This guide provides a detailed, step-by-step procedure for its safe disposal, ensuring compliance with safety regulations and minimizing risk. This compound is classified as a toxic substance, and its disposal must be handled with the utmost care.
Hazard and Transportation Information
This compound is characterized by significant oral toxicity. All handling and disposal procedures must reflect the serious nature of this hazard. For transportation purposes, it is classified as a toxic solid.
| Identifier | Classification | Details |
| GHS Hazard Statement | H301: Toxic if swallowed | Acute toxicity (oral), Category 3. |
| UN Number | UN2811 | Toxic solids, organic, n.o.s. (this compound). |
| Transport Hazard Class | 6.1 | Toxic substances. |
| Packing Group | III | Low danger.[1] |
Experimental Workflow for Disposal
The proper disposal of this compound follows a strict workflow designed to ensure safety at every stage, from the initial handling of the waste to its final removal from the laboratory. This process involves careful segregation, packaging, labeling, and coordination with institutional environmental health and safety departments.
Detailed Disposal Protocol
The following protocol outlines the necessary steps for the safe disposal of this compound. This procedure is based on its classification as an acutely toxic solid and general guidelines for laboratory chemical waste management.
Materials Required:
-
Designated hazardous waste container (e.g., rigid, leak-proof container with a secure lid, compatible with halogenated organic compounds).
-
Hazardous waste labels.
-
Personal Protective Equipment (PPE): Safety goggles, lab coat, and appropriate chemical-resistant gloves.
Procedure:
-
Personal Protective Equipment (PPE): Before handling any waste, ensure you are wearing appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[2] Work should be conducted in a designated area, such as a chemical fume hood, to minimize the risk of inhalation.[2]
-
Waste Segregation:
-
Do not mix this compound waste with other waste streams. It must be segregated as an acutely toxic solid waste.[2]
-
This includes the pure compound, as well as any materials grossly contaminated with it, such as weigh boats, pipette tips, and contaminated wipes. All items that have come into contact with the compound should be considered hazardous.[3]
-
-
Containment:
-
Place all this compound waste into a dedicated, properly labeled, and compatible hazardous waste container.[2]
-
The container must be in good condition, leak-proof, and have a tightly sealing lid to prevent any release of the material.[2]
-
For solid waste, ensure the container is robust and will not be punctured by the contents.
-
-
Labeling:
-
As soon as the first item of waste is placed in the container, affix a hazardous waste label.
-
The label must be filled out clearly and completely with the following information:
-
The full chemical name: "this compound".
-
The words "Hazardous Waste".
-
A clear indication of the hazard: "Toxic".
-
The date when waste was first added to the container (the accumulation start date).
-
-
-
Storage:
-
Store the sealed and labeled waste container in a designated and secure location within the laboratory, known as a Satellite Accumulation Area (SAA).
-
This area should be away from general lab traffic and incompatible chemicals.
-
-
Final Disposal:
-
Crucially, do not dispose of this compound down the drain or in regular trash. The Safety Data Sheet explicitly warns not to allow the substance to enter sewers, surface, or ground water.
-
Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or equivalent office.
-
The final disposal must be conducted at an approved and licensed waste disposal facility, which will handle the material according to federal, state, and local regulations.[4]
-
-
Decontamination:
-
After handling the waste, and at the end of any procedure involving this compound, thoroughly decontaminate the work area and any equipment used.[5]
-
Dispose of all cleaning materials (e.g., contaminated wipes) as hazardous waste in the same container.[5]
-
Always wash your hands thoroughly with soap and water after removing your gloves.
-
By adhering to these procedures, laboratory personnel can ensure the safe and compliant disposal of this compound, protecting both themselves and the environment. Always consult your institution's specific waste disposal guidelines and the manufacturer's most recent Safety Data Sheet.
References
Personal protective equipment for handling (5E)-7-Oxozeaenol
(5E)-7-Oxozeaenol is a chemical compound utilized in research and development. This guide provides essential safety, handling, and disposal information for laboratory personnel, including researchers, scientists, and drug development professionals. Adherence to these guidelines is crucial to ensure personal safety and maintain a secure laboratory environment.
Hazard Identification and Safety Precautions
This compound is classified as toxic if swallowed . The GHS hazard pictogram associated with this substance is the skull and crossbones (GHS06), and the signal word is "Danger". Extreme caution should be exercised during handling.
Precautionary Statements:
-
Wash hands and any exposed skin thoroughly after handling.
-
Do not eat, drink, or smoke when using this product.
-
If swallowed, immediately call a poison center or doctor.
-
Avoid breathing dust, fume, gas, mist, vapors, or spray[1].
-
Use only outdoors or in a well-ventilated area[1].
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory when handling this compound to minimize exposure. The following table summarizes the required PPE.
| Body Part | Required PPE | Specifications & Rationale |
| Hands | Chemical-resistant gloves | Nitrile or latex gloves should be worn. Discard after each use and wash hands. Protects against dermal contact[2][3]. |
| Body | Laboratory coat / Protective suit | A long-sleeved lab coat or a disposable protective suit is required to protect skin and personal clothing from contamination[2][4]. |
| Eyes/Face | Safety goggles or face shield | Tightly fitting safety goggles or a face shield must be worn to protect against splashes and airborne particles[4][5]. |
| Respiratory | Filtering half mask or respirator | A certified particle filtering half mask or a half mask with appropriate filters should be used, especially when handling the solid form, to prevent inhalation of dust particles[4]. |
| Feet | Closed-toe shoes | Required in all laboratory areas to protect against spills and falling objects[2]. |
Quantitative Data
While specific quantitative toxicity data for the (5E) isomer is limited in the provided search results, its isomer, (5Z)-7-Oxozeaenol, has been studied more extensively. The data below for the (5Z) isomer provides context for the compound's biological activity.
| Parameter | Value | Target | Notes |
| IC₅₀ | 8.1 nM | TAK1 | In the presence of TAK1-binding protein 1 (TAB1)[6]. |
| IC₅₀ | 83 nM | NF-κB activity | In a reporter assay using HEK293 cells expressing TAK1 and TAB1[6]. |
| IC₅₀ | 411 nM | MEK1 | Demonstrates selectivity for TAK1[6]. |
| IC₅₀ | 268 nM | MEKK1 | Demonstrates selectivity for TAK1[6]. |
| Molecular Formula | C₁₉H₂₂O₇ | - | [6] |
| Molecular Weight | 362.37 g/mol | - | [7] |
| Storage Temperature | -20°C | - | Recommended for long-term stability[6]. |
Handling and Disposal Plan
Operational Plan:
-
Preparation: Before handling, ensure all necessary PPE is readily available and in good condition. Designate a specific, well-ventilated area for handling, preferably within a chemical fume hood.
-
Weighing and Reconstitution: When weighing the solid compound, use a balance inside a fume hood to minimize dust inhalation. For reconstitution, add the solvent slowly to the vial to avoid splashing. (5Z)-7-Oxozeaenol is soluble to 25 mM in DMSO[7].
-
Experimental Use: Keep containers tightly sealed when not in use. Avoid contact with skin and eyes[8].
-
Decontamination: After handling, thoroughly decontaminate all surfaces, glassware, and equipment.
Disposal Plan:
-
Waste: Dispose of contaminated material as hazardous waste according to institutional and local regulations. This product must not be disposed of with household garbage[1].
-
Sewage: Do not allow the product to enter sewers or surface/ground water[1].
-
Packaging: Uncleaned packaging should be disposed of as hazardous waste according to official regulations[1].
Experimental Protocol: General Cell Viability Assay
This is a general protocol for assessing the effect of this compound on cell viability, based on common laboratory practices.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10⁴ cells per well and incubate for 24 hours to allow for attachment.
-
Compound Preparation: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO). Perform serial dilutions to achieve the desired final concentrations for treatment.
-
Cell Treatment: Treat the cells with various concentrations of this compound or a vehicle control (e.g., DMSO).
-
Incubation: Incubate the treated cells for a specified period (e.g., 72 hours).
-
Viability Assessment: Measure cell viability using a suitable method, such as an MTT assay.
-
Data Analysis: Analyze the results to determine the effect of the compound on cell viability.
Visualization of Signaling Pathway and Workflow
The isomer, (5Z)-7-Oxozeaenol, is a known inhibitor of TAK1 (Transforming growth factor-β-activated kinase 1), which plays a crucial role in inflammatory signaling pathways.
Caption: Inhibition of the TAK1 signaling pathway by (5Z)-7-Oxozeaenol.
Caption: Step-by-step workflow for the safe handling of this compound.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. research.uci.edu [research.uci.edu]
- 3. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]
- 4. Protective Equipment | Plant Protection - Albert Kerbl GmbH [kerbl.com]
- 5. UNIT 7: Personal Protective Equipment [cms.ctahr.hawaii.edu]
- 6. caymanchem.com [caymanchem.com]
- 7. rndsystems.com [rndsystems.com]
- 8. (5Z)-7-Oxozeaenol, Curvularia sp. - CAS 66018-38-0 - Calbiochem | 499610 [merckmillipore.com]
Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
